molecular formula C10H11NO2 B1333669 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid CAS No. 5382-49-0

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

Cat. No.: B1333669
CAS No.: 5382-49-0
M. Wt: 177.2 g/mol
InChI Key: ARNALYPZOYPNAF-UHFFFAOYSA-N
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Description

| 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is a heterocyclic building block extensively used in medicinal chemistry and pharmaceutical research. Its tetrahydroquinoline core is a privileged scaffold found in numerous bioactive compounds, making it valuable for synthesizing derivatives with potential therapeutic applications. This compound serves as a precursor for developing kinase inhibitors, antimicrobial agents, and central nervous system modulators, particularly in oncology and neuroscience studies. For instance, it is employed in the design of histone deacetylase (HDAC) inhibitors, which mechanistically act by altering epigenetic regulation and inducing apoptosis in cancer cells [source: https://pubchem.ncbi.nlm.nih.gov/compound/129676781]. Additionally, its carboxylic acid group allows for facile functionalization via amide coupling or esterification, enabling structure-activity relationship (SAR) explorations in drug discovery campaigns. Researchers utilize this compound in high-throughput screening and library synthesis to identify novel leads targeting enzymes like proteases or receptors such as serotonin and dopamine systems [source: https://doi.org/10.1016/j.bmc.2020.115789]. The research value of this compound lies in its versatility as a synthetic intermediate, contributing to advances in developing potent and selective small molecules for investigating disease mechanisms. This product is intended solely for research purposes and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNALYPZOYPNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381480
Record name 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727479
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5382-49-0
Record name 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes information on closely related compounds and general synthetic strategies for the tetrahydroquinoline scaffold to provide a broader context for researchers.

Core Chemical Properties

This compound is a heterocyclic compound featuring a quinoline core partially saturated in the pyridine ring and bearing a carboxylic acid group on the benzene ring. Its structure makes it a valuable scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂PubChem
Molecular Weight 177.20 g/mol PubChem
Melting Point Data not available
Boiling Point Data not available
Solubility >26.6 µg/mL (at pH 7.4)PubChem[1]
pKa Data not available

Note: The lack of publicly available experimental data for the melting point, boiling point, and pKa of this compound suggests that these properties have not been extensively studied or reported. For context, the parent compound, 1,2,3,4-tetrahydroquinoline, has a melting point of 9-14 °C and a boiling point of 249 °C.

Synthesis and Reactivity

General Synthetic Strategies:

The synthesis of tetrahydroquinolines often involves the reduction of the corresponding quinoline. Domino reactions, which allow for the formation of multiple bonds in a single operation, have also proven to be an efficient strategy.

A plausible synthetic approach could involve the cyclization of an appropriate aniline derivative followed by aromatization and subsequent reduction, or the direct modification of a pre-existing tetrahydroquinoline. For instance, a common route is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.

The following diagram illustrates a generalized synthetic workflow for substituted tetrahydroquinolines, which could be adapted for the synthesis of the 6-carboxylic acid derivative.

G General Synthetic Workflow for Substituted Tetrahydroquinolines cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_final Final Product A Substituted Aniline C Condensation & Cyclization (e.g., Pictet-Spengler) A->C B Carbonyl Compound B->C D Dihydroquinoline Derivative C->D E 1,2,3,4-Tetrahydroquinoline Derivative D->E Reduction

Caption: A generalized workflow for the synthesis of tetrahydroquinoline derivatives.

Biological Activity and Signaling Pathways

The tetrahydroquinoline and tetrahydroisoquinoline scaffolds are present in a wide array of natural products and synthetic compounds with significant biological activities.[2] Derivatives of this core structure have been investigated for their potential as:

  • Anticancer Agents: Some tetrahydroquinoline derivatives have shown the ability to induce autophagy in cancer cells through the PI3K/AKT/mTOR signaling pathway.[3] Additionally, 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids have been identified as inhibitors of the anti-apoptotic protein MCL-1.[4]

  • Antimicrobial Agents: Various analogs have demonstrated antibacterial and antifungal properties.

  • Neuroprotective Agents: The tetrahydroisoquinoline core is found in molecules with neuroprotective effects.

It is important to note that while the general class of compounds exhibits these activities, the specific biological role and mechanism of action of this compound have not been detailed in the available literature.

The following diagram depicts a simplified representation of the PI3K/AKT/mTOR signaling pathway, which is a known target for some tetrahydroquinoline derivatives.

G Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Inhibitor Tetrahydroquinoline Derivative (Inhibitor) Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR pathway, a target for some anticancer tetrahydroquinolines.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available. However, based on synthetic strategies for similar compounds, a general protocol can be proposed.

Proposed Synthetic Protocol (Hypothetical):

A potential synthesis could be adapted from the procedures described for halogenated derivatives.[5][6] This would likely involve a multi-step synthesis starting from a commercially available substituted aniline or quinoline.

Example General Steps (Adaptable):

  • Starting Material Preparation: Functionalization of a suitable aniline or quinoline precursor to introduce the necessary groups for cyclization and the carboxylic acid moiety (or a precursor).

  • Cyclization: An acid-catalyzed cyclization, such as the Pictet-Spengler reaction, to form the tetrahydroquinoline ring system.

  • Purification: Purification of the crude product would likely involve column chromatography on silica gel, followed by recrystallization to obtain the pure carboxylic acid.

  • Characterization: The final product would be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Analytical Methods:

The characterization and quantification of this compound and its derivatives would typically involve:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Conclusion

This compound is a compound of interest within the broader class of biologically active tetrahydroquinolines. While specific experimental data on its physical properties and biological activity are sparse in the current literature, the known chemistry of the tetrahydroquinoline scaffold provides a strong foundation for future research. The synthetic strategies and biological pathways outlined in this guide offer a starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further experimental investigation is required to fully characterize its chemical properties and therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It details the most practical synthetic route, starting materials, experimental protocols, and relevant quantitative data.

Introduction

1,2,3,4-Tetrahydroquinoline and its derivatives are significant structural motifs found in a wide array of biologically active compounds and natural products. The presence of the carboxylic acid group at the 6-position offers a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of various pharmaceutical agents. This guide outlines a robust and efficient two-step synthetic pathway commencing with readily available starting materials.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process:

  • Step 1: Skraup-Doebner-von Miller Synthesis of Quinoline-6-carboxylic acid. This classical reaction utilizes 4-aminobenzoic acid as the aniline component, which already possesses the carboxylic acid moiety at the desired position. Reaction with an α,β-unsaturated aldehyde, such as crotonaldehyde, or an in-situ generated equivalent from glycerol, under acidic conditions yields the corresponding quinoline-6-carboxylic acid.

  • Step 2: Catalytic Hydrogenation. The subsequent selective reduction of the heterocyclic ring of quinoline-6-carboxylic acid affords the target molecule, this compound. This transformation is typically achieved through catalytic hydrogenation using a transition metal catalyst.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Synthesis of this compound A 4-Aminobenzoic Acid + Crotonaldehyde B Quinoline-6-carboxylic acid A->B Skraup-Doebner-von Miller Reaction C This compound B->C Catalytic Hydrogenation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Quinoline-6-carboxylic acid

This procedure is adapted from the well-established Skraup-Doebner-von Miller reaction for quinoline synthesis.[1][2][3][4][5]

Materials:

  • 4-Aminobenzoic acid

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Ferrous sulfate (optional, as a moderator)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • To the stirred sulfuric acid, cautiously add 4-aminobenzoic acid and ferrous sulfate (if used).

  • Slowly add glycerol to the mixture. The reaction is exothermic and should be controlled by external cooling if necessary.

  • Add the oxidizing agent (e.g., nitrobenzene) to the reaction mixture.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated solution of sodium hydroxide until the quinoline-6-carboxylic acid precipitates.

  • Filter the precipitate, wash it thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure quinoline-6-carboxylic acid.

Step 2: Synthesis of this compound

The reduction of the quinoline ring is achieved through catalytic hydrogenation.[6][7][8][9][10]

Materials:

  • Quinoline-6-carboxylic acid

  • Palladium on carbon (5% or 10% Pd/C) or another suitable catalyst (e.g., Raney Nickel)

  • Solvent (e.g., ethanol, methanol, or acetic acid)

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve quinoline-6-carboxylic acid in a suitable solvent.

  • Add the palladium on carbon catalyst to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).

  • Stir the reaction mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude this compound from an appropriate solvent to obtain the pure compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of quinolines and their subsequent hydrogenation. The data is based on analogous reactions reported in the literature.

Table 1: Representative Data for Skraup-Doebner-von Miller Synthesis of Quinolines

Starting AnilineReagentsOxidizing AgentReaction Time (h)Yield (%)Reference
AnilineGlycerol, H₂SO₄Nitrobenzene3-470-85[1][11]
4-MethylanilineCrotonaldehyde, HCl-565[3]
4-MethoxyanilineGlycerol, H₂SO₄As₂O₅478[11]

Table 2: Representative Data for the Catalytic Hydrogenation of Quinolines

SubstrateCatalystSolventH₂ Pressure (bar)Temperature (°C)Yield (%)Reference
Quinoline5% Pd/CEthanol205097[9]
6-MethylquinolineRaney NiMethanol5010092[8]
QuinolineCo-based catalystWaterElectrocatalyticRoom Temp94[6]

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression from readily available starting materials to the final product. The key transformations and their relationships are illustrated below.

G cluster_workflow Experimental Workflow Start Starting Materials (4-Aminobenzoic Acid, Glycerol) Step1 Step 1: Skraup-Doebner-von Miller Reaction Start->Step1 Intermediate Quinoline-6-carboxylic acid Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation Intermediate->Step2 Product This compound Step2->Product Purification Purification (Recrystallization) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A logical workflow diagram for the synthesis and purification of the target compound.

While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for their roles in various biological pathways. For instance, substituted tetrahydroquinolines have shown activity as inhibitors of enzymes like mTOR, which is a key regulator of cell growth and proliferation.

G cluster_pathway Simplified mTOR Signaling Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Growth Cell Growth & Proliferation S6K1->Growth eIF4E->Growth inhibition of THQ_deriv Substituted Tetrahydroquinoline Derivatives THQ_deriv->mTORC1 inhibition

References

Characterization of 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization, synthesis, and biological activity of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid and its analogues. This class of compounds has garnered significant interest in medicinal chemistry, particularly for its potential in cancer therapy.

Core Compound: this compound

This compound is a heterocyclic compound featuring a fused bicyclic system composed of a benzene ring and a piperidine ring, with a carboxylic acid group at the 6-position.

Physicochemical Properties:

PropertyValue (for 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid)
Molecular FormulaC₁₀H₁₁NO₂
Molecular Weight177.20 g/mol
XLogP3-1.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Exact Mass177.078978594 Da
Monoisotopic Mass177.078978594 Da
Topological Polar Surface Area49.3 Ų
Heavy Atom Count13

Data sourced from PubChem CID 21888155 for 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Spectroscopic Characterization

Detailed spectroscopic data for the parent this compound is not available in the reviewed literature. However, ¹H NMR data for a closely related analogue, 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, has been reported. This information can serve as a valuable reference for the characterization of the parent compound and its other derivatives.

¹H NMR Spectrum of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in DMSO-d₆: (This data is for an analogue and should be used as a reference)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Not availableNot availableNot availableNot available

Specific peak assignments and coupling constants for 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid were not provided in the source.

For a definitive characterization of this compound and its analogues, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the chemical structure, including the position of substituents and the conformation of the heterocyclic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretching) and the secondary amine (N-H stretching).

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Synthesis of this compound and its Analogues

The synthesis of the 1,2,3,4-tetrahydroquinoline core is well-established and can be achieved through various methods, most notably the hydrogenation of the corresponding quinoline derivative.

General Synthetic Workflow

G Start Quinoline-6-carboxylic Acid Step1 Hydrogenation (e.g., H₂, Pd/C) Start->Step1 Product This compound Step1->Product Functionalization Functionalization (e.g., N-acylation, esterification) Product->Functionalization Analogues Analogues Functionalization->Analogues

Caption: General workflow for the synthesis of this compound and its analogues.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation

This protocol is a generalized procedure based on common methods for quinoline hydrogenation. Specific reaction conditions may require optimization.

  • Reaction Setup: To a solution of quinoline-6-carboxylic acid in a suitable solvent (e.g., ethanol, acetic acid) in a high-pressure hydrogenation vessel, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at a suitable temperature (e.g., room temperature to 80 °C) for a specified time (e.g., 12-24 hours), or until hydrogen uptake ceases.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system to yield pure this compound.

Protocol 2: Synthesis of N-Acyl Analogues

  • Reaction Setup: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a base (e.g., triethylamine, pyridine).

  • Acylation: Cool the solution in an ice bath and add the desired acylating agent (e.g., acid chloride, anhydride) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Derivatives of this compound have been identified as promising inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2] Overexpression of MCL-1 is a key mechanism of cancer cell survival and resistance to chemotherapy.

MCL-1 Inhibition Signaling Pathway

G THQCA 1,2,3,4-Tetrahydroquinoline- 6-carboxylic Acid Analogue MCL1 MCL-1 THQCA->MCL1 Inhibition ProApoptotic Pro-apoptotic Proteins (e.g., Bak, Bax) MCL1->ProApoptotic Inhibits Apoptosis Apoptosis (Programmed Cell Death) ProApoptotic->Apoptosis Induces

Caption: Inhibition of MCL-1 by this compound analogues leads to apoptosis.

Structure-Activity Relationship (SAR)

Preliminary studies on 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids have provided initial insights into their structure-activity relationship as MCL-1 inhibitors.[1][2]

  • N-Sulfonyl Group: The nature of the sulfonyl moiety at the 1-position significantly influences the inhibitory activity. For instance, the introduction of a (4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl group resulted in a more than 73-fold enhancement in MCL-1 inhibition compared to a simple phenylsulfonyl group.[1] This suggests that modifications at this position can be exploited to optimize binding to the target protein.

  • Ready Accessibility: This class of compounds is synthetically accessible in a few straightforward steps, making them attractive for further optimization and development.[1]

Further research is necessary to fully elucidate the SAR of this compound class, including modifications at the carboxylic acid group and substitutions on the aromatic ring.

Conclusion

This compound and its analogues represent a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their activity as MCL-1 inhibitors highlights their potential to overcome resistance to conventional cancer therapies. This technical guide provides a foundation for researchers to further explore the synthesis, characterization, and biological evaluation of this important class of molecules. Future work should focus on obtaining detailed characterization data for the parent compound, expanding the library of analogues, and conducting in-depth biological studies to fully understand their mechanism of action and therapeutic potential.

References

Navigating the Solubility Landscape of 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its solubility in various solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, addresses the current gap in quantitative data, and furnishes detailed experimental protocols for its determination. The guide also presents a logical framework for assessing solubility, aiding researchers in designing and interpreting their experiments.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. This compound, with its fused ring system containing both a secondary amine and a carboxylic acid, presents a unique solubility profile. The presence of both a basic nitrogen atom and an acidic carboxyl group suggests that its solubility will be highly dependent on the pH of the medium. Furthermore, the aromatic and aliphatic components of the molecule will dictate its interactions with a range of organic solvents.

Despite its relevance, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in common solvents. This guide aims to bridge this gap by providing a theoretical framework for its solubility and a practical approach to its experimental determination.

Predicted Solubility Profile

Based on the structure of this compound, a qualitative prediction of its solubility can be made:

  • Aqueous Solubility: The molecule possesses both a hydrogen bond donor (the carboxylic acid proton and the amine proton) and hydrogen bond acceptors (the carbonyl oxygen and the amine nitrogen), suggesting some degree of water solubility. However, the hydrophobic bicyclic core is likely to limit its solubility in neutral water.

  • pH-Dependent Solubility: As an amphoteric compound, its solubility in aqueous media is expected to be significantly influenced by pH.

    • In acidic solutions , the secondary amine will be protonated, forming a more soluble cationic species.

    • In alkaline solutions , the carboxylic acid will be deprotonated, forming a more soluble anionic carboxylate.

    • The lowest solubility is expected at its isoelectric point , where the net charge of the molecule is zero.

  • Organic Solvent Solubility: The presence of the tetrahydroquinoline ring system suggests that the compound will exhibit solubility in a range of organic solvents.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): The ability to engage in hydrogen bonding suggests good solubility in these solvents.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally good at dissolving a wide range of organic compounds and are likely to be effective for this compound.

    • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents due to the polar nature of the carboxylic acid and amine functional groups.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound has been published. The following table is provided as a template for researchers to populate as data becomes available.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of DeterminationReference
Water (pH 7.0)25Data not availableData not available
0.1 M HCl25Data not availableData not available
0.1 M NaOH25Data not availableData not available
Methanol25Data not availableData not available
Ethanol25Data not availableData not available
Acetone25Data not availableData not available
Dimethyl Sulfoxide (DMSO)25Data not availableData not available
Dichloromethane25Data not availableData not available
Acetonitrile25Data not availableData not available

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. The isothermal shake-flask method is a widely accepted and reliable technique.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

4.2. Procedure

  • Preparation of Calibration Curve:

    • Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Prepare a series of standard solutions by serial dilution of the stock solution.

    • Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to construct a calibration curve of response versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary study should be conducted to determine the time required to reach equilibrium.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method used for the calibration curve.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Visualizing the Experimental Workflow and Solubility Logic

The following diagrams, generated using the DOT language, illustrate the key processes involved in solubility determination.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution prep_standards Prepare Calibration Standards prep_stock->prep_standards calibration_curve Construct Calibration Curve prep_standards->calibration_curve prep_samples Prepare Saturated Samples equilibration Equilibration (Shake-Flask) prep_samples->equilibration filtration Filtration equilibration->filtration dilution Dilution filtration->dilution analytical_measurement Analytical Measurement (e.g., HPLC) dilution->analytical_measurement concentration_determination Determine Sample Concentration analytical_measurement->concentration_determination calibration_curve->concentration_determination solubility_calculation Calculate Solubility concentration_determination->solubility_calculation

Caption: Experimental workflow for solubility determination.

solubility_logic cluster_properties Molecular Properties cluster_factors Influencing Factors compound 1,2,3,4-Tetrahydroquinoline- 6-carboxylic Acid functional_groups Functional Groups (Amine, Carboxylic Acid) compound->functional_groups molecular_structure Bicyclic Core (Hydrophobicity) compound->molecular_structure solvent_polarity Solvent Polarity functional_groups->solvent_polarity Interacts with ph pH of Medium functional_groups->ph Ionization state depends on molecular_structure->solvent_polarity Interacts with solubility Solubility solvent_polarity->solubility ph->solubility temperature Temperature temperature->solubility

Caption: Factors influencing the solubility of the compound.

Conclusion

While quantitative solubility data for this compound remains to be published, its molecular structure provides a solid basis for predicting its solubility behavior. The amphoteric nature of the compound suggests a strong pH-dependence in aqueous media, and its polarity indicates solubility in various organic solvents. The detailed experimental protocol provided in this guide offers a robust framework for researchers to determine the precise solubility of this compound in their systems of interest. The generation of such data will be invaluable for the scientific community, particularly for those in the field of drug development, as it will facilitate the advancement of research involving this promising scaffold.

Lack of Publicly Available Data on 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of publicly available scientific literature and databases has revealed a significant lack of specific research focused on the biological activity of novel 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid derivatives. The performed searches did not yield sufficient quantitative data, experimental protocols, or established signaling pathways specifically for this subclass of compounds to construct the requested in-depth technical guide.

The search results consistently retrieved information on related, but structurally distinct, classes of compounds, including:

  • 1,2,3,4-Tetrahydroisoquinoline-carboxylic acid derivatives: These are structural isomers of the requested compounds and exhibit their own unique biological profiles.

  • General 1,2,3,4-Tetrahydroquinoline derivatives: Research is available for the broader tetrahydroquinoline class, but without the specific 6-carboxylic acid functional group, which is expected to significantly influence the molecule's properties and biological targets.

  • Quinolone-carboxylic acid derivatives: These are the oxidized, aromatic counterparts to the requested scaffold and are a well-known class of antibiotics with different mechanisms of action.

  • Tetrahydroquinoxaline-carboxylic acid derivatives: These compounds feature a different heterocyclic core (a quinoxaline instead of a quinoline).

Due to the absence of specific data for the requested topic, it is not possible to generate the detailed technical guide, including data tables, experimental protocols, and signaling pathway diagrams as per the core requirements.

Recommendation:

We can, however, proceed by creating a comprehensive technical guide on a closely related and well-researched topic for which ample data is available. A suitable alternative would be:

"Biological Activity of Novel 1,2,3,4-Tetrahydroquinoline Derivatives" (focusing on anticancer and antimicrobial activities, for which literature is available).

This would allow for the creation of a valuable technical resource that aligns with the spirit of your request, including detailed data tables, protocols, and visualizations. Please advise if you would like to proceed with this alternative topic.

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to a variety of biological targets with high affinity, making them valuable starting points for drug discovery.[1] The 1,2,3,4-tetrahydroquinoline core is one such scaffold, found in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities.[2] This technical guide focuses on a specific derivative, 1,2,3,4-tetrahydroquinoline-6-carboxylic acid , and its role as a privileged scaffold in the development of novel therapeutics. This document will provide a comprehensive overview of its synthesis, biological activity, and the experimental methodologies employed in its evaluation, with a particular focus on its application as an inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).

Synthesis of the this compound Scaffold and its Derivatives

The synthesis of the this compound core and its derivatives can be achieved through a multi-step synthetic sequence. A general and adaptable synthetic workflow is outlined below.

Synthesis_Workflow A Starting Material (e.g., 4-amino-3-iodobenzoic acid) B N-Boc Protection A->B (Boc)₂O C N-Propargylation B->C Propargyl bromide, base D Gold-Catalyzed Cyclization C->D Au(I) catalyst E Sulfonylation D->E Sulfonyl chloride, base F Ester Hydrolysis E->F LiOH G Final Compound (1-Sulfonylated-1,2,3,4-tetrahydro- quinoline-6-carboxylic acid) F->G

Caption: General synthetic workflow for 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids.

This synthetic strategy allows for the introduction of diversity at the 1-position of the tetrahydroquinoline ring system through the use of various sulfonyl chlorides in the sulfonylation step.

Biological Activity: Inhibition of MCL-1

Derivatives of this compound have been identified as potent inhibitors of the anti-apoptotic protein MCL-1.[3] MCL-1 is a key regulator of the intrinsic pathway of apoptosis, and its overexpression is associated with the survival of various cancer cells and resistance to chemotherapy.[3][4] Inhibition of MCL-1 can restore the apoptotic process in cancer cells, making it an attractive target for cancer therapy.

The inhibitory activity of a series of 1-sulfonylated this compound derivatives against MCL-1 has been evaluated using a fluorescence polarization assay. The quantitative data for selected compounds are summarized in the table below.

Compound IDR Group on Sulfonyl MoietyMCL-1 Ki (μM)[5]
1 Phenyl>20
2 4-Chlorophenyl7.3 ± 1.5
3 4-Methoxyphenyl>20
4 4-Trifluoromethylphenyl4.9 ± 0.8
5 2,4,6-Trimethylphenyl2.7 ± 0.4
6 4-(4-Chlorophenoxy)phenyl0.27 ± 0.05
7 4-(3,5-Dichlorophenoxy)phenyl0.15 ± 0.03

Note: Ki values represent the inhibition constant, with lower values indicating higher potency.

Experimental Protocols

General Synthetic Procedures

1. Synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate (N-Boc Protection)

To a solution of methyl 4-amino-3-iodobenzoate (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base such as triethylamine (1.2 eq) or sodium bicarbonate. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-Boc protected compound.

2. Synthesis of Methyl 4-((tert-butoxycarbonyl)(prop-2-yn-1-yl)amino)-3-iodobenzoate (N-Propargylation)

To a solution of methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) is added a base, for instance, sodium hydride (1.2 eq), at 0 °C. The mixture is stirred for a short period before the addition of propargyl bromide (1.1 eq). The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched with water and the product is extracted with an organic solvent. The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the N-propargylated product.

3. Gold-Catalyzed Cyclization to form Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate derivative

The N-propargylated intermediate (1.0 eq) is dissolved in a suitable solvent like dichloromethane. A gold(I) catalyst, such as [Au(IPr)Cl]/AgSbF₆ or another appropriate gold complex, is added to the solution. The reaction mixture is stirred at room temperature until the cyclization is complete. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to give the methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate derivative.

4. Synthesis of 1-Sulfonyl-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid Derivatives (Sulfonylation and Hydrolysis)

The methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate derivative (1.0 eq) is dissolved in a solvent such as dichloromethane, and a base like triethylamine (1.5 eq) is added. The desired sulfonyl chloride (1.2 eq) is then added, and the reaction mixture is stirred at room temperature. Upon completion, the reaction is diluted with an organic solvent and washed with aqueous acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated. The resulting ester is then dissolved in a mixture of tetrahydrofuran, methanol, and water. An excess of lithium hydroxide monohydrate is added, and the mixture is stirred at room temperature until the ester hydrolysis is complete. The reaction mixture is then acidified with a dilute acid (e.g., 1 M HCl) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the final 1-sulfonylated this compound derivative.

Biological Assay Protocol

MCL-1 Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the ability of a compound to inhibit the binding of a fluorescently labeled peptide (probe) to the MCL-1 protein.

  • Reagents and Materials:

    • Recombinant human MCL-1 protein

    • Fluorescently labeled probe peptide (e.g., a TAMRA-labeled Bid-BH3 peptide)

    • Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)

    • Test compounds dissolved in DMSO

    • 384-well black, low-volume microplates

    • A plate reader capable of measuring fluorescence polarization

  • Assay Procedure:

    • A solution of MCL-1 protein and the fluorescent probe is prepared in the assay buffer at concentrations optimized for a robust signal window.

    • The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

    • In the microplate wells, the MCL-1/probe solution is mixed with the diluted test compounds. Control wells containing DMSO vehicle are also included.

    • The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters for the fluorophore used.

    • The data is analyzed by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes a 50% reduction in the polarization signal) is determined by fitting the data to a four-parameter logistic equation. The Ki value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathway and Logical Relationships

The 1-sulfonylated this compound derivatives exert their pro-apoptotic effect by inhibiting MCL-1, a key component of the intrinsic apoptosis pathway. The following diagram illustrates the role of MCL-1 in this pathway and how its inhibition can lead to programmed cell death.

MCL1_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_Execution Apoptosis Execution MCL1 MCL-1 BAX BAX MCL1->BAX BAK BAK MCL1->BAK BIM BIM MCL1->BIM PUMA PUMA MCL1->PUMA MOMP Mitochondrial Outer Membrane Permeabilization BAX->MOMP BAK->MOMP BIM->BAX BIM->BAK PUMA->BAX PUMA->BAK CytoC Cytochrome c release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inhibitor 1,2,3,4-Tetrahydroquinoline- 6-carboxylic acid derivative Inhibitor->MCL1 Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->BIM Apoptotic_Stimuli->PUMA

Caption: The role of MCL-1 in the intrinsic apoptosis pathway and its inhibition.

Conclusion

The this compound scaffold represents a versatile and privileged structure in medicinal chemistry. Its amenability to synthetic modification allows for the generation of diverse libraries of compounds with a range of biological activities. The successful development of potent MCL-1 inhibitors based on this scaffold highlights its potential for the discovery of novel anticancer agents. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in this exciting area of therapeutic discovery.

References

Exploring the Chemical Space of Substituted 1,2,3,4-Tetrahydroquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic bioactive molecules.[1] Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the chemical space of substituted 1,2,3,4-tetrahydroquinolines, covering synthetic methodologies, structure-activity relationships (SAR), and their impact on various biological targets.

Synthetic Strategies for 1,2,3,4-Tetrahydroquinoline Analogs

The synthesis of substituted 1,2,3,4-tetrahydroquinolines has been a subject of intense research, leading to the development of numerous efficient and versatile methods. These strategies often focus on constructing the heterocyclic ring system with precise control over substitution patterns.

One of the most powerful approaches involves domino reactions , also known as tandem or cascade reactions.[1][2] These multi-step sequences occur in a single pot, offering high atom economy and synthetic efficiency.[1] A common domino strategy involves the reduction of a nitro group on an appropriate precursor, followed by intramolecular cyclization and subsequent transformations to yield highly substituted tetrahydroquinolines.[1] For instance, the reduction of 2-nitroarylketones and aldehydes using a palladium on carbon (Pd/C) catalyst under hydrogenation conditions triggers a cascade that forms the THQ skeleton in high yields.[1]

Another prominent method is the Povarov reaction , a type of aza-Diels-Alder reaction.[3][4] This three-component reaction typically involves an aniline, an aldehyde, and an alkene to construct the tetrahydroquinoline ring.[3] The reaction can be catalyzed by various acids and allows for the introduction of a wide range of substituents, making it a valuable tool for generating libraries of THQ derivatives for biological screening.[3][4]

Multi-component reactions (MCRs) have also emerged as a highly effective strategy for the one-pot synthesis of complex tetrahydroquinoline scaffolds.[5] For example, a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can produce highly substituted 1,2,3,4-tetrahydroquinolines.[5] The reaction proceeds through a Knoevenagel condensation followed by an aza-Michael-Michael addition.[5]

Furthermore, metal-catalyzed reactions have been extensively employed in THQ synthesis.[1] These include processes promoted by various metals that facilitate cyclization and other key bond-forming steps.[1] The choice of catalyst and reaction conditions can significantly influence the yield and stereoselectivity of the final products.

Biological Activities and Therapeutic Potential

Substituted 1,2,3,4-tetrahydroquinolines exhibit a remarkable spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Anticancer Activity: Numerous studies have highlighted the potent antiproliferative effects of THQ derivatives against a range of cancer cell lines.[6][7][8][9][10] Some compounds have been shown to induce apoptosis and autophagy by modulating key signaling pathways such as the PI3K/AKT/mTOR pathway.[8] For instance, certain tetrahydroquinolinone derivatives have demonstrated significant cytotoxicity against colon and lung cancer cells.[8][10] The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to cellular stress and cell death.[8] Additionally, some THQ analogs act as inhibitors of NF-κB transcriptional activity, a pathway often dysregulated in cancer.[9]

NMDA Receptor Antagonism: The tetrahydroquinoline scaffold has been successfully utilized to develop potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine binding site.[11] These compounds have potential applications in the treatment of neurological disorders characterized by excessive NMDA receptor activation, such as epilepsy and neurodegenerative diseases. Structure-activity relationship studies have revealed that specific substitutions on the aromatic ring of the THQ core are crucial for high-affinity binding to the receptor.[11]

RORγ Inverse Agonism: Retinoic acid receptor-related orphan receptor γ (RORγ) has emerged as a promising target for the treatment of prostate cancer.[12] High-throughput screening has led to the discovery of 1,2,3,4-tetrahydroquinoline derivatives that act as potent RORγ inverse agonists.[12] These compounds effectively inhibit RORγ transcriptional activity and have demonstrated antiproliferative effects in prostate cancer cell lines and in vivo xenograft models.[12]

Other Biological Activities: Beyond these major areas, substituted THQs have been investigated for a variety of other pharmacological effects. These include anti-inflammatory, antibacterial, antiviral, and antifungal activities.[1][13] The versatility of the THQ scaffold allows for fine-tuning of its properties to target a wide range of biological macromolecules.

Structure-Activity Relationships (SAR)

The biological activity of substituted 1,2,3,4-tetrahydroquinolines is highly dependent on the nature and position of the substituents on the heterocyclic ring and the aromatic portion of the molecule.

For anticancer agents , the lipophilicity of the molecule, as indicated by the calculated Log P (cLogP), has been shown to correlate with cytotoxic effects.[7] Generally, more lipophilic quinoline derivatives exhibit better activity.[7] The substitution pattern on the aromatic ring and the nature of the groups at positions 2 and 4 of the tetrahydroquinoline ring play a critical role in determining the potency and selectivity of the anticancer activity.[7][9]

In the case of NMDA receptor antagonists , substitutions at the 5, 6, and 7-positions of the tetrahydroquinoline-2,3,4-trione 3-oxime core generally lead to a substantial increase in affinity for the glycine site.[11] Conversely, a chlorine substituent at the 8-position dramatically reduces potency, highlighting the importance of the NH group at position 1 for receptor interaction.[11]

For RORγ inverse agonists , crystallographic studies have provided insights into the structural basis for their inhibitory potency, revealing key interactions between the ligand and the receptor's ligand-binding domain.[12] The specific substitutions on the tetrahydroquinoline core are designed to optimize these interactions and enhance the inverse agonist activity.

Quantitative Data Summary

The following tables summarize key quantitative data for representative substituted 1,2,3,4-tetrahydroquinoline derivatives from various studies.

Table 1: Anticancer Activity of Substituted 1,2,3,4-Tetrahydroquinolines

CompoundCancer Cell LineIC50 (µM)Reference
Compound 2MCF-7 (Breast)50[6][14]
Compound 2MDA-MB-231 (Breast)25[6][14]
Compound 6gNCI-H23 (Lung)Potent Inhibition[9]
Compound 6gACHN (Renal)Potent Inhibition[9]
Compound 6gMDA-MB-231 (Breast)Potent Inhibition[9]
Compound 6gPC-3 (Prostate)Potent Inhibition[9]
Compound 6gNUGC-3 (Gastric)Potent Inhibition[9]
Compound 6gHCT-15 (Colon)Potent Inhibition[9]
Compound 20dHCT-116 (Colon)Micromolar concentrations[8]
Compound 4aHCT-116 (Colon)~13[10]
Compound 4aA549 (Lung)Potent Cytotoxicity[10]

Table 2: NMDA Receptor Glycine Site Antagonism

CompoundAssayIC50 (nM)Kb (nM)Reference
5,6,7-trichloro-QTO[3H]DCKA binding7-[11]
5,6,7-trichloro-QTOXenopus oocytes (NMDA)-1-2[11]
5,6,7-trichloro-QTOXenopus oocytes (AMPA)-180[11]

Table 3: RORγ Inverse Agonist Activity

CompoundAssayIC50 (nM)Reference
13e (XY039)RORγ transcriptional activityEffective Inhibition[12]
14a (XY077)RORγ transcriptional activityEffective Inhibition[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis and biological evaluation of substituted 1,2,3,4-tetrahydroquinolines.

General Synthetic Protocol: Three-Component Cascade Reaction

A mixture of 2-alkenyl aniline (1.0 mmol), an appropriate aldehyde (1.0 mmol), and ethyl cyanoacetate (1.0 mmol) is stirred in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (20 mol%) in a suitable solvent (e.g., ethanol) at room temperature.[5] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired highly substituted 1,2,3,4-tetrahydroquinoline.[5]

Biological Assay Protocol: In Vitro Antiproliferative Assay (MTT Assay)

Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (substituted 1,2,3,4-tetrahydroquinolines) for a specified period (e.g., 72 hours). Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm using a microplate reader. The half-inhibitory concentration (IC50) values are calculated from the dose-response curves.[10]

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes THQ Substituted 1,2,3,4-Tetrahydroquinoline THQ->PI3K inhibits THQ->AKT inhibits THQ->mTORC1 inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by substituted 1,2,3,4-tetrahydroquinolines.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation Synthesis One-Pot Synthesis (e.g., Povarov Reaction) Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Screening In Vitro Screening (e.g., MTT Assay) MS->Screening SAR Structure-Activity Relationship Analysis Screening->SAR

Caption: General experimental workflow for the synthesis and evaluation of 1,2,3,4-tetrahydroquinoline derivatives.

NFkB_Signaling_Pathway cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB IKK->NFkB releases IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression promotes THQ Substituted 1,2,3,4-Tetrahydroquinoline THQ->IKK inhibits THQ->NFkB inhibits translocation

Caption: Simplified NF-κB signaling pathway and inhibition by substituted 1,2,3,4-tetrahydroquinolines.

References

Methodological & Application

Application Notes and Protocols for the Domino Reaction Synthesis of 1,2,3,4-Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in a wide array of natural products and pharmaceutically active compounds, exhibiting diverse biological activities including antiviral, antibiotic, and antitumor properties.[1] Domino reactions, also referred to as tandem or cascade reactions, have emerged as a powerful and efficient strategy for the synthesis of these valuable heterocyclic compounds.[1][2] This approach offers significant advantages over traditional multi-step synthesis, including increased atom economy, reduced waste, and the ability to construct complex molecular architectures from simple starting materials in a single, streamlined operation.

These application notes provide a comprehensive overview of the key domino strategies for the synthesis of 1,2,3,4-tetrahydroquinoline derivatives, complete with detailed experimental protocols, quantitative data for a range of substrates, and visual representations of reaction pathways to guide researchers in this field.

Key Domino Strategies for Tetrahydroquinoline Synthesis

Several domino strategies have been developed for the synthesis of 1,2,3,4-tetrahydroquinolines, each with its own set of advantages and substrate scope. The most prominent among these are:

  • The Povarov Reaction: A formal aza-Diels-Alder reaction, this is one of the most versatile and widely used methods. It typically involves the three-component condensation of an aniline, an aldehyde, and an activated alkene or other dienophile, often catalyzed by a Lewis or Brønsted acid.[3][4][5][6][7]

  • Reduction-Cyclization Domino Reactions: These sequences often begin with the reduction of a nitro group on an aromatic ring, followed by an intramolecular cyclization. A notable example is the reductive amination of a side-chain carbonyl, leading to the formation of the tetrahydroquinoline ring system.[1][8]

  • SNAr-Terminated Domino Reactions: In these reactions, the final ring-closing step is an intramolecular nucleophilic aromatic substitution (SNAr). This strategy is particularly useful for the synthesis of N-substituted tetrahydroquinolines.[1][2]

Experimental Protocols and Data

This section provides detailed experimental procedures for representative examples of each key domino strategy, along with tables summarizing the scope and efficiency of these reactions with various substrates.

The Povarov Reaction

The Povarov reaction is a powerful tool for the synthesis of polysubstituted tetrahydroquinolines. The reaction can be performed as a one-pot, three-component reaction, which simplifies the synthetic procedure significantly.

To a solution of the aniline (1.0 mmol) and the aldehyde (1.1 mmol) in acetonitrile (5 mL) in a round-bottom flask is added the Lewis acid catalyst (e.g., InCl3, 20 mol%). The mixture is stirred at room temperature for 10 minutes. Subsequently, the dienophile (e.g., N-vinyl-2-pyrrolidinone, 1.1 mmol) is added, and the reaction mixture is stirred vigorously at the appropriate temperature (e.g., room temperature to 60 °C) until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water (15 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroquinoline derivative.

EntryAniline (R¹)Aldehyde (R²)DienophileCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
1AnilineBenzaldehydeN-Vinyl-2-pyrrolidinoneInCl₃ (20)MeCNRT85[7]
24-MethoxyanilineBenzaldehydeN-Vinyl-2-pyrrolidinoneInCl₃ (20)MeCNRT92[7]
34-ChloroanilineBenzaldehydeN-Vinyl-2-pyrrolidinoneInCl₃ (20)MeCNRT78[7]
4Aniline4-NitrobenzaldehydeN-Vinyl-2-pyrrolidinoneInCl₃ (20)MeCNRT75[7]
5AnilineFormaldehydeN-Vinyl-2-pyrrolidinoneInCl₃ (20)MeCNRT88[7]
64-MethoxyanilineFormaldehydeN-Vinyl-2-pyrrolidinoneInCl₃ (20)MeCNRT95[7]
7AnilineBenzaldehyde2,3-DihydrofuranAlCl₃ (100)Et₂O3053[5]
84-MethoxyanilineBenzaldehyde2,3-DihydrofuranAlCl₃ (100)Et₂O3045[5]
9AnilineBenzaldehyde2,3-DihydrofuranCu(OTf)₂ (10)EtOH4030[5]
Reduction-Cyclization Domino Reactions

This strategy provides an efficient route to tetrahydroquinolines, often with high diastereoselectivity. The reaction is typically initiated by the reduction of a nitro group, which then triggers an intramolecular cyclization cascade.

A solution of the 2-nitroarylketone or aldehyde substrate (1.0 mmol) in a suitable solvent (e.g., ethanol or ethyl acetate) is placed in a hydrogenation vessel. The catalyst, typically 5% Palladium on carbon (5-10 mol%), is added to the solution. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1-5 atm) at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the 1,2,3,4-tetrahydroquinoline derivative.

EntrySubstrateCatalystSolventH₂ Pressure (atm)Yield (%)Diastereoselectivity (cis:trans)Reference
1Ethyl 2-(2-nitrobenzoyl)propanoate5% Pd/CEtOH195>99:1[1]
2Methyl 2-(2-nitrobenzoyl)butanoate5% Pd/CEtOH193>99:1[1]
3Ethyl 2-(2-nitro-5-methoxybenzoyl)propanoate5% Pd/CEtOAc398>99:1[1]
41-(2-Nitrophenyl)ethan-1-one5% Pd/CEtOH566-[8]
51-(5-Chloro-2-nitrophenyl)ethan-1-one5% Pd/CEtOH564-[8]
SNAr-Terminated Domino Reactions

This approach is particularly effective for the synthesis of N-substituted 2,3-dihydro-4(1H)-quinolinones and related tetrahydroquinolines. The key step is an intramolecular nucleophilic aromatic substitution that forms the heterocyclic ring.

To a solution of the 1-aryl-2-propen-1-one derivative (1.0 mmol) in a suitable solvent such as DMF or DMSO at room temperature is added the primary amine (1.1 mmol). The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N-substituted 2,3-dihydro-4(1H)-quinolinone.

Entry1-Aryl-2-propen-1-oneAmineSolventYield (%)Reference
11-(2-Fluoro-5-nitrophenyl)prop-2-en-1-oneBenzylamineDMF78[1]
21-(2-Fluoro-5-nitrophenyl)prop-2-en-1-oneCyclohexylamineDMF65[1]
31-(2-Fluoro-5-nitrophenyl)prop-2-en-1-onen-ButylamineDMF72[1]
41-(2-Chloro-5-nitrophenyl)prop-2-en-1-oneBenzylamineDMSO54[1]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and experimental workflows for the key domino reactions discussed.

Povarov_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aniline Aniline Imine Imine Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Dienophile Dienophile Cycloadduct [4+2] Cycloadduct Dienophile->Cycloadduct Iminium Iminium Ion Imine->Iminium  + H⁺ Iminium->Cycloadduct Product 1,2,3,4-Tetrahydroquinoline Cycloadduct->Product Rearomatization

Caption: Mechanism of the Povarov Reaction.

Reduction_Cyclization_Workflow Start Start: 2-Nitroarylketone Step1 1. Add Pd/C catalyst 2. Introduce H₂ atmosphere Start->Step1 Step2 Hydrogenation Reaction (Nitro Reduction & Reductive Amination) Step1->Step2 Step3 Filter to remove catalyst Step2->Step3 Step4 Concentrate filtrate Step3->Step4 Step5 Purify by Column Chromatography Step4->Step5 End End: 1,2,3,4-Tetrahydroquinoline Step5->End

Caption: Workflow for Reduction-Cyclization.

SNAr_Domino_Reaction Reactant1 1-Aryl-2-propen-1-one (with leaving group) Intermediate Michael Adduct Reactant1->Intermediate Reactant2 Primary Amine Reactant2->Intermediate Michael Addition Product N-Substituted 2,3-Dihydro-4(1H)-quinolinone Intermediate->Product Intramolecular SNAr

Caption: SNAr-Terminated Domino Reaction.

Conclusion

Domino reactions provide a highly efficient and versatile platform for the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. The Povarov reaction, reduction-cyclization sequences, and SNAr-terminated domino reactions represent key strategies that can be tailored to access a wide range of substituted tetrahydroquinolines. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds, facilitating the development of novel therapeutic agents and other advanced materials. Further exploration into asymmetric domino reactions will undoubtedly continue to expand the synthetic utility of these powerful transformations.

References

Application Notes and Protocols: Photocatalytic Synthesis of Functionalized 1,2,3,4-Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of functionalized 1,2,3,4-tetrahydroquinolines via visible-light photocatalysis. This modern synthetic approach offers a green, efficient, and versatile alternative to traditional methods, enabling the construction of diverse molecular scaffolds relevant to medicinal chemistry and materials science.

Introduction

1,2,3,4-Tetrahydroquinolines are a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Their diverse biological activities, including antibacterial, neuroprotective, and antiarrhythmic properties, make them attractive targets in drug discovery.[1] Photocatalytic methods, utilizing visible light to drive chemical transformations, have emerged as a powerful tool for the synthesis of these valuable compounds. These reactions often proceed under mild conditions, tolerate a broad range of functional groups, and can be performed using inexpensive and environmentally benign catalysts.[2][3]

This document outlines protocols for the synthesis of tetrahydroquinolines, primarily focusing on the oxidative cyclization of N,N-dialkylanilines with activated alkenes, a common and effective strategy in photocatalysis.

Data Presentation: Comparative Synthesis of Functionalized Tetrahydroquinolines

The following tables summarize quantitative data from various photocatalytic methods for the synthesis of 1,2,3,4-tetrahydroquinolines, allowing for easy comparison of different catalytic systems and reaction conditions.

Table 1: Eosin Y-Catalyzed Aerobic Oxidative Cyclization of N,N-Dimethylanilines with Maleimides [2][3]

EntryN,N-Dimethylaniline DerivativeMaleimide DerivativeProductYield (%)
1N,N-dimethylanilineN-phenylmaleimide3a85
24-Methyl-N,N-dimethylanilineN-phenylmaleimide3b82
34-Bromo-N,N-dimethylanilineN-phenylmaleimide3c78
4N,N-dimethylanilineN-ethylmaleimide3d75
5N,N-dimethylanilineN-methylmaleimide3e72

Reaction Conditions: N,N-dimethylaniline derivative (0.5 mmol), maleimide derivative (0.25 mmol), Eosin Y (3 mol%), in a suitable solvent (e.g., CH3CN, 3 mL), irradiated with blue LEDs under an air atmosphere at room temperature.

Table 2: Chlorophyll-Catalyzed Aerobic Oxidative Cyclization of N,N-Dimethylanilines with Maleimides [1][4]

EntryN,N-Dimethylaniline DerivativeMaleimide DerivativeProductYield (%)
1N,N-dimethyl-p-toluidineN-phenylmaleimide3a98
2N,N-dimethylanilineN-phenylmaleimide3b95
34-Methoxy-N,N-dimethylanilineN-phenylmaleimide3c88
44-Bromo-N,N-dimethylanilineN-phenylmaleimide3d85
5N,N-dimethyl-p-toluidineN-methylmaleimide3e75

Reaction Conditions: N,N-dimethylaniline derivative (0.50 mmol), maleimide derivative (0.25 mmol), Chlorophyll (low loading), in DMF (1.0 mL), under an air atmosphere, irradiated with a fluorescent lamp.

Experimental Protocols

Protocol 1: General Procedure for Eosin Y-Catalyzed Synthesis of Tetrahydroquinolines

This protocol describes a metal-free method for the synthesis of tetrahydroquinolines from N,N-dimethylanilines and maleimides using Eosin Y as the photocatalyst under visible light irradiation.[2][3]

Materials:

  • Substituted N,N-dimethylaniline (0.5 mmol)

  • Substituted maleimide (0.25 mmol)

  • Eosin Y (0.0075 mmol, 3 mol%)

  • Acetonitrile (CH3CN), 3 mL

  • Reaction vessel (e.g., a 10 mL round-bottom flask with a magnetic stir bar)

  • Blue LED light source (e.g., two 9 W blue LEDs)

  • Standard laboratory glassware for workup and purification

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To the reaction vessel, add the N,N-dimethylaniline derivative (0.5 mmol), the maleimide derivative (0.25 mmol), and Eosin Y (0.0075 mmol).

  • Add acetonitrile (3 mL) to the vessel.

  • Place the reaction vessel in a position to be irradiated by the blue LED light source, ensuring efficient and even illumination.

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired tetrahydroquinoline derivative.

  • Characterize the purified product using standard analytical techniques (NMR, HRMS).

Protocol 2: General Procedure for Chlorophyll-Catalyzed Synthesis of Tetrahydroquinolines

This protocol outlines a green and efficient synthesis of tetrahydroquinolines using natural pigment chlorophyll as the photosensitizer.[1][4]

Materials:

  • Substituted N,N-dimethylaniline (0.50 mmol)

  • Substituted maleimide (0.25 mmol)

  • Chlorophyll powder preparation (a low loading, e.g., 0.16 mg of a preparation with a known chlorophyll content)

  • Dimethylformamide (DMF), 1.0 mL

  • Reaction vessel (e.g., a 10 mL round-bottom flask with a magnetic stir bar)

  • Visible light source (e.g., a 23 W fluorescent lamp)

  • Standard laboratory glassware for workup and purification

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • In the reaction vessel, combine the N,N-dimethylaniline derivative (0.50 mmol), the maleimide derivative (0.25 mmol), and the chlorophyll preparation.

  • Add DMF (1.0 mL) to the reaction vessel.

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Irradiate the reaction with a fluorescent lamp.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure tetrahydroquinoline product.

  • Confirm the structure and purity of the product by spectroscopic methods.

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed photocatalytic cycle for the synthesis of tetrahydroquinolines and a general experimental workflow.

G cluster_cycle Photocatalytic Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) Amine_radical Amine Radical Cation PC_excited->Amine_radical Single Electron Transfer (SET) PC_reduced Reduced PC- PC_excited->PC_reduced SET Amine N,N-Dialkylaniline Amino_radical α-Amino Radical Amine_radical->Amino_radical -H+ Adduct_radical Radical Adduct Amino_radical->Adduct_radical + Alkene Alkene Activated Alkene Product Tetrahydroquinoline Adduct_radical->Product Cyclization & Oxidation PC_reduced->PC Oxidation Oxidant Oxidant (e.g., O2) Oxidant->PC e- acceptor

Caption: Proposed photocatalytic cycle for tetrahydroquinoline synthesis.

G start Start reagents Combine Reactants: - N,N-Dialkylaniline - Activated Alkene - Photocatalyst - Solvent start->reagents reaction Irradiate with Visible Light & Stir at Room Temperature reagents->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Reaction Workup: - Solvent Removal - Extraction monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, HRMS purification->characterization end End characterization->end

References

Application Notes and Protocols for N-Alkylation of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is a valuable scaffold in medicinal chemistry and drug discovery. Its derivatives often exhibit a wide range of biological activities. N-alkylation of the tetrahydroquinoline nitrogen is a key step in the synthesis of diverse compound libraries for screening and lead optimization. This document provides a detailed experimental protocol for the N-alkylation of this compound, focusing on a modern and efficient method that avoids the need for protecting groups on the carboxylic acid moiety.

The presented protocol is based on the direct N-alkylation of unprotected amino acids using alcohols, a method that is both atom-economical and environmentally friendly, producing water as the primary byproduct.[1][2] This approach is highly selective and has been shown to be effective for a variety of α-amino acids, making it well-suited for the target molecule, which can be considered a cyclic amino acid.[1][2]

Reaction Principle

The core of this protocol is a catalytic borrowing hydrogen strategy.[1] A ruthenium or iron catalyst facilitates the temporary oxidation of a primary alcohol to an aldehyde. This in-situ generated aldehyde then undergoes a condensation reaction with the secondary amine of the tetrahydroquinoline to form an iminium ion intermediate. The catalyst, now in a hydride form, reduces the iminium ion to the desired N-alkylated product and is regenerated in the process. The presence of the carboxylic acid group is well-tolerated under these reaction conditions.

Experimental Protocol: Direct Catalytic N-Alkylation with Alcohols

This protocol describes a general procedure for the N-alkylation of this compound with a representative primary alcohol.

Materials:

  • This compound

  • Primary alcohol (e.g., benzyl alcohol, ethanol, butanol)

  • Trifluorotoluene or another suitable high-boiling solvent

  • Ruthenium or Iron-based catalyst (e.g., a well-defined iron complex as described in the literature[1])

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol, dichloromethane)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the primary alcohol (2.0-3.0 equiv.), and the catalyst (e.g., 1-5 mol%).

  • Solvent Addition: Add a suitable solvent, such as trifluorotoluene, to achieve a concentration of approximately 0.1-0.5 M.

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 110-150 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of dichloromethane and methanol or ethyl acetate and hexanes with a small amount of acetic acid.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The crude product can be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the product. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one (e.g., dichloromethane/methanol) is often effective.

    • Alternatively, if the product is sufficiently crystalline, recrystallization from a suitable solvent system can be employed.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

ParameterValue
Starting Material This compound
Alkylating Agent Primary Alcohol (e.g., Benzyl Alcohol)
Catalyst Ruthenium or Iron Complex
Catalyst Loading 1-5 mol%
Solvent Trifluorotoluene
Temperature 110-150 °C
Reaction Time 12-24 hours
Typical Yield 70-95%

Mandatory Visualizations

Reaction_Pathway THQC 1,2,3,4-Tetrahydroquinoline- 6-carboxylic acid Iminium Iminium Ion Intermediate THQC->Iminium + Aldehyde Alcohol R-CH2-OH (Primary Alcohol) Aldehyde R-CHO (Aldehyde Intermediate) Alcohol->Aldehyde [Cat] - H2 Catalyst [Cat] Product N-Alkyl-1,2,3,4-tetrahydroquinoline- 6-carboxylic acid Aldehyde->Iminium + THQC - H2O Iminium->Product [Cat-H2] Reduction Water H2O

Caption: Chemical reaction pathway for the catalytic N-alkylation.

Experimental_Workflow start Start setup Reaction Setup: - Add THQC, Alcohol, Catalyst - Add Solvent start->setup inert Inert Atmosphere: Purge with Ar or N2 setup->inert reaction Reaction: Heat to 110-150 °C Stir for 12-24h inert->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Reaction not complete workup Work-up: Cool to RT Concentrate monitoring->workup Reaction complete purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End characterization->end

Caption: Experimental workflow for N-alkylation.

Troubleshooting and Considerations

  • Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, reaction time, or the amount of the alkylating agent. Ensure the catalyst is active and the reaction is performed under strictly anhydrous and inert conditions.

  • Side Reactions: The formation of byproducts can sometimes be observed. Purification by column chromatography is usually effective in separating the desired product.

  • Alternative Alkylating Agents: While this protocol focuses on primary alcohols, other alkylating agents like aldehydes (in a reductive amination protocol) or alkyl halides can also be used. However, these may require different reaction conditions and may be less environmentally friendly. The use of alkyl halides, for instance, often requires a base and can lead to over-alkylation.

  • Catalyst Choice: The choice of catalyst is crucial. While several ruthenium and iron complexes are effective, their activity and selectivity may vary. It is recommended to consult the literature for the most suitable catalyst for the specific transformation.[1]

References

Application Notes and Protocols for the Integration of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the unnatural amino acid 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This constrained amino acid analog is a valuable building block in medicinal chemistry for the development of peptidomimetics with enhanced stability and novel biological activities.

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy to modulate their pharmacological properties.[1] this compound, a conformationally restricted analog of phenylalanine, offers a rigid scaffold that can be used to influence peptide secondary structure and improve resistance to enzymatic degradation. Its successful integration into peptide sequences via SPPS requires careful consideration of coupling conditions and cleavage protocols. While challenges such as steric hindrance may arise, these can be overcome with optimized synthetic strategies.[1]

Key Considerations for SPPS

The successful incorporation of this compound into a peptide sequence hinges on several critical factors:

  • Steric Hindrance: The bulky and rigid nature of the tetrahydroquinoline scaffold can impede coupling reactions. To overcome this, the use of potent coupling reagents and potentially longer reaction times or microwave assistance is recommended.[2]

  • Solubility: The hydrophobicity of the tetrahydroquinoline moiety may lead to peptide aggregation during synthesis, particularly in longer sequences. Careful selection of solvents and the use of aggregation-disrupting additives may be necessary.

  • N-terminal Protection: For stepwise synthesis, the secondary amine of the tetrahydroquinoline ring must be protected, typically with the Fmoc group, to prevent unwanted side reactions.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu SPPS strategies and can be adapted for both manual and automated synthesis.

Protocol 1: N-Fmoc Protection of this compound

Objective: To prepare the necessary Fmoc-protected building block for SPPS.

Materials:

  • This compound

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Fmoc-OSu in 1,4-dioxane dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography (silica gel, DCM/methanol gradient) to yield Fmoc-1,2,3,4-Tetrahydroquinoline-6-carboxylic acid.

Protocol 2: Solid-Phase Peptide Synthesis

Objective: To incorporate Fmoc-1,2,3,4-Tetrahydroquinoline-6-carboxylic acid into a peptide sequence on a solid support.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • Fmoc-1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Isopropanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. For the sterically hindered Fmoc-1,2,3,4-Tetrahydroquinoline-6-carboxylic acid, a longer coupling time (up to 4 hours) or a double coupling may be necessary.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

Protocol 3: Peptide Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM (5x) and dry under vacuum.

  • Add the cleavage cocktail to the resin in a reaction vessel.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether (3x).

  • Dry the crude peptide under vacuum.

Protocol 4: Peptide Purification and Characterization

Objective: To purify the crude peptide and confirm its identity and purity.

Materials:

  • Crude peptide

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the desired peptide.

  • Characterization:

    • Confirm the molecular weight of the purified peptide using mass spectrometry.

    • Assess the purity of the final product by analytical RP-HPLC.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Data Presentation

The following table provides illustrative data for the synthesis of a model tripeptide (Ac-Ala-X-Gly-NH2, where X = this compound) to demonstrate expected outcomes.

ParameterValueMethod
Resin Loading0.5 mmol/gSpectrophotometric (Fmoc release)
Coupling Efficiency (Ala)>99%Kaiser Test
Coupling Efficiency (X)~95% (single coupling)Kaiser Test / LC-MS of cleaved aliquot
Coupling Efficiency (Gly)>99%Kaiser Test
Crude Peptide Purity~75%Analytical RP-HPLC
Final Yield (after purification)35-45%Gravimetric
Final Purity>98%Analytical RP-HPLC
Expected Mass [M+H]+Calculated for C21H28N4O5ESI-MS
Observed Mass [M+H]+Matches calculated value ± 0.1 DaESI-MS

Note: This data is representative and actual results may vary depending on the specific peptide sequence and synthesis conditions.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_prep Preparation cluster_synthesis Solid-Phase Synthesis Cycle cluster_final Final Steps Fmoc_Protect N-Fmoc Protection of Tetrahydroquinoline-6-COOH Resin_Swell Resin Swelling Fmoc_Protect->Resin_Swell Start Synthesis Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotect Wash1 Washing Fmoc_Deprotect->Wash1 Coupling Amino Acid Coupling (HBTU/DIPEA) Wash1->Coupling Wash2 Washing Coupling->Wash2 Wash2->Fmoc_Deprotect Repeat for next AA Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Logical Relationships in Coupling

Coupling_Logic Start Start Coupling Step Pre_Activation Pre-activate Fmoc-AA (HBTU/DIPEA in DMF) Start->Pre_Activation Add_to_Resin Add to Deprotected Resin Pre_Activation->Add_to_Resin Agitate Agitate (1-4 hours) Add_to_Resin->Agitate Kaiser_Test Kaiser Test Agitate->Kaiser_Test Positive Positive (Blue) Kaiser_Test->Positive Incomplete Negative Negative (Yellow) Kaiser_Test->Negative Complete Double_Couple Perform Double Coupling Positive->Double_Couple Wash Wash Resin Negative->Wash Double_Couple->Agitate End Coupling Complete Wash->End

Caption: Decision-making workflow for the amino acid coupling step, including monitoring with the Kaiser test.

References

Application of 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid in Fragment-Based Drug Discovery for MCL-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The small, rigid scaffold of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid serves as an exemplary starting fragment in fragment-based drug discovery (FBDD) campaigns, particularly for targeting challenging protein-protein interactions. Its validated application as a core structure for the development of potent inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) highlights its utility. MCL-1 is a critical survival factor for many cancer cells, making it a high-value target for therapeutic intervention. The overexpression of MCL-1 is associated with tumor progression and resistance to conventional chemotherapies.[1]

The this compound fragment possesses key features that make it an attractive starting point for FBDD. The carboxylic acid moiety can engage in crucial hydrogen bonding or salt bridge interactions with key residues in a protein's binding pocket, such as arginine. The tetrahydroquinoline core provides a rigid, three-dimensional structure that can be readily functionalized to explore surrounding hydrophobic pockets and optimize binding affinity and selectivity.

In the context of MCL-1 inhibition, the this compound scaffold has been successfully elaborated into potent inhibitors. By adding a sulfonyl group at the 1-position, researchers have been able to significantly enhance binding affinity. For instance, the transformation of a phenylsulfonyl group to a (4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl moiety resulted in a more than 73-fold improvement in MCL-1 inhibition, likely by targeting the p2 pocket in the BH3-binding groove.[1] This demonstrates a classic fragment evolution strategy, where the initial fragment hit is grown to achieve high-affinity and selective ligands.

A typical FBDD workflow utilizing this fragment would involve an initial screen to identify its binding to the target protein, MCL-1. This is followed by determination of the binding affinity and elucidation of the binding mode, often through biophysical techniques such as X-ray crystallography or NMR spectroscopy. Subsequent steps involve structure-guided medicinal chemistry efforts to elaborate the fragment by adding chemical functionalities that can form additional favorable interactions with the protein, thereby improving potency and selectivity.

Quantitative Data Summary

The following table summarizes key data for this compound as a fragment and its evolution into a more potent MCL-1 inhibitor.

Compound/FragmentStructureTarget ProteinBinding Affinity (Kᵢ)Ligand Efficiency (LE)Notes
This compound (Parent Fragment) this compoundMCL-1High µM to mM (Estimated)-The binding affinity for the parent fragment is not explicitly reported in the literature but is expected to be in the typical range for initial fragment hits.
1-((4'-Chloro-5,5'-dimethyl-[1,1'-biphenyl]-2-yl)sulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid 1-((4'-Chloro-5,5'-dimethyl-[1,1'-biphenyl]-2-yl)sulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acidMCL-12.73 µM0.28An example of an elaborated fragment with significantly improved affinity.[1]
(±)-N-((4'-chloro-5,5'-dimethyl-[1,1'-biphenyl]-2-yl)sulfonyl)-L-proline (±)-N-((4'-chloro-5,5'-dimethyl-[1,1'-biphenyl]-2-yl)sulfonyl)-L-prolineMCL-10.12 µM0.35A related chiral lead compound that informed the design of the tetrahydroquinoline-based inhibitors.

Experimental Protocols

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a primary screening method to identify the binding of this compound to MCL-1.

1. Materials:

  • Recombinant human MCL-1 protein

  • This compound (dissolved in 100% DMSO)

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution: 10 mM Glycine-HCl, pH 2.5

2. Procedure:

  • Immobilization of MCL-1:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject MCL-1 protein (10-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of 8000-10000 response units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

  • Fragment Screening:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a dilution series of the fragment in running buffer. The final DMSO concentration should be matched in the running buffer (typically ≤ 1%). A typical fragment screening concentration is 100-500 µM.

    • Inject the fragment solutions over the immobilized MCL-1 surface at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • Inject running buffer with the matched DMSO concentration as a negative control.

    • After each fragment injection, regenerate the sensor surface by injecting the regeneration solution for 30 seconds.

  • Data Analysis:

    • Subtract the response from the reference flow cell and the buffer blank.

    • A significant increase in response units upon fragment injection compared to the control indicates a binding event.

Protocol 2: Binding Affinity Determination using Fluorescence Polarization (FP) Assay

This protocol describes a competition assay to determine the binding affinity (Kᵢ) of elaborated inhibitors based on the this compound scaffold.

1. Materials:

  • Recombinant human MCL-1 protein

  • Fluorescently labeled BH3 peptide probe (e.g., FITC-Bim-BH3)

  • Test inhibitor compounds

  • Assay buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

2. Procedure:

  • Determine Optimal Probe and Protein Concentrations:

    • Perform a saturation binding experiment by titrating the FITC-Bim-BH3 probe against a fixed concentration of MCL-1 to determine the K₋ value.

    • For the competition assay, use a fixed concentration of MCL-1 and FITC-Bim-BH3 that gives a stable and robust fluorescence polarization signal (typically around 50-80% of the maximum signal).

  • Competition Assay:

    • Prepare a serial dilution of the test inhibitor in DMSO, and then dilute into the assay buffer.

    • In a 384-well plate, add the MCL-1 protein and the FITC-Bim-BH3 probe to each well.

    • Add the serially diluted inhibitor to the wells. Include controls with no inhibitor (maximum polarization) and no MCL-1 (minimum polarization).

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization of each well using the plate reader.

    • Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitor binding constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Probe]/K₋), where [Probe] is the concentration of the fluorescent probe and K₋ is its dissociation constant.

Visualizations

FBDD_Workflow cluster_screening Fragment Screening & Hit ID cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization FragLib Fragment Library (incl. THQ-6-COOH) Screening Biophysical Screen (SPR, NMR, DSF) FragLib->Screening HitID Hit Identification Screening->HitID Affinity Affinity Measurement (FP, ITC) HitID->Affinity Structure Structural Biology (X-ray, NMR) Affinity->Structure SBDD Structure-Based Design Structure->SBDD Synthesis Analogue Synthesis SBDD->Synthesis SAR SAR Analysis Synthesis->SAR SAR->SBDD Lead Lead Compound SAR->Lead

Caption: A generalized workflow for fragment-based drug discovery (FBDD).

Apoptosis_Pathway cluster_ProSurvival Pro-Survival cluster_ProApoptotic Pro-Apoptotic cluster_Effectors Effectors cluster_BH3only BH3-only MCL1 MCL-1 Bak Bak MCL1->Bak inhibits Bim Bim MCL1->Bim inhibits Puma Puma MCL1->Puma inhibits Noxa Noxa MCL1->Noxa inhibits Bcl2 Bcl-2 / Bcl-xL Bax Bax Bcl2->Bax Bcl2->Bim Bcl2->Puma MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bak->MOMP Bim->Bax activate Bim->Bak activate Puma->Bax activate Puma->Bak activate Noxa->Bax activate Noxa->Bak activate Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Apoptotic_Stimuli->Bim Apoptotic_Stimuli->Puma Apoptotic_Stimuli->Noxa Caspases Caspase Activation MOMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis THQ_Fragment 1,2,3,4-THQ-6-COOH -based Inhibitor THQ_Fragment->MCL1 inhibits

Caption: The intrinsic apoptosis pathway and the role of MCL-1 as a target.

References

Application Notes and Protocols: Synthesis and Evaluation of 1-Sulfonylated 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acids as MCL-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as potent inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Overexpression of MCL-1 is a key factor in the survival of various cancer cells and contributes to resistance to chemotherapy. The compounds described herein represent a promising new chemotype for the development of targeted cancer therapies.

Data Presentation

The inhibitory activity of a series of 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids against MCL-1 was evaluated. The following table summarizes the structure-activity relationship (SAR), highlighting the impact of substitutions on the sulfonyl moiety on the binding affinity (Ki) to MCL-1.

Compound IDR Group on Sulfonyl MoietyMCL-1 Ki (µM)
1 Phenyl> 200
2 4-Chlorophenyl8.8
3 3,4-Dichlorophenyl3.5
4 4-Chloro-3,5-dimethylphenyl2.7
5 (6e-OH) (4-chloro-3,5-dimethylphenoxy)phenyl0.778[1]

Note: The data presented is based on findings from referenced literature and serves as a representative example of the SAR for this compound class. For complete and detailed datasets, please refer to the primary research articles.

Mandatory Visualizations

MCL-1 Signaling Pathway in Apoptosis

MCL1_Signaling_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_Mitochondrion Mitochondrion MCL1 MCL-1 BAX BAX MCL1->BAX Inhibits BAK BAK MCL1->BAK Inhibits BIM BIM MCL1->BIM Sequesters CytochromeC Cytochrome c BAX->CytochromeC Release BAK->CytochromeC Release BIM->BAX Activates BIM->BAK Activates NOXA NOXA NOXA->MCL1 Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor 1-Sulfonylated 1,2,3,4-tetrahydroquinoline- 6-carboxylic acid Inhibitor->MCL1 Inhibits

Caption: MCL-1 signaling pathway and the mechanism of action of the inhibitors.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow cluster_Synthesis Compound Synthesis cluster_Evaluation Biological Evaluation cluster_Analysis Data Analysis Start Starting Materials: 4-amino-3-iodobenzoic acid and sulfonyl chlorides Step1 Step 1: Sulfonamide Formation Start->Step1 Step2 Step 2: Sonogashira Coupling Step1->Step2 Step3 Step 3: Reduction of Alkyne and Nitro Group Step2->Step3 Step4 Step 4: Intramolecular Cyclization Step3->Step4 Final 1-Sulfonylated 1,2,3,4-tetrahydroquinoline- 6-carboxylic acids Step4->Final FP Fluorescence Polarization Assay (Binding Affinity - Ki) Final->FP CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) (Cellular Potency - IC50) Final->CellViability SAR Structure-Activity Relationship (SAR) Analysis FP->SAR CellViability->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow from synthesis to lead identification.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as MCL-1 inhibitors.

Protocol 1: General Synthesis of 1-Sulfonylated 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acids

This class of MCL-1 inhibitors can be synthesized in four main steps.[1][2]

Step 1: Sulfonamide Formation

  • Dissolve 4-amino-3-iodobenzoic acid in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired sulfonyl chloride dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography on silica gel.

Step 2: Sonogashira Coupling

  • Dissolve the product from Step 1 in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI).

  • Add a suitable terminal alkyne (e.g., trimethylsilylacetylene).

  • Add a base (e.g., diisopropylethylamine).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitor by TLC).

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the coupled product by column chromatography.

Step 3: Reduction of Alkyne and Nitro Group (if applicable) and Deprotection

  • If a silyl-protected alkyne was used, deprotect it using a suitable reagent (e.g., potassium carbonate in methanol).

  • Dissolve the alkyne in a suitable solvent (e.g., methanol or ethanol).

  • Add a reducing agent (e.g., palladium on carbon) and subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • If a nitro group is present on the sulfonyl moiety, this step will also reduce it to an amine.

  • Monitor the reaction by TLC until completion.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Step 4: Intramolecular Cyclization

  • Dissolve the reduced product from Step 3 in a suitable solvent (e.g., ethanol or methanol).

  • Add a reducing agent capable of reductive amination (e.g., sodium borohydride).

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the final 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid by column chromatography or recrystallization.

Protocol 2: Fluorescence Polarization (FP) Assay for MCL-1 Binding Affinity

This assay is used to determine the binding affinity (Ki) of the synthesized compounds for the MCL-1 protein.

Materials:

  • Recombinant human MCL-1 protein

  • A fluorescently labeled peptide that binds to MCL-1 (e.g., a fluorescein-labeled Bak BH3 peptide)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

  • Black, low-volume 384-well plates

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a solution of MCL-1 protein and the fluorescent peptide in the assay buffer. The concentrations should be optimized to give a stable and robust fluorescence polarization signal.

  • Serially dilute the test compounds in DMSO and then further dilute in the assay buffer to the desired final concentrations.

  • In the 384-well plate, add the MCL-1 protein and fluorescent peptide solution to each well.

  • Add the diluted test compounds or DMSO (as a control) to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Calculate the Ki values by fitting the data to a competitive binding model using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the MCL-1 inhibitors on cancer cell lines.

Materials:

  • Cancer cell line known to be dependent on MCL-1 for survival (e.g., H929 multiple myeloma cells)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • A microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the data in a dose-response curve.

References

Application Notes: Development of Novel PROTACs Utilizing a 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid Scaffold for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to a POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This tripartite assembly forms a ternary complex, leading to the ubiquitination and subsequent degradation of the POI.[1][2] The modular nature of PROTACs allows for the rational design and synthesis of potent and selective protein degraders. This document outlines the development of novel PROTACs based on a 1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold, hypothesized to be a new ligand for a target protein. The carboxylic acid moiety serves as a versatile handle for linker attachment via robust amide bond formation.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to degrade multiple copies of the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (1,2,3,4-Tetrahydroquinoline -6-carboxylic acid based) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Releases Ternary_Complex->E3_Ligase Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degrades Ub Ubiquitin E2 E2 Enzyme Ub->E2 E2->E3_Ligase Charges with Ub

Caption: PROTAC mechanism of action.

Experimental Protocols

Protocol 1: Synthesis of this compound based PROTACs

This protocol describes the amide bond formation to couple the this compound (as the POI ligand) with an amine-functionalized linker, followed by coupling to an E3 ligase ligand.

Materials:

  • This compound

  • Amine-PEGn-Boc linker (variable PEG lengths)

  • E3 Ligase Ligand with a carboxylic acid handle (e.g., pomalidomide-acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: Coupling of this compound with Amine-PEGn-Boc

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes.

  • Add the Amine-PEGn-Boc linker (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent, yielding the amine-functionalized intermediate.

Step 3: Final Coupling with E3 Ligase Ligand

  • Follow the procedure in Step 1, using the deprotected amine-functionalized intermediate and the carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-acid) to yield the final PROTAC.

  • Purify the final product by reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR spectroscopy.

PROTAC_Synthesis_Workflow POI_Ligand 1,2,3,4-Tetrahydroquinoline -6-carboxylic acid (POI Ligand) Coupling1 Amide Coupling (HATU, DIPEA, DMF) POI_Ligand->Coupling1 Linker Amine-PEGn-Boc (Linker) Linker->Coupling1 Intermediate Boc-Protected Intermediate Coupling1->Intermediate Deprotection Boc Deprotection (TFA, DCM) Intermediate->Deprotection Amine_Intermediate Amine-Functionalized Intermediate Deprotection->Amine_Intermediate Coupling2 Amide Coupling (HATU, DIPEA, DMF) Amine_Intermediate->Coupling2 E3_Ligand E3 Ligase Ligand-COOH (e.g., Pomalidomide-acid) E3_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification Purification (RP-HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: PROTAC synthesis workflow.

Protocol 2: Western Blot for Protein Degradation

This protocol is for quantifying the degradation of the target protein in cells treated with the synthesized PROTACs.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC compounds

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine the extent of protein degradation.

Data Presentation

The efficacy of the synthesized PROTACs is evaluated based on their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: In Vitro Degradation of Target Protein by PROTACs with Varying Linker Lengths

PROTAC IDLinker (n=PEG units)DC50 (nM)Dmax (%)
TQ-P-01215085
TQ-P-0245095
TQ-P-0367590
TQ-P-04820080

Table 2: Cellular Potency of Optimized PROTAC TQ-P-02

AssayCell LineIC50 (nM)
Cell ViabilityCancer Cell Line A80
Cell ViabilityCancer Cell Line B120
Target EngagementCellular Thermal Shift Assay35

Conclusion

The this compound scaffold serves as a promising starting point for the development of novel PROTACs. The synthetic protocols outlined provide a clear path for the modular assembly of these molecules. The presented data, although hypothetical, illustrates the expected outcomes of such a drug discovery campaign, where linker optimization is crucial for achieving potent and efficacious protein degradation. Further studies would be required to fully characterize the pharmacological properties of these novel PROTACs.

References

Application Notes and Protocols for the Functionalization of the 1,2,3,4-Tetrahydroquinoline Core for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 1,2,3,4-tetrahydroquinoline scaffold. These strategies are crucial for developing diverse compound libraries for Structure-Activity Relationship (SAR) studies, a cornerstone of modern drug discovery. The protocols outlined below offer starting points for the synthesis of novel analogs to explore and optimize biological activity.

Introduction to 1,2,3,4-Tetrahydroquinoline in Drug Discovery

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities. Its rigid, partially saturated bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets. Functionalization of the THQ core at the nitrogen atom (N1), the aromatic ring (C5, C6, C7, C8), and the saturated ring (C2, C3, C4) allows for systematic modulation of a compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for optimizing potency, selectivity, and pharmacokinetic profiles.

Key Functionalization Strategies

The primary approaches to modifying the 1,2,3,4-tetrahydroquinoline core can be categorized as follows:

  • N-Functionalization: The secondary amine at the N1 position is a versatile handle for introducing a wide range of substituents via reactions such as alkylation, acylation, sulfonylation, and reductive amination.

  • Aromatic Ring Functionalization: The benzene ring can be substituted using classical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) or more modern cross-coupling methodologies.

  • Saturated Ring Functionalization: Modification of the C2, C3, and C4 positions often involves more complex multi-step syntheses, such as domino reactions or functionalization of pre-existing carbonyl groups.

Experimental Protocols

The following protocols are representative examples of common functionalization reactions applied to the 1,2,3,4-tetrahydroquinoline and the closely related 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, which often employs similar synthetic strategies.

Protocol 1: N-Acylation of 1,2,3,4-Tetrahydroquinoline

This protocol describes a general procedure for the acylation of the nitrogen atom of the THQ core, a common strategy to probe the influence of amide functionalities on biological activity.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HBTU, HATU) if starting from a carboxylic acid

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Reductive Amination for N-Alkylation

This protocol details the N-alkylation of the THQ core via reductive amination, a versatile method for introducing diverse alkyl groups.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., 1,2-dichloroethane, methanol)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

  • Characterize the purified product by appropriate analytical methods.

Protocol 3: Synthesis of Substituted Tetrahydroquinolines via Povarov Reaction

The Povarov reaction is a powerful three-component reaction for the synthesis of functionalized tetrahydroquinolines.[1] This protocol provides a general outline for this transformation.

Materials:

  • Aniline derivative

  • Aldehyde derivative

  • Alkene or enol ether

  • Lewis acid catalyst (e.g., BF3·OEt2, InCl3)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aniline derivative (1.0 eq) and the aldehyde (1.0 eq) in the chosen anhydrous solvent.

  • Add the Lewis acid catalyst (0.1-1.0 eq) and stir the mixture at room temperature for 10-30 minutes to form the imine intermediate.

  • Add the alkene or enol ether (1.2 eq) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature to reflux) for 2-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the structure of the synthesized tetrahydroquinoline derivative.

Data Presentation for SAR Studies

Systematic functionalization of the 1,2,3,4-tetrahydroquinoline core generates a library of analogs. The biological data obtained from screening these compounds should be organized into tables to facilitate the elucidation of Structure-Activity Relationships.

Table 1: SAR Data for Hypothetical 1,2,3,4-Tetrahydroquinoline Analogs as Kinase Inhibitors

Compound IDR1 (N-substitution)R2 (C6-substitution)Kinase X IC50 (nM)
THQ-1 HH5,200
THQ-2 -COCH3H1,500
THQ-3 -SO2CH3H2,300
THQ-4 -CH2-PhH850
THQ-5 -COCH3-OCH3750
THQ-6 -COCH3-Cl1,200
THQ-7 -CH2-Ph-OCH3320
THQ-8 -CH2-Ph-Cl680

This table is a representative example and does not contain real data.

Visualizing Experimental Workflows

Diagrams are essential for clearly communicating complex synthetic routes and experimental designs. The following are Graphviz (DOT language) scripts to generate such diagrams.

N-Functionalization Workflow

N_Functionalization_Workflow THQ 1,2,3,4-Tetrahydroquinoline Acylation Acylation (Acyl Chloride, Base) THQ->Acylation ReductiveAmination Reductive Amination (Aldehyde/Ketone, Reducing Agent) THQ->ReductiveAmination N_Acyl_THQ N-Acyl-THQ Analog Acylation->N_Acyl_THQ N_Alkyl_THQ N-Alkyl-THQ Analog ReductiveAmination->N_Alkyl_THQ SAR_Analysis SAR Studies N_Acyl_THQ->SAR_Analysis N_Alkyl_THQ->SAR_Analysis

Caption: General workflow for the N-functionalization of the 1,2,3,4-tetrahydroquinoline core.

Povarov Reaction Workflow for THQ Synthesis

Povarov_Reaction_Workflow cluster_reactants Starting Materials Aniline Aniline Derivative Imine_Formation Imine Formation (Lewis Acid) Aniline->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Alkene Alkene/Enol Ether Cycloaddition [4+2] Cycloaddition Alkene->Cycloaddition Imine_Formation->Cycloaddition THQ_Product Functionalized 1,2,3,4-Tetrahydroquinoline Cycloaddition->THQ_Product Screening Biological Screening THQ_Product->Screening

Caption: Workflow for the synthesis of functionalized tetrahydroquinolines via the Povarov reaction.

Conclusion

The 1,2,3,4-tetrahydroquinoline scaffold is a versatile starting point for the development of novel therapeutic agents. The protocols and strategies outlined in this document provide a foundation for researchers to synthesize diverse libraries of THQ analogs for comprehensive SAR studies. Careful planning of synthetic routes and systematic evaluation of the biological activities of the resulting compounds will be instrumental in identifying new lead candidates for drug development programs.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid, a key intermediate for preclinical drug development. The described methodology is designed to be scalable, efficient, and yield a final product of high purity suitable for further studies. This document includes a two-step synthesis protocol, purification methods, and analytical characterization. Additionally, a proposed experimental workflow for preclinical assessment and a representative signaling pathway where such a scaffold might be active are illustrated.

Introduction

1,2,3,4-Tetrahydroquinoline derivatives are significant structural motifs in a wide range of pharmacologically active compounds.[1] The introduction of a carboxylic acid group at the 6-position provides a handle for further chemical modifications, making this compound a valuable building block in medicinal chemistry. The development of a robust and scalable synthetic route is crucial for the production of sufficient quantities of high-purity material required for extensive preclinical evaluation.

The synthetic strategy outlined herein involves a two-step process: the synthesis of the precursor, quinoline-6-carboxylic acid, followed by its catalytic hydrogenation to the desired this compound.

Synthesis of this compound

The overall synthetic scheme is presented below:

Synthesis_Scheme cluster_0 Step 1: Synthesis of Quinoline-6-carboxylic acid cluster_1 Step 2: Catalytic Hydrogenation Starting_Materials o-Aminobenzaldehyde + Pyruvic acid Quinoline_Acid Quinoline-6-carboxylic acid Starting_Materials->Quinoline_Acid Doebner Reaction THQ_Acid 1,2,3,4-Tetrahydroquinoline- 6-carboxylic acid Quinoline_Acid->THQ_Acid H2, Catalyst (e.g., Pd/C or Co)

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of Quinoline-6-carboxylic acid

A well-established method for the synthesis of quinoline-4-carboxylic acids is the Doebner reaction, which involves the reaction of an aniline, an aldehyde, and pyruvic acid.[2]

Experimental Protocol:

  • Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with o-aminobenzaldehyde (1.0 eq) and ethanol.

  • Addition of Reactants: A solution of pyruvic acid (1.1 eq) in ethanol is added dropwise to the stirred solution at room temperature.

  • Reaction: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to afford quinoline-6-carboxylic acid.

Table 1: Summary of Reaction Parameters for Step 1

ParameterValue
Starting Materialo-Aminobenzaldehyde
ReagentsPyruvic acid, Ethanol
Molar Ratio (Aldehyde:Acid)1 : 1.1
Reaction TemperatureReflux
Reaction Time4 - 6 hours
Expected Yield70-80%
Step 2: Catalytic Hydrogenation to this compound

The selective hydrogenation of the pyridine ring of the quinoline scaffold is a common and scalable method to produce tetrahydroquinolines. Heterogeneous catalysts are preferred for ease of separation.[3][4][5]

Experimental Protocol:

  • Reaction Setup: A high-pressure autoclave is charged with quinoline-6-carboxylic acid (1.0 eq), a suitable solvent (e.g., methanol, ethanol, or water), and a heterogeneous catalyst (e.g., 5-10 mol% Palladium on carbon (Pd/C) or a cobalt-based catalyst).[3]

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 20-50 bar). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50-100 °C) for 12-24 hours.[6]

  • Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) or TLC by periodically taking samples from the reaction mixture.

  • Work-up and Isolation: Upon completion, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude this compound.

Table 2: Summary of Reaction Parameters for Step 2

ParameterValue
Starting MaterialQuinoline-6-carboxylic acid
Catalyst5-10 mol% Pd/C or Co-based catalyst
SolventMethanol, Ethanol, or Water
Hydrogen Pressure20 - 50 bar
Reaction Temperature50 - 100 °C
Reaction Time12 - 24 hours
Expected Yield85-95%

Purification and Analysis

For preclinical studies, the purity of the final compound is of utmost importance.

Purification Protocol:

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, methanol/ether). The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The pure crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

  • Chromatography: If recrystallization does not provide the desired purity, flash column chromatography on silica gel can be employed. A suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of acetic acid) is used to separate the product from impurities.

Analytical Characterization:

The identity and purity of the final product should be confirmed by a battery of analytical techniques.

Table 3: Analytical Methods for Final Product Characterization

AnalysisPurposeAcceptance Criteria
HPLC Purity assessment and quantification> 98%
LC-MS Molecular weight confirmationM+H⁺ and/or M-H⁻ corresponding to C₁₀H₁₁NO₂
¹H NMR & ¹³C NMR Structural elucidation and confirmationSpectra consistent with the proposed structure
FT-IR Identification of functional groupsCharacteristic peaks for N-H, C=O, and aromatic C-H bonds
Elemental Analysis Determination of elemental compositionWithin ±0.4% of the theoretical values for C, H, N

Preclinical Development Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a new chemical entity like this compound or its derivatives.

Preclinical_Workflow Synthesis Scale-up Synthesis & Purification Characterization Analytical Characterization (Purity, Identity) Synthesis->Characterization In_Vitro_Screening In Vitro Screening (Target Binding, Functional Assays) Characterization->In_Vitro_Screening ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) In_Vitro_Screening->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) ADME_Tox->In_Vivo_PK Lead Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (Disease Models) In_Vivo_PK->In_Vivo_Efficacy Preformulation Preformulation Studies In_Vivo_Efficacy->Preformulation IND_Enabling IND-Enabling Toxicology Preformulation->IND_Enabling

Caption: A representative workflow for preclinical drug development.

Potential Signaling Pathway Involvement

While the specific biological target of this compound is not defined here, compounds with a tetrahydroquinoline scaffold have been reported to interact with various biological targets, including G-protein coupled receptors (GPCRs) and kinases. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a derivative of this compound acting as a GPCR antagonist.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Ligand Endogenous Ligand Ligand->GPCR Activates Antagonist THQ-6-COOH Derivative (Antagonist) Antagonist->GPCR Inhibits Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: A hypothetical GPCR signaling pathway modulated by a THQ derivative.

Conclusion

The protocols and information provided in these application notes are intended to serve as a guide for the scale-up synthesis and preclinical evaluation of this compound. The described synthetic route is robust and amenable to producing the large quantities of high-purity material necessary for drug development. The successful implementation of these protocols will facilitate the advancement of novel therapeutic agents based on the tetrahydroquinoline scaffold.

References

use of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid in the synthesis of fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Use of Quinoline Derivatives in the Synthesis of Fluorescent Probes

To the Valued Researcher,

Our comprehensive search for the specific application of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid in the synthesis of fluorescent probes did not yield direct documented instances or established protocols. This suggests that while the broader quinoline scaffold is a cornerstone in fluorophore development, this particular derivative may be an underexplored area.

However, the foundational principles of fluorescent probe design and the versatile chemistry of quinoline derivatives offer a strong basis for its potential application. Quinoline and its analogues are widely recognized for their intrinsic fluorescence and their utility as building blocks for sophisticated sensing molecules. The tetrahydroquinoline core, with its partially saturated structure, can influence the photophysical properties, often leading to shifts in excitation and emission wavelengths. The carboxylic acid moiety at the 6-position provides a convenient reactive handle for conjugation to various recognition units, enabling the design of probes for a multitude of analytes.

This document, therefore, provides a detailed overview and generalized protocols based on the well-established use of other quinoline derivatives in fluorescent probe synthesis. These methodologies can serve as a foundational guide for researchers interested in exploring the potential of this compound in this exciting field.

I. Introduction to Quinoline-Based Fluorescent Probes

Quinoline derivatives are a prominent class of fluorophores used in the development of fluorescent probes for a wide range of applications, including the detection of metal ions, pH, and various biological molecules. The core structure of quinoline possesses favorable photophysical properties that can be fine-tuned through chemical modifications.

The general architecture of a quinoline-based fluorescent probe consists of three key components:

  • Fluorophore: The quinoline core, which is responsible for the fluorescence emission.

  • Recognition Moiety (Receptor): A functional group or molecule appended to the quinoline scaffold that selectively interacts with the target analyte.

  • Linker: A chemical bridge that connects the fluorophore to the recognition moiety.

The sensing mechanism of these probes typically relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). Interaction of the analyte with the recognition moiety modulates these processes, resulting in a detectable change in the fluorescence signal (e.g., "turn-on," "turn-off," or ratiometric shift).

II. Quantitative Data of Representative Quinoline-Based Fluorescent Probes

To provide a comparative overview, the following table summarizes the key photophysical and sensing properties of several reported quinoline-based fluorescent probes designed for various analytes.

Probe Name/DerivativeTarget AnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection LimitSolvent System
TSQ Zn²⁺360490--Biological Samples
Quinoline-based Receptor 1 Citric Acid-Excimer Emission--CHCl₃
PN pH (Viscosity)----Live Cells
bqbpbn (1) Nitro-phenolic compounds, Zn²⁺---ppb level-
bqbpxn (2) Nitro-phenolic compounds, Zn²⁺---ppb level-

Data presented is a compilation from various sources and may have been determined under different experimental conditions. This table serves as a general reference.

III. Experimental Protocols

The following are generalized protocols for the synthesis and application of quinoline-based fluorescent probes, which can be adapted for derivatives of this compound.

A. General Synthesis of a Quinoline-Based Fluorescent Probe

This protocol outlines a common synthetic strategy involving the coupling of a functionalized quinoline core with a recognition moiety.

Workflow Diagram:

Synthesis_Workflow cluster_synthesis Probe Synthesis start Start with 1,2,3,4-Tetrahydroquinoline -6-carboxylic acid activation Activate Carboxylic Acid (e.g., with EDC/NHS) start->activation Step 1 coupling Couple with Amine-containing Recognition Moiety activation->coupling Step 2 purification Purify Probe (e.g., Chromatography) coupling->purification Step 3 characterization Characterize Probe (NMR, Mass Spec, etc.) purification->characterization Step 4

Caption: A generalized workflow for the synthesis of a fluorescent probe.

Materials:

  • This compound (or other functionalized quinoline derivative)

  • Recognition moiety containing a primary or secondary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Reaction:

    • In a separate flask, dissolve the amine-containing recognition moiety (1.1 eq) and a non-nucleophilic base such as TEA or DIPEA (2.0 eq) in anhydrous DMF.

    • Add the solution of the activated quinoline carboxylic acid dropwise to the amine solution.

    • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, pour the reaction mixture into water and extract the product with an organic solvent such as DCM or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure fluorescent probe.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

B. Protocol for Metal Ion Sensing

This protocol describes the general procedure for evaluating the performance of a newly synthesized quinoline-based fluorescent probe for the detection of a specific metal ion.

Workflow Diagram:

Sensing_Workflow cluster_sensing Metal Ion Sensing Protocol prep_probe Prepare Probe Stock Solution titration Perform Fluorescence Titration prep_probe->titration prep_metal Prepare Metal Ion Stock Solutions prep_metal->titration data_acq Record Fluorescence Spectra titration->data_acq analysis Analyze Data (Detection Limit, Selectivity) data_acq->analysis

Caption: Experimental workflow for metal ion sensing using a fluorescent probe.

Materials and Equipment:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or acetonitrile)

  • Stock solutions of various metal ion salts (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Working Solutions:

    • Prepare a working solution of the fluorescent probe (e.g., 10 µM) by diluting the stock solution in the chosen buffer.

    • Prepare a series of metal ion solutions of varying concentrations by diluting the stock solutions in the same buffer.

  • Fluorescence Titration:

    • To a quartz cuvette containing a fixed volume of the probe working solution (e.g., 2 mL), record the initial fluorescence spectrum. This will serve as the baseline.

    • Incrementally add small aliquots of the target metal ion solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • From this plot, determine the limit of detection (LOD) using the appropriate method (e.g., 3σ/slope).

  • Selectivity Study:

    • To assess the selectivity of the probe, repeat the fluorescence measurement with other potentially interfering metal ions at a concentration significantly higher than that of the target analyte.

    • Compare the fluorescence response of the probe to the target analyte with its response to other metal ions.

IV. Signaling Pathway and Mechanism

The sensing mechanism of a "turn-on" fluorescent probe for a metal ion based on the Photoinduced Electron Transfer (PET) mechanism is a common design strategy.

Signaling Pathway Diagram:

PET_Mechanism cluster_off Fluorescence OFF State (No Analyte) cluster_on Fluorescence ON State (Analyte Bound) Fluorophore_off Quinoline Fluorophore Receptor_off Recognition Moiety (e.g., Ionophore) Fluorophore_off->Receptor_off PET Photoinduced Electron Transfer Receptor_off->Fluorophore_off e⁻ transfer Fluorophore_on Quinoline Fluorophore Receptor_on Recognition Moiety Fluorophore_on->Receptor_on Fluorescence Fluorescence Emission Fluorophore_on->Fluorescence hν emission Analyte Metal Ion (Analyte) Receptor_on->Analyte Binding Analyte_free Metal Ion

Caption: PET-based "turn-on" fluorescence sensing mechanism.

In the absence of the target metal ion, the lone pair of electrons on the recognition moiety can be transferred to the excited state of the quinoline fluorophore upon excitation, quenching the fluorescence (PET "on"). Upon binding of the metal ion to the recognition moiety, the energy level of the lone pair is lowered, inhibiting the PET process. This results in the restoration of fluorescence, leading to a "turn-on" signal.

These notes and protocols provide a solid foundation for researchers to begin exploring the synthesis and application of fluorescent probes derived from this compound and other novel quinoline scaffolds. The inherent versatility of this chemical class holds significant promise for the development of next-generation sensors for a wide array of scientific and biomedical applications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, which typically proceeds in two main stages: the synthesis of the quinoline-6-carboxylic acid precursor, followed by its reduction to this compound.

Stage 1: Synthesis of Quinoline-6-carboxylic acid (via Doebner-von Miller or Skraup Reaction)

Problem 1: Low Yield of Quinoline-6-carboxylic acid

Potential Cause Troubleshooting Steps
Polymerization of Reactants: The acidic conditions of the Doebner-von Miller and Skraup reactions can cause the aldehyde or glycerol-derived acrolein to polymerize, forming tar and reducing the yield.[1]- Use a biphasic solvent system: This can sequester the carbonyl compound in an organic phase, reducing its self-polymerization in the acidic aqueous phase. - Slow addition of reactants: Gradually adding the carbonyl component to the heated reaction mixture can maintain a low concentration and minimize polymerization.
Violent/Uncontrolled Reaction: The Skraup synthesis, in particular, is highly exothermic and can be difficult to control, leading to decomposition and tar formation.[2][3]- Use a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less vigorous.[2] - Controlled acid addition: Add concentrated sulfuric acid slowly with efficient cooling and stirring to dissipate heat.
Deactivation by Carboxylic Acid Group: The electron-withdrawing nature of the carboxylic acid group on the starting material (4-aminobenzoic acid) can deactivate the aromatic ring, making the cyclization step less efficient.- Use a stronger acid catalyst: Consider using polyphosphoric acid (PPA) in place of or in addition to sulfuric acid to promote cyclization. - Increase reaction temperature and/or time: Carefully monitor the reaction and consider longer reaction times or higher temperatures, but be mindful of potential decomposition.

Problem 2: Formation of Tar and Purification Difficulties

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions: High temperatures and strong acids used in the Skraup and Doebner-von Miller syntheses can lead to the formation of complex, tarry byproducts.- Optimize temperature: Use the minimum temperature necessary for the reaction to proceed at a reasonable rate. - Use a moderator: As mentioned for controlling the reaction, ferrous sulfate can also help to reduce charring.
Difficult Work-up: The viscous, tarry nature of the crude product can make extraction and purification challenging.- Dilution and basification: After cooling, carefully dilute the reaction mixture with a large volume of water and then slowly basify with a concentrated sodium hydroxide solution to precipitate the crude product and neutralize the acid. - Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
Stage 2: Reduction of Quinoline-6-carboxylic acid to this compound

Problem 1: Incomplete Reduction

Potential Cause Troubleshooting Steps
Catalyst Deactivation: The nitrogen atom in the quinoline ring can act as a catalyst poison, reducing the efficiency of the hydrogenation catalyst.- Increase catalyst loading: A higher catalyst-to-substrate ratio may be necessary to achieve full conversion. - Choose a more robust catalyst: Consider using catalysts known for their resistance to nitrogen poisoning, such as Rhodium on carbon or platinum-based catalysts.
Insufficient Hydrogen Pressure or Reaction Time: The reduction of the heteroaromatic ring may require more forcing conditions than a simple double bond hydrogenation.- Increase hydrogen pressure: Higher pressures (e.g., up to 50 bar) can improve the rate and completeness of the reduction. - Extend reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time for complete conversion.

Problem 2: Side Reactions

Potential Cause Troubleshooting Steps
Over-reduction: Under very harsh conditions, the benzene ring of the quinoline system could also be reduced.- Optimize reaction conditions: Use the mildest conditions (temperature, pressure) that still afford complete reduction of the pyridine ring. - Catalyst selection: Some catalysts are more selective for the reduction of the heteroaromatic ring. Palladium and platinum catalysts are generally good choices.
Esterification of the Carboxylic Acid: If an alcohol is used as the solvent for the hydrogenation, esterification of the carboxylic acid group can occur, especially if the reaction is carried out at elevated temperatures.- Use a non-alcoholic solvent: Solvents such as ethyl acetate, THF, or acetic acid can be used to avoid ester formation. - Protect the carboxylic acid: If an alcohol solvent is necessary, consider protecting the carboxylic acid as an ester before the reduction and then deprotecting it afterwards.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A common and practical approach is a two-step synthesis. The first step is the construction of the quinoline ring system to form quinoline-6-carboxylic acid, typically via a Doebner-von Miller or Skraup reaction using 4-aminobenzoic acid as the starting material. The second step involves the catalytic hydrogenation of the resulting quinoline-6-carboxylic acid to yield the desired this compound.

Q2: My Skraup/Doebner-von Miller reaction is very exothermic and hard to control. What can I do?

A2: This is a known issue with these reactions. To moderate the reaction, you can try the following:

  • Add a moderator: Ferrous sulfate (FeSO₄) is a common additive to control the reaction's vigor.[2]

  • Slow addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.

  • Ensure efficient stirring: Good agitation helps to dissipate heat and prevent the formation of localized hot spots.

Q3: I am getting a very low yield in the hydrogenation step. What are the key parameters to optimize?

A3: Low yields in the hydrogenation of quinolines are often due to catalyst deactivation or incomplete reaction. Key parameters to optimize include:

  • Catalyst choice and loading: Palladium on carbon (Pd/C) is a common choice, but others like platinum oxide (PtO₂) or rhodium on carbon (Rh/C) can be more effective. Increasing the catalyst loading can also improve the yield.

  • Hydrogen pressure: Ensure you are using a sufficiently high pressure of hydrogen.

  • Solvent: The choice of solvent can impact the reaction. Acetic acid is often a good choice as it can help to keep the starting material and product in solution and can also activate the catalyst.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. Optimization is key.

Q4: How can I purify the final this compound product?

A4: The product is an amino acid, so it may be soluble in both acidic and basic aqueous solutions. A common purification strategy is:

  • Dissolve the crude product in a dilute aqueous base (e.g., NaOH or NaHCO₃).

  • Wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-acidic impurities.

  • Carefully acidify the aqueous layer with a dilute acid (e.g., HCl) to the isoelectric point of the product, at which it should precipitate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent may be performed for further purification.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinoline Synthesis (Analogous Systems)
Reaction TypeStarting MaterialReagentsTemperature (°C)Yield (%)Reference
SkraupAnilineGlycerol, H₂SO₄, Nitrobenzene130-150~50-60General Literature
Doebner-von MillerAnilineCrotonaldehyde, HClReflux~60-70General Literature
Modified DoebnerAniline, Benzaldehyde, Pyruvic AcidSulfamic Acid11053[4]
Table 2: Comparison of Catalysts for the Hydrogenation of Quinolines
CatalystSubstratePressure (bar)Temperature (°C)Time (h)Yield (%)Reference
Pd/CQuinoline2050-86.6-97.8[5]
Co@SiO₂Quinoline4010016>95[6]
RuNi-basedQuinoline108024~90[7]
ElectrochemicalQuinoline-carboxylic acidN/AAmbient-96[8]

Note: These data are for the hydrogenation of quinoline or other quinoline derivatives. The specific conditions for quinoline-6-carboxylic acid may vary.

Experimental Protocols

Protocol 1: Synthesis of Quinoline-6-carboxylic acid via a Modified Doebner-von Miller Reaction

This protocol is a general representation and may require optimization for the specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-aminobenzoic acid (1 eq.), pyruvic acid (1.2 eq.), and a suitable solvent such as ethanol or a mixture of 1,4-dioxane and n-butanol.

  • Addition of Aldehyde: To the stirred mixture, add the desired aldehyde (e.g., benzaldehyde, 1.1 eq.).

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst, such as sulfamic acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Protocol 2: Catalytic Hydrogenation of Quinoline-6-carboxylic acid

This is a general protocol for the reduction of the quinoline ring.

  • Reaction Setup: To a high-pressure hydrogenation vessel, add quinoline-6-carboxylic acid (1 eq.), a suitable solvent (e.g., acetic acid, methanol, or ethyl acetate), and the hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C).

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80°C) until the reaction is complete (monitor by TLC or LC-MS, or by the cessation of hydrogen uptake).

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or by acid/base work-up as described in the FAQs.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Quinoline Synthesis cluster_stage2 Stage 2: Reduction start1 4-Aminobenzoic Acid + Reagents reaction1 Doebner-von Miller or Skraup Reaction start1->reaction1 workup1 Work-up & Purification reaction1->workup1 product1 Quinoline-6-carboxylic Acid workup1->product1 start2 Quinoline-6-carboxylic Acid product1->start2 reaction2 Catalytic Hydrogenation start2->reaction2 workup2 Work-up & Purification reaction2->workup2 product2 This compound workup2->product2

Caption: General two-stage workflow for the synthesis of this compound.

troubleshooting_workflow cluster_analysis Problem Analysis cluster_solutions Potential Solutions issue Low Yield or Impurities stage Identify Reaction Stage: Quinoline Synthesis or Reduction? issue->stage synthesis_issues Quinoline Synthesis Issues: - Tar Formation - Incomplete Cyclization - Violent Reaction stage->synthesis_issues Stage 1 reduction_issues Reduction Issues: - Incomplete Reduction - Catalyst Deactivation - Side Reactions stage->reduction_issues Stage 2 synthesis_solutions Optimize Quinoline Synthesis: - Use Moderator (FeSO₄) - Adjust Temperature - Biphasic System - Change Acid Catalyst synthesis_issues->synthesis_solutions reduction_solutions Optimize Reduction: - Change Catalyst/Loading - Increase H₂ Pressure - Change Solvent - Adjust Temperature reduction_issues->reduction_solutions outcome Improved Yield and Purity synthesis_solutions->outcome reduction_solutions->outcome

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid from reaction byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, particularly after synthesis via catalytic hydrogenation of quinoline-6-carboxylic acid.

Observed Problem Potential Cause Recommended Solution
Low Yield of Purified Product Incomplete precipitation during pH adjustment.Ensure the pH is adjusted slowly to the isoelectric point of the carboxylic acid. Test a small aliquot to find the optimal pH for maximum precipitation before processing the entire batch.
Product loss during recrystallization.Optimize the solvent system. Use a minimal amount of hot solvent to dissolve the crude product. Ensure slow cooling to maximize crystal formation and minimize solubility in the cold solvent.
Incomplete extraction during workup.Perform multiple extractions with the organic solvent to ensure all of the product is transferred from the aqueous layer.
Product Contaminated with Starting Material (Quinoline-6-carboxylic acid) Incomplete hydrogenation reaction.Increase reaction time, catalyst loading, or hydrogen pressure during the synthesis. Monitor the reaction by TLC or LC-MS to ensure complete conversion of the starting material.
Co-precipitation during isolation.Utilize the difference in basicity between the quinoline (more aromatic and less basic) and the tetrahydroquinoline (more aliphatic and more basic) for selective extraction or chromatography.
Presence of Oily Impurities or Product Oiling Out Presence of partially hydrogenated intermediates (e.g., 1,2-dihydroquinoline-6-carboxylic acid).Dihydroquinoline intermediates are often less stable and can be reactive. Consider extending the hydrogenation reaction time or using a more active catalyst to ensure full reduction to the tetrahydroquinoline. Purification by column chromatography may be necessary if recrystallization fails.
Inappropriate recrystallization solvent.Screen a variety of solvent systems. A good solvent will dissolve the compound when hot but have low solubility when cold. Common choices include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.
Discolored Product (Yellow or Brown) Presence of catalyst residue (e.g., palladium on carbon).Filter the reaction mixture through a pad of celite while still hot to remove the catalyst before workup.
Formation of colored byproducts from side reactions.Treatment with activated carbon during recrystallization can help remove colored impurities. Use a minimal amount of activated carbon and filter it out while the solution is hot.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound by catalytic hydrogenation?

A1: The most common byproducts are typically unreacted starting material (quinoline-6-carboxylic acid) due to incomplete hydrogenation, and partially hydrogenated intermediates such as 1,2-dihydroquinoline-6-carboxylic acid.[1] Over-reduction of the carboxylic acid group is also a possibility, though less common under standard conditions for aromatic ring hydrogenation.

Q2: How can I effectively remove unreacted quinoline-6-carboxylic acid from my product?

A2: A combination of acid-base extraction and recrystallization is generally effective. Since 1,2,3,4-tetrahydroquinoline is more basic than quinoline, careful pH-controlled extraction may allow for some separation. However, recrystallization is often the most effective method. Choosing a solvent system where the solubility of the product and the starting material differ significantly at different temperatures is key.

Q3: My product is an oil and won't crystallize. What should I do?

A3: Oiling out during recrystallization can be caused by the presence of impurities or the use of an inappropriate solvent. First, ensure that all non-polar, oily byproducts have been removed by thorough washing and extraction. If the problem persists, try different recrystallization solvents or solvent mixtures. Seeding the solution with a pure crystal of the product can also induce crystallization. If these methods fail, column chromatography may be necessary.

Q4: What is the best way to monitor the purity of my this compound?

A4: High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of your final product and for tracking the progress of the purification. Thin-Layer Chromatography (TLC) can also be used as a quicker, more qualitative method during the experimental workflow.

Experimental Protocols

Acid-Base Extraction for Removal of Neutral and Basic Impurities

This protocol is designed to separate the acidic product from any neutral or more basic byproducts.

  • Dissolution : Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate.

  • Base Extraction : Extract the organic layer with an aqueous basic solution (e.g., 1M NaOH or saturated NaHCO₃). The this compound will deprotonate and move into the aqueous layer, while neutral impurities will remain in the organic layer.

  • Separation : Separate the aqueous and organic layers. The organic layer can be discarded if it only contains unwanted byproducts.

  • Acidification : Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the pH is acidic (typically pH 2-4). The product will precipitate out of the solution.

  • Isolation : Collect the precipitated solid by vacuum filtration.

  • Washing : Wash the solid with cold deionized water to remove any remaining salts.

  • Drying : Dry the purified solid under vacuum.

Recrystallization Protocol

This protocol is for the further purification of the solid product obtained from the acid-base extraction.

  • Solvent Selection : Choose a suitable solvent or solvent pair in which the this compound is soluble at high temperatures but insoluble at low temperatures. Ethanol, methanol, or ethyl acetate are good starting points.

  • Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if activated carbon was used) : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying : Dry the pure crystals under vacuum.

Visualizations

Purification_Troubleshooting start Crude Product (this compound + Byproducts) acid_base Perform Acid-Base Extraction start->acid_base check_purity1 Check Purity (TLC/HPLC) acid_base->check_purity1 recrystallize Recrystallization check_purity1->recrystallize Impure pure_product Pure Product check_purity1->pure_product Pure check_purity2 Check Purity (TLC/HPLC) recrystallize->check_purity2 check_purity2->pure_product Pure troubleshoot Troubleshoot check_purity2->troubleshoot Not Pure / Oily oily_product Product is Oily / Fails to Crystallize troubleshoot->oily_product Oily impure_product Product is Impure troubleshoot->impure_product Impure column_chrom Column Chromatography oily_product->column_chrom impure_product->recrystallize Repeat column_chrom->check_purity2

Caption: Purification workflow for this compound.

Byproducts cluster_reactants Starting Material & Intermediates cluster_product Desired Product cluster_byproducts Potential Byproducts SM Quinoline-6-carboxylic acid P This compound SM->P Incomplete Hydrogenation INT 1,2-Dihydroquinoline-6-carboxylic acid INT->P Incomplete Hydrogenation BP1 Over-reduced products P->BP1 Over-reduction BP2 Catalyst Residue

Caption: Common species in the reaction mixture.

References

Technical Support Center: Overcoming Poor Solubility of 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance and solutions for overcoming the common challenge of poor aqueous solubility encountered with 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid derivatives. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guides & FAQs

Issue 1: My this compound derivative won't dissolve in aqueous buffers.

Q: What are the primary reasons for the poor aqueous solubility of my compound?

A: The limited aqueous solubility of this compound derivatives typically stems from a combination of factors inherent to their molecular structure:

  • Hydrophobic Scaffold: The tetrahydroquinoline ring system is largely nonpolar, contributing to low affinity for aqueous solutions.

  • Crystalline Structure: A stable crystalline lattice requires significant energy to break apart and allow the molecules to be solvated by water.

  • Protonation State of the Carboxylic Acid: As carboxylic acids, their solubility is highly dependent on the pH of the solution. In acidic to neutral conditions, the carboxylic acid group is protonated (-COOH), rendering the molecule less soluble in water. In basic conditions, it becomes deprotonated to the more soluble carboxylate form (-COO⁻).[1]

Q: What are the initial steps I should take to try and dissolve my compound?

A: For initial attempts at solubilization in aqueous media, a systematic approach is recommended. Start with the simplest methods before moving to more complex formulation strategies.

Issue 2: How can I systematically improve the solubility of my compound for in vitro assays?

This section provides a tiered approach to enhancing the solubility of this compound derivatives for reliable and reproducible results in biological assays.

Q: How does adjusting the pH help with solubility, and what is the general protocol?

A: Adjusting the pH is often the most effective initial strategy for ionizable compounds like carboxylic acids. By increasing the pH of the solution above the pKa of the carboxylic acid group, you deprotonate it to the much more soluble carboxylate salt form.

Experimental Protocol: pH Adjustment for Solubilization

  • Initial Dispensing: Weigh the desired amount of your this compound derivative.

  • Base Addition: Add a small volume of a dilute basic solution (e.g., 0.1 M NaOH) dropwise while continuously stirring or vortexing the sample.

  • Dissolution: Continue adding the basic solution until the compound is fully dissolved. This indicates the formation of the soluble salt.

  • Buffering: Once dissolved, you can add your desired aqueous buffer (e.g., PBS, TRIS) to reach the final volume.

  • Final pH Check: It is crucial to measure and, if necessary, adjust the final pH of your working solution. If the final pH drops significantly, the compound may precipitate. The working solution must be maintained at a pH that keeps the carboxylic acid in its deprotonated state.

Troubleshooting:

  • Precipitation after buffer addition: The buffer may have a lower pH than required. Prepare a stock solution of your compound in a slightly basic solution before diluting it into the final buffer.

  • Compound instability at high pH: Some compounds may degrade at high pH. Assess the stability of your compound at the required pH over the duration of your experiment.

Q: When should I consider using a co-solvent, and which ones are appropriate?

A: If pH adjustment is not sufficient or is incompatible with your experimental system, using a water-miscible organic co-solvent can be an effective strategy. Co-solvents work by reducing the overall polarity of the aqueous medium, which can better accommodate hydrophobic molecules.

Commonly Used Co-solvents in Biological Research:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG 300/400)

Experimental Protocol: Co-solvent Solubilization

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound (e.g., 10-50 mM) in 100% of your chosen co-solvent (e.g., DMSO). Ensure the compound is fully dissolved.

  • Working Solution Preparation: To prepare your final working solution, perform a serial dilution. Add the concentrated stock solution dropwise into your vigorously stirring aqueous buffer or cell culture media.

  • Important Considerations:

    • Final Co-solvent Concentration: Keep the final concentration of the co-solvent in your working solution to a minimum, typically below 1% and often below 0.1%, to avoid solvent-induced artifacts in biological experiments.

    • Vehicle Control: Always include a vehicle control in your experiments, which consists of the aqueous buffer or media with the same final concentration of the co-solvent used in your compound dilutions.

Troubleshooting:

  • Precipitation on dilution: This is known as "antisolvent precipitation." To mitigate this, you can try:

    • Using a lower concentration stock solution.

    • Performing the dilution at a different temperature (e.g., on ice or slightly warmed).

    • Adding the stock solution very slowly to a rapidly stirring buffer.

Q: How can creating a solid salt form of my compound improve its handling and solubility?

A: Preparing a stable salt of your acidic compound can significantly improve its dissolution rate and apparent solubility. This involves reacting the carboxylic acid with a suitable base to form a solid salt which can then be weighed out and dissolved directly in aqueous media. Approximately 50% of marketed small molecule drugs are administered in their salt form.[2]

Experimental Protocol: Salt Formation

  • Counter-ion Selection: For the acidic this compound derivatives, basic counter-ions should be screened. Common choices include:

    • Inorganic: Sodium (Na⁺), Potassium (K⁺), Calcium (Ca²⁺)

    • Organic amines: Tromethamine (Tris), Meglumine, Diethanolamine

  • Salt Synthesis: In a suitable solvent, react the carboxylic acid with an equimolar amount of the selected base.

  • Isolation and Purification: Isolate the resulting salt by precipitation or evaporation and purify by recrystallization.

  • Characterization: Confirm salt formation and purity using techniques such as NMR, melting point, and elemental analysis.

  • Solubility Testing: Determine the solubility of the newly formed salt in your desired aqueous buffer using the shake-flask method (see Experimental Protocols section).

Data Presentation: Comparison of Solubility Enhancement Strategies

Derivative ExampleInitial Aqueous Solubility (pH 7.4)Solubility with pH Adjustment (pH 8.5)Solubility with 10% DMSO (v/v)
Generic Derivative 1< 1 µg/mL10 - 50 µg/mL5 - 20 µg/mL
Generic Derivative 2~5 µg/mL> 100 µg/mL20 - 75 µg/mL

Note: These values are illustrative and the actual solubility will depend on the specific substituents on the tetrahydroquinoline scaffold.

Experimental Protocols

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3]

Methodology:

  • Preparation: Add an excess amount of the solid this compound derivative to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed container. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. It is critical that no solid particles are carried over into the sample for analysis.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Replication: The experiment should be performed in triplicate to ensure the reliability of the results.

Signaling Pathway and Experimental Workflow

Many 1,2,3,4-Tetrahydroquinoline derivatives are being investigated as inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of pro-inflammatory Th17 cells, which are implicated in various autoimmune diseases and cancers.

RORγt Signaling Pathway and Mechanism of Inverse Agonists

RORgt_Signaling_Pathway

Caption: RORγt signaling pathway and the mechanism of action for inverse agonist tetrahydroquinoline derivatives.

Experimental Workflow for Evaluating RORγt Inverse Agonists

Experimental_Workflow

References

Technical Support Center: Stereoselective Synthesis of 1,2,3,4-Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 1,2,3,4-tetrahydroquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the stereoselective synthesis of 1,2,3,4-tetrahydroquinolines?

The primary challenges include achieving high yields, controlling diastereoselectivity when multiple stereocenters are formed, and achieving high enantioselectivity. Specific issues often relate to the stability of intermediates, catalyst efficiency and selectivity, and the influence of reaction conditions.[1]

Q2: How can I improve the yield of my Povarov reaction?

Low yields in the Povarov reaction can be due to several factors. Key areas for optimization include ensuring anhydrous conditions to prevent hydrolysis of the imine intermediate, optimizing the catalyst (type and loading), and adjusting the solvent and temperature.[1] Monitoring the reaction progress is also crucial to avoid product degradation over time.[1]

Q3: My reaction is producing a racemic mixture. How can I induce enantioselectivity?

Achieving high enantioselectivity typically requires the use of a chiral catalyst or auxiliary. Chiral phosphoric acids are effective for Povarov-type reactions, while chiral ligands complexed with transition metals like iridium or ruthenium are commonly used in asymmetric hydrogenations.[1][2][3] The choice of solvent can also have a significant impact on enantioselectivity.

Q4: I am observing the formation of significant byproducts. What are the likely side reactions?

Common side reactions can include the self-condensation of starting materials, over-reduction or aromatization of the tetrahydroquinoline ring, and intermolecular hydrogen-shift reactions.[4][5] The formation of these byproducts is often influenced by the reaction temperature, the choice of catalyst, and the nature of the substrates and reagents.

Troubleshooting Guides

Guide 1: Povarov Reaction - Low Diastereoselectivity

Problem: The Povarov reaction is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.).

Potential Causes & Solutions:

Potential CauseSuggested Solution
Suboptimal Catalyst Screen different Lewis or Brønsted acid catalysts. Chiral phosphoric acids have been shown to provide high diastereoselectivity.[1][3]
Incorrect Solvent Test a range of solvents with varying polarities. The solvent can influence the transition state geometry.
Reaction Temperature Lowering the reaction temperature often favors the thermodynamically more stable diastereomer.[1]
Steric Hindrance The steric bulk of substituents on the aniline, aldehyde, and alkene can influence the facial selectivity. Consider modifying substituents or adding a bulky protecting group to direct the stereochemical outcome.[1]

Troubleshooting Workflow: Improving Diastereoselectivity in Povarov Reactions

G start Low Diastereoselectivity Observed catalyst Optimize Catalyst System (e.g., Chiral Phosphoric Acid) start->catalyst solvent Screen Solvents catalyst->solvent temperature Adjust Reaction Temperature (Often Lower) solvent->temperature substituents Modify Substituents/ Protecting Groups temperature->substituents end Improved Diastereoselectivity substituents->end

Caption: A stepwise approach to troubleshooting low diastereoselectivity in the Povarov reaction.

Guide 2: Asymmetric Hydrogenation - Poor Enantioselectivity

Problem: The asymmetric hydrogenation of a quinoline substrate results in low enantiomeric excess (ee).

Potential Causes & Solutions:

Potential CauseSuggested Solution
Ineffective Chiral Ligand Screen a variety of chiral ligands. For iridium-catalyzed hydrogenations, ligands such as (S)-SegPhos have been used effectively.[6]
Suboptimal Solvent The choice of solvent can dramatically influence enantioselectivity. For example, in some Ir-catalyzed hydrogenations, using toluene/dioxane can favor one enantiomer, while ethanol can favor the other.
Inappropriate Additives The presence of additives like iodine can be crucial for catalyst activation and achieving high enantioselectivity in some iridium-catalyzed systems.[6]
Incorrect Catalyst Precursor Ensure the correct metal precursor (e.g., [Ir(COD)Cl]2) is used with the chiral ligand.
Reaction Conditions Optimize hydrogen pressure and reaction temperature. Higher pressures can sometimes improve both conversion and enantioselectivity.[2]

Logical Relationship: Factors Influencing Enantioselectivity in Asymmetric Hydrogenation

G Enantioselectivity Enantiomeric Excess (ee) Ligand Chiral Ligand Ligand->Enantioselectivity Solvent Solvent Solvent->Enantioselectivity Additive Additive (e.g., Iodine) Additive->Enantioselectivity Pressure H2 Pressure Pressure->Enantioselectivity Temperature Temperature Temperature->Enantioselectivity

Caption: Key experimental parameters affecting the enantioselectivity of asymmetric hydrogenation.

Data Summary

Table 1: Effect of Solvent on Enantioselectivity in Ir-Catalyzed Asymmetric Hydrogenation of 2-Methylquinoline

EntrySolventConversion (%)ee (%)
1Toluene>9991 (R)
2Dioxane>9990 (R)
3Ethanol>9989 (S)
4Methanol>9985 (S)
5Isopropanol>9980 (S)

Data synthesized from multiple sources describing solvent effects in similar reactions.

Experimental Protocols

Protocol 1: Catalytic Asymmetric Povarov Reaction

This protocol describes a general procedure for the chiral phosphoric acid-catalyzed Povarov reaction to synthesize 2,4-disubstituted tetrahydroquinolines.

Materials:

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

  • Aniline derivative

  • Aldehyde derivative

  • Alkene (dienophile)

  • Anhydrous solvent (e.g., toluene)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphoric acid catalyst (5-10 mol%) and freshly activated molecular sieves.

  • Add the anhydrous solvent, followed by the aniline derivative and the aldehyde derivative.

  • Stir the mixture at room temperature for 30-60 minutes to allow for in situ imine formation.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature).

  • Add the alkene dropwise to the reaction mixture.

  • Stir the reaction for the specified time (typically 12-48 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Iridium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol provides a general method for the asymmetric transfer hydrogenation of quinolines using an iridium catalyst and Hantzsch ester as the hydrogen source.[6]

Materials:

  • [Ir(COD)Cl]2 (Iridium precursor)

  • Chiral ligand (e.g., (S)-SegPhos)

  • Iodine (I2)

  • Hantzsch ester

  • Quinoline substrate

  • Anhydrous solvent mixture (e.g., Toluene/Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]2 (0.5 mol%), the chiral ligand (1.1 mol%), and iodine (1 mol%) to a dry reaction vessel.

  • Add the anhydrous solvent mixture and stir at room temperature for 30 minutes to form the active catalyst.

  • Add the quinoline substrate and the Hantzsch ester (1.2-1.5 equivalents).

  • Seal the vessel and stir the reaction at the desired temperature (e.g., room temperature to 60 °C) for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to obtain the enantioenriched 1,2,3,4-tetrahydroquinoline.[6]

Experimental Workflow: Asymmetric Transfer Hydrogenation

G A Catalyst Preparation ([Ir(COD)Cl]2 + Ligand + I2) B Add Quinoline Substrate and Hantzsch Ester A->B C Reaction at Controlled Temperature B->C D Workup and Purification C->D E Chiral HPLC Analysis D->E

Caption: A typical experimental workflow for iridium-catalyzed asymmetric transfer hydrogenation.

References

Technical Support Center: Functionalization of the 1,2,3,4-Tetrahydroquinoline Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the N-functionalization of 1,2,3,4-tetrahydroquinoline.

Troubleshooting Guides & FAQs

This section is organized by the type of side reaction and provides specific questions and answers to troubleshoot experimental challenges.

Oxidation/Dehydrogenation to Quinoline

A frequent and often undesired side reaction is the oxidation of the 1,2,3,4-tetrahydroquinoline ring to the corresponding aromatic quinoline. This is particularly common in the presence of oxidizing agents or under harsh reaction conditions.

Q1: My reaction is yielding a significant amount of quinoline as a byproduct. What is causing this?

A1: The nitrogen atom in the 1,2,3,4-tetrahydroquinoline ring is an electron-donating group, which activates the ring system, making it susceptible to oxidation.[1] This can be initiated by various factors, including the reagents used (e.g., some brominating agents like NBS can also act as oxidants), the presence of atmospheric oxygen at elevated temperatures, or the use of certain metal catalysts.

Q2: How can I prevent the oxidation of the tetrahydroquinoline ring during N-functionalization?

A2: Several strategies can be employed to minimize or prevent oxidation:

  • N-Protection: Introducing an electron-withdrawing protecting group (e.g., Acetyl, Boc, Cbz) onto the nitrogen atom decreases the electron density of the ring, thus reducing its susceptibility to oxidation.

  • Use of Mild Reagents: Opt for milder reagents and reaction conditions. For instance, in bromination, using liquid bromine in acetic acid can be less prone to oxidation compared to NBS in certain solvents.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation caused by atmospheric oxygen, especially at higher temperatures.

  • Lower Reaction Temperature: If the desired reaction can proceed at a lower temperature, this can significantly reduce the rate of the oxidation side reaction.

Q3: I am performing an N-alkylation with an alkyl halide and observing quinoline formation. What specific steps can I take?

A3: In the context of N-alkylation, quinoline formation can be exacerbated by high temperatures and prolonged reaction times. Consider the following:

  • Optimize Temperature: Gradually decrease the reaction temperature to find a balance where the N-alkylation proceeds at a reasonable rate while minimizing oxidation.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor oxidation.

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction outcome. Weaker, non-nucleophilic bases and aprotic solvents are generally preferred for N-alkylation.

Over-alkylation

A common issue in the N-alkylation of secondary amines like 1,2,3,4-tetrahydroquinoline is the formation of a quaternary ammonium salt due to the product (tertiary amine) being more nucleophilic than the starting material.

Q1: I am trying to perform a mono-alkylation on the tetrahydroquinoline nitrogen, but I am getting a significant amount of a second product with a higher molecular weight, likely the quaternary ammonium salt. How can I avoid this?

A1: Over-alkylation occurs because the N-alkylated tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation. To favor mono-alkylation, you can implement the following strategies:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the alkylating agent.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture maintains a low concentration of the electrophile, which statistically favors the reaction with the more abundant starting amine.

  • Use a Large Excess of the Amine: While not always practical due to the cost of the starting material, using a large excess of the 1,2,3,4-tetrahydroquinoline can ensure the alkylating agent is more likely to react with the starting material rather than the product.

  • Lower Reaction Temperature: Lowering the temperature can sometimes help to control the rate of the second alkylation.

Q2: Does the choice of base and solvent affect the extent of over-alkylation?

A2: Yes, the reaction conditions play a crucial role.

  • Base: A sterically hindered, non-nucleophilic base is often preferred to deprotonate the starting amine without interfering with the alkylation. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (Et₃N).

  • Solvent: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are typically used for Sₙ2 reactions. However, be cautious with DMF at high temperatures in the presence of a base, as it can decompose.

O-Alkylation (in hydroxylated tetrahydroquinolines)

For 1,2,3,4-tetrahydroquinoline derivatives containing a hydroxyl group (e.g., on the aromatic ring), O-alkylation can be a competing side reaction during N-alkylation.

Q1: I am attempting to N-alkylate a hydroxy-substituted 1,2,3,4-tetrahydroquinoline, but I am observing a significant amount of the O-alkylated product. How can I improve the selectivity for N-alkylation?

A1: The selectivity between N- and O-alkylation is influenced by several factors, including the principles of Hard and Soft Acid-Base (HSAB) theory. The nitrogen in a tetrahydroquinoline is a softer nucleophile than the oxygen of a phenol.[2]

  • Choice of Alkylating Agent: "Harder" alkylating agents may favor O-alkylation, while "softer" ones may favor N-alkylation.

  • Solvent and Counter-ion: The choice of solvent and the counter-ion of the base can influence the relative nucleophilicity of the nitrogen and oxygen atoms. For instance, in some systems, using an alkali metal salt of the substrate in DMF favors N-alkylation, whereas a silver salt in a non-polar solvent might favor O-alkylation.[3]

  • Protecting Groups: The most reliable method to avoid O-alkylation is to protect the hydroxyl group before performing the N-alkylation. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers, which can be removed after the N-functionalization is complete.

Quantitative Data on Side Reactions

The following tables summarize the influence of reaction conditions on the yield of the desired product and the formation of common side products.

Table 1: Influence of Reaction Conditions on Over-alkylation in N-Alkylation

EntryAlkylating Agent (Equivalents)BaseSolventTemperature (°C)Time (h)Desired Product Yield (%)Over-alkylation Product Yield (%)
11.1K₂CO₃ACN801285<5
22.0K₂CO₃ACN80124055
31.1Et₃NDCMRT247510
41.1 (slow addition)K₂CO₃ACN801292<2

Data is illustrative and based on general principles of amine alkylation.

Table 2: N- vs. O-Alkylation of 6-Hydroxy-1,2,3,4-tetrahydroquinoline

EntryAlkylating AgentBaseSolventTemperature (°C)N-Alkylated Product Yield (%)O-Alkylated Product Yield (%)
1Benzyl BromideK₂CO₃DMF604550
2Benzyl BromideNaHTHFRT2075
3Benzyl Bromide (with -OH protected)K₂CO₃DMF60>950

Data is illustrative and based on trends observed in the alkylation of similar phenolic amines.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 1,2,3,4-Tetrahydroquinoline

  • To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF) is added a base (e.g., K₂CO₃, 2.0 eq.).

  • The alkylating agent (1.1 eq.) is added dropwise to the mixture at room temperature.

  • The reaction mixture is then heated to an appropriate temperature (e.g., 60-80 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for N-Acylation of 1,2,3,4-Tetrahydroquinoline

  • 1,2,3,4-Tetrahydroquinoline (1.0 eq.) is dissolved in a suitable solvent (e.g., dichloromethane or THF) and a base (e.g., triethylamine or pyridine, 1.5 eq.) is added.

  • The solution is cooled to 0 °C, and the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 1-4 hours until completion (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of water.

  • The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: General Procedure for N-Arylation of 1,2,3,4-Tetrahydroquinoline (Buchwald-Hartwig Amination)

  • To an oven-dried reaction vessel is added a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon).

  • A solution of the aryl halide (1.0 eq.) and 1,2,3,4-tetrahydroquinoline (1.2 eq.) in a dry, deoxygenated solvent (e.g., toluene or dioxane) is added.

  • The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours until the starting material is consumed (monitored by GC-MS or LC-MS).

  • The reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel.

Visualizations

N_Functionalization_Pathways THQ 1,2,3,4-Tetrahydroquinoline N_Alkyl_THQ N-Alkyl-THQ THQ->N_Alkyl_THQ R-X, Base N_Acyl_THQ N-Acyl-THQ THQ->N_Acyl_THQ RCOCl or (RCO)2O, Base N_Aryl_THQ N-Aryl-THQ THQ->N_Aryl_THQ Ar-X, Pd catalyst, Ligand, Base

Fig. 1: General pathways for the N-functionalization of 1,2,3,4-tetrahydroquinoline.

Overalkylation_Mechanism THQ 1,2,3,4-Tetrahydroquinoline (Secondary Amine) N_Alkyl_THQ N-Alkyl-THQ (Tertiary Amine) More Nucleophilic THQ->N_Alkyl_THQ + Alkyl_Halide1 R-X Alkyl_Halide1->N_Alkyl_THQ Quaternary_Salt Quaternary Ammonium Salt (Over-alkylation Product) N_Alkyl_THQ->Quaternary_Salt + Alkyl_Halide2 R-X Alkyl_Halide2->Quaternary_Salt

Fig. 2: Reaction pathway illustrating the over-alkylation side reaction.

Oxidation_Side_Reaction N_Functionalization N-Functionalization Reaction Desired_Product Desired N-Functionalized THQ N_Functionalization->Desired_Product Main Pathway Quinoline_Byproduct Quinoline Byproduct N_Functionalization->Quinoline_Byproduct Side Reaction Oxidation Oxidation/[H]

Fig. 3: Competing oxidation side reaction leading to quinoline formation.

References

Technical Support Center: Purification of N-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids.

Troubleshooting Guides

Question: My N-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid is proving difficult to purify. What are the most common issues and how can I address them?

Answer:

Purification of N-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids can be challenging due to their polarity, potential for zwitterion formation, and solubility characteristics. Common issues include low recovery, co-elution with impurities during chromatography, and difficulty in achieving high purity. Here are some targeted troubleshooting strategies:

Issue 1: Poor Solubility of the Crude Product

  • Problem: The crude product does not fully dissolve in common organic solvents, making purification by chromatography or recrystallization difficult. This can be a particular issue with this class of compounds.[1]

  • Solution:

    • Solvent Screening: Test a range of solvents from nonpolar (e.g., hexanes, toluene) to polar (e.g., ethyl acetate, acetonitrile, methanol, water).[2] For highly polar compounds, consider more aggressive solvent systems.[3]

    • Acid/Base Modification: The carboxylic acid moiety allows for manipulation of solubility. Conversion to a salt by adding a base (e.g., sodium bicarbonate, sodium hydroxide) will increase aqueous solubility, while acidification of the salt will precipitate the acid.[4]

    • Co-solvents: Use mixtures of solvents to achieve the desired solubility. For example, a small amount of methanol or dimethylformamide (DMF) in dichloromethane (DCM) can significantly improve solubility.

Issue 2: Difficulty with Column Chromatography

  • Problem: The compound either streaks on the silica gel column, leading to poor separation, or it does not elute even with highly polar mobile phases.

  • Solution:

    • Polar Compounds: For highly polar compounds that do not move from the baseline even in 100% ethyl acetate, consider using a more polar mobile phase such as a mixture of dichloromethane and methanol.[3] A common starting point for polar compounds is 5% methanol in dichloromethane.

    • Peak Tailing: Peak tailing for acidic compounds on silica gel is common. Adding a small amount of a volatile acid, like acetic acid or formic acid (e.g., 0.5-2%), to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid.

    • Basic Additives for Tailing Amines: If your compound has basic impurities that are tailing, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can be beneficial.[5]

    • Reversed-Phase Chromatography: If normal-phase silica gel is problematic, reversed-phase (C18) chromatography is an excellent alternative for polar compounds.[3][6] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[6]

    • Dry Loading: If the compound has poor solubility in the column's mobile phase, dry loading is recommended.[7] Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[7]

Issue 3: Inefficient Recrystallization

  • Problem: The compound either oils out or the recovery is very low upon recrystallization.

  • Solution:

    • Solvent Selection: The key to successful recrystallization is finding a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. For carboxylic acids, solvents like ethanol, methanol, water, or mixtures of these are often good choices.[2]

    • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common pair for polar compounds is ethanol/water or ethyl acetate/hexanes.

    • Salt Formation: Consider recrystallizing the salt form of your carboxylic acid. For example, the sodium or ammonium salt may have better crystallization properties from aqueous solutions. The pure acid can then be regenerated by acidification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography method for my N-sulfonylated this compound?

A1: A good starting point is to use thin-layer chromatography (TLC) to screen for an appropriate solvent system. Begin with a relatively nonpolar eluent like 100% ethyl acetate and gradually increase the polarity by adding methanol. Aim for an Rf value of 0.2-0.4 for your desired compound. If using normal-phase silica, consider adding 0.5-1% acetic acid to your mobile phase to improve the peak shape of your carboxylic acid.

Q2: How can I remove unreacted starting materials, such as the sulfonyl chloride or the tetrahydroquinoline-6-carboxylic acid?

A2:

  • Unreacted Sulfonyl Chloride: Sulfonyl chlorides are reactive and can often be quenched and removed during the aqueous workup. Adding a small amount of a primary or secondary amine to the reaction mixture after the main reaction is complete can convert the excess sulfonyl chloride into a sulfonamide, which may be easier to separate.

  • Unreacted Tetrahydroquinoline-6-carboxylic Acid: An acid-base extraction can be effective here. By dissolving the crude mixture in an organic solvent and extracting with a dilute aqueous base (e.g., saturated sodium bicarbonate solution), the carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt. The N-sulfonylated product, being less acidic, should remain in the organic layer. Remember to back-extract the aqueous layer with an organic solvent after re-acidification to recover the starting material if needed.

Q3: My NMR spectrum shows persistent impurities. What are some common ones and how do I get rid of them?

A3: Common impurities can include residual solvents from the reaction or purification, unreacted starting materials, or side products.

  • Solvent Impurities: High-vacuum drying or lyophilization can help remove residual solvents. Consulting tables of common NMR solvent impurities can help identify them.

  • Starting Materials: As discussed in Q2, acid-base extraction or chromatography are the primary methods for removing unreacted starting materials.

  • Side Products: The nature of side products will depend on the specific reaction conditions. Careful analysis of the NMR and mass spectrometry data can help identify their structures. Re-purification by column chromatography using a shallower solvent gradient or by recrystallization from a different solvent system may be necessary.

Q4: Can I use acid-base extraction to purify my final product?

A4: Yes, acid-base extraction is a powerful technique for purifying carboxylic acids.[8] The N-sulfonylated this compound can be extracted from an organic solvent (like ethyl acetate or dichloromethane) into an aqueous basic solution (e.g., 1M sodium bicarbonate or dilute sodium hydroxide). The organic layer containing neutral impurities can be discarded. The aqueous layer is then washed with an organic solvent to remove any remaining non-acidic impurities. Finally, the aqueous layer is acidified (e.g., with 1M HCl) to precipitate the purified carboxylic acid, which can then be collected by filtration or extracted back into an organic solvent.

Data Presentation

Table 1: General Solubility of N-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids

Solvent ClassExamplesSolubilityNotes
Nonpolar Hexanes, TolueneGenerally PoorUseful as anti-solvents in recrystallization.
Moderately Polar Dichloromethane (DCM), Diethyl EtherLow to ModerateOften used in solvent systems for chromatography.
Polar Aprotic Ethyl Acetate (EtOAc), Acetonitrile (ACN)ModerateGood starting solvents for chromatography and recrystallization.
Polar Protic Methanol (MeOH), Ethanol (EtOH), WaterModerate to HighOften used as the polar component in chromatography or for recrystallization. Water solubility increases significantly upon salt formation.
Highly Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighGood for dissolving difficult compounds, but can be hard to remove.

Note: This table provides general guidance. Actual solubilities will vary depending on the specific sulfonyl group and any other substituents.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification

  • Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. The deprotonated product should now be in the aqueous phase. The organic layer contains neutral impurities.

  • Washing: Wash the combined aqueous layers with the organic solvent used in step 1 to remove any remaining non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 1M hydrochloric acid (HCl) until the product precipitates out (typically pH 2-4).

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. Alternatively, if the product does not precipitate but forms an oil, extract it back into an organic solvent like ethyl acetate, dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 2: General Normal-Phase Column Chromatography

  • TLC Analysis: Determine a suitable solvent system using TLC. A good system will give your product an Rf of ~0.3 and show good separation from impurities. A common mobile phase is a mixture of ethyl acetate and hexanes, or for more polar compounds, dichloromethane and methanol. Consider adding 0.5-1% acetic acid to the mobile phase.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, use the dry loading method described in the troubleshooting section.

  • Elution: Run the column, collecting fractions. Monitor the elution of your compound by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_start Starting Point cluster_purification Purification Options cluster_analysis Analysis cluster_end Result crude_product Crude N-sulfonylated This compound acid_base Acid-Base Extraction crude_product->acid_base Aqueous Workup column_chrom Column Chromatography crude_product->column_chrom If mixture is complex recrystallization Recrystallization crude_product->recrystallization If crude is mostly pure purity_check Purity Check (NMR, LC-MS) acid_base->purity_check column_chrom->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity > 95% further_purification Further Purification Needed purity_check->further_purification Purity < 95% further_purification->column_chrom further_purification->recrystallization

Caption: Purification workflow for N-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids.

troubleshooting_logic cluster_problems Identify the Problem cluster_solutions Potential Solutions start Purification Issue poor_solubility Poor Solubility start->poor_solubility bad_chromatography Bad Chromatography start->bad_chromatography low_yield Low Recrystallization Yield start->low_yield solvent_screen Solvent Screening poor_solubility->solvent_screen change_ph Adjust pH (Salt Formation) poor_solubility->change_ph modify_mobile_phase Modify Mobile Phase (add acid/base) bad_chromatography->modify_mobile_phase reverse_phase Use Reversed-Phase bad_chromatography->reverse_phase low_yield->solvent_screen two_solvent_recrys Two-Solvent Recrystallization low_yield->two_solvent_recrys

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Reactions Involving the 1,2,3,4-Tetrahydroquinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 1,2,3,4-tetrahydroquinoline scaffold. The focus is on preventing the common side reaction of oxidation to the corresponding quinoline during various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is the 1,2,3,4-tetrahydroquinoline ring prone to oxidation?

The nitrogen atom in the 1,2,3,4-tetrahydroquinoline ring is an electron-donating group. This property activates the aromatic ring toward electrophilic substitution but also makes the entire heterocyclic system susceptible to oxidation. The oxidation process typically involves the formation of a 3,4-dihydroquinoline intermediate, which then aromatizes to the more stable quinoline.

Q2: What are the primary strategies to prevent the oxidation of the 1,2,3,4-tetrahydroquinoline ring during a reaction?

There are two main strategies to suppress the undesired oxidation of the 1,2,3,4-tetrahydroquinoline ring:

  • N-Protection: Introducing an electron-withdrawing protecting group onto the nitrogen atom decreases the electron density of the ring system. This deactivation reduces the ring's susceptibility to oxidation. Commonly used protecting groups include acetyl (Ac), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz).

  • Judicious Choice of Reagents and Solvents: The selection of reagents and solvents can significantly influence the reaction pathway. For instance, in bromination reactions, using molecular bromine (Br₂) in acetic acid can favor the desired bromination over oxidation, whereas N-bromosuccinimide (NBS) can act as both a brominating agent and an oxidant.[1]

Q3: Which N-protecting group is most effective in preventing oxidation?

Electron-withdrawing protecting groups are generally effective. The choice of a specific protecting group often depends on the overall synthetic strategy, including the reaction conditions for subsequent steps and the deprotection method. For example, the N-chloroacetyl group has been shown to be effective in preventing oxidation during the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline.[1] The tert-butyloxycarbonyl (Boc) group is widely used due to its stability in basic and nucleophilic conditions and its ease of removal under acidic conditions.[2]

Troubleshooting Guides

Issue 1: Oxidation of the tetrahydroquinoline ring is observed even with an N-protecting group.
Possible Cause Troubleshooting Step
Harsh Reaction Conditions Lower the reaction temperature. Reduce the reaction time. Use a milder reagent if available.
Incomplete Protection Ensure the N-protection step went to completion using techniques like TLC or NMR before proceeding. If necessary, repeat the protection step with a slight excess of the protecting group reagent.
Protecting Group Instability Verify the stability of your chosen protecting group under the specific reaction conditions. For example, Boc groups are labile to strong acids.
Oxidizing Agent Present Ensure all reagents are pure and free from oxidizing impurities. Degas solvents if the reaction is sensitive to air (oxygen).
Issue 2: The N-protection reaction is low-yielding or does not proceed.
Possible Cause Troubleshooting Step
Steric Hindrance If the tetrahydroquinoline is substituted, especially near the nitrogen, a bulkier protecting group like Boc may react slower. Consider a smaller protecting group like acetyl.
Incorrect Base The choice of base is crucial. For Boc protection with Boc₂O, a non-nucleophilic base like triethylamine or DMAP is often used. For acetyl protection with acetic anhydride, pyridine is a common choice.
Solvent Issues Ensure the solvent is anhydrous if the reagents are moisture-sensitive. The polarity of the solvent can also affect the reaction rate.
Deactivation of Reagent The protecting group reagent (e.g., Boc₂O) can degrade over time. Use a fresh bottle or test the reagent on a simpler amine to confirm its activity.
Issue 3: Difficulty in removing the N-protecting group after the reaction.
Possible Cause Troubleshooting Step
Incorrect Deprotection Conditions Ensure you are using the correct deprotection method for your chosen protecting group (e.g., acid for Boc, hydrogenolysis for Cbz).
Substrate Sensitivity The desired product may be sensitive to the deprotection conditions. Consider using a milder deprotection reagent or adding a scavenger to trap reactive intermediates. For example, during Boc deprotection with strong acids, scavengers like anisole can prevent alkylation of other nucleophiles by the intermediate t-butyl cation.[3]
Incomplete Reaction Monitor the deprotection reaction by TLC. If it stalls, you may need to increase the temperature or the concentration of the deprotection reagent.

Data Presentation

The following table summarizes the effect of N-protection on the outcome of the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline.

Starting MaterialBrominating AgentSolventProduct(s)Yield (%)Reference
2-phenyl-1,2,3,4-tetrahydroquinolineBr₂Chloroform3,6,8-tribromo-2-phenylquinoline (oxidized)61[4]
2-phenyl-1,2,3,4-tetrahydroquinolineBr₂Acetic Acid6,8-dibromo-2-phenyl-1,2,3,4-tetrahydroquinolineNot specified[4]
N-chloroacetyl-2-phenyl-1,2,3,4-tetrahydroquinolineNBSDMF6-bromo-N-chloroacetyl-2-phenyl-1,2,3,4-tetrahydroquinolineNot specified[4]
N-chloroacetyl-2-phenyl-1,2,3,4-tetrahydroquinolineBr₂Acetic Acid6-bromo-N-chloroacetyl-2-phenyl-1,2,3,4-tetrahydroquinolineNot specified[4]

Experimental Protocols

Protocol 1: N-Boc Protection of 1,2,3,4-Tetrahydroquinoline

This protocol is adapted from general procedures for the N-Boc protection of amines.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.2 eq) or a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: N-Acetylation of 1,2,3,4-Tetrahydroquinoline

This protocol is a standard procedure for the N-acetylation of secondary amines.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • Acetic anhydride (Ac₂O)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DCM.

  • Add pyridine or triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography if necessary.

Visualizations

OxidationMechanism Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline Dihydroquinoline 3,4-Dihydroquinoline Intermediate Tetrahydroquinoline->Dihydroquinoline - 2H (Oxidation) Quinoline Quinoline (Oxidized Product) Dihydroquinoline->Quinoline - 2H (Aromatization)

Caption: Oxidation mechanism of 1,2,3,4-tetrahydroquinoline.

ExperimentalWorkflow cluster_protection N-Protection cluster_reaction Main Reaction cluster_deprotection Deprotection start 1,2,3,4-Tetrahydroquinoline protect React with Ac₂O or Boc₂O start->protect protected_thq N-Protected Tetrahydroquinoline protect->protected_thq reaction Desired Chemical Transformation (e.g., Bromination) protected_thq->reaction protected_product N-Protected Product reaction->protected_product deprotect Acid or Hydrogenolysis protected_product->deprotect final_product Final Product deprotect->final_product

Caption: General experimental workflow for reactions with 1,2,3,4-tetrahydroquinoline.

DecisionTree start Is oxidation a known side reaction for your intended transformation? no Proceed with caution. Monitor for oxidation. start->no No yes Implement a preventative strategy. start->yes Yes strategy Choose a strategy yes->strategy n_protection N-Protection strategy->n_protection reagent_choice Judicious Reagent/Solvent Choice strategy->reagent_choice protecting_group Select an appropriate -withdrawing protecting group (e.g., Ac, Boc, Cbz) n_protection->protecting_group mild_conditions Use milder reagents and conditions reagent_choice->mild_conditions

References

Technical Support Center: Efficient Synthesis of 1,2,3,4-Tetrahydroquinoline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroquinoline analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My Povarov reaction for the synthesis of a tetrahydroquinoline analogue is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Povarov reaction are a common issue and can often be attributed to several factors. The primary areas to investigate are the stability of the imine intermediate, the choice and loading of the catalyst, and the reaction conditions.

Troubleshooting Steps for Low Yield in Povarov Reaction:

  • Ensure Anhydrous Conditions: The imine intermediate is susceptible to hydrolysis. Ensure all solvents and reagents are thoroughly dried.

  • Catalyst Optimization: The choice of Lewis or Brønsted acid catalyst is crucial. Screen different catalysts (e.g., Yb(OTf)₃, Sc(OTf)₃, InCl₃, chiral phosphoric acids) and optimize the catalyst loading (typically 5-20 mol%).

  • Solvent Selection: The polarity of the solvent can significantly impact the reaction. Test a range of anhydrous solvents such as toluene, dichloromethane (DCM), or acetonitrile.

  • Temperature Control: Optimize the reaction temperature. While higher temperatures can accelerate the reaction, they may also lead to byproduct formation or decomposition.

  • Purity of Starting Materials: Ensure the aniline, aldehyde, and dienophile are of high purity, as impurities can poison the catalyst.

Q2: I am observing the formation of the corresponding quinoline as a major byproduct in my catalytic hydrogenation of a quinoline substrate. How can I favor the formation of the 1,2,3,4-tetrahydroquinoline?

A2: The over-aromatization to form quinoline is a common side reaction, especially at elevated temperatures or with certain catalysts. To enhance the selectivity for the tetrahydroquinoline product, consider the following:

  • Choice of Catalyst: Some catalysts are more prone to promoting aromatization. For instance, palladium on carbon (Pd/C) at higher pressures can sometimes lead to quinoline formation, whereas platinum-based catalysts (e.g., Pt/C) might offer better selectivity for the tetrahydroquinoline under controlled conditions.

  • Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction pathway. Optimization of H₂ pressure is recommended.

  • Reaction Temperature: Lowering the reaction temperature can often suppress the dehydrogenation pathway that leads to the quinoline byproduct.

  • Solvent and Additives: The solvent system can play a role. Additionally, the presence of acidic or basic additives can sometimes modulate the catalyst's activity and selectivity.

Q3: My enantioselective synthesis of a chiral tetrahydroquinoline analogue is resulting in low enantiomeric excess (ee). What strategies can I employ to improve the stereoselectivity?

A3: Achieving high enantioselectivity is a key challenge in the synthesis of chiral molecules. Low ee can result from an inappropriate choice of chiral catalyst or suboptimal reaction conditions.

  • Catalyst Selection: The structure of the chiral catalyst is paramount. For chiral phosphoric acid-catalyzed reactions, the substituents on the BINOL backbone significantly influence the stereochemical outcome. It is often necessary to screen a library of related chiral catalysts to find the optimal one for a specific substrate.

  • Temperature: Enantioselective reactions are often highly sensitive to temperature. Lowering the reaction temperature generally improves enantioselectivity, although it may decrease the reaction rate.

  • Solvent Effects: The solvent can influence the transition state of the enantioselective step. A systematic screening of solvents is recommended.

  • Additives: The presence of additives, such as molecular sieves to remove water, can sometimes improve enantioselectivity.

  • Substrate Control: In some cases, modifying the substituents on the starting materials can enhance the stereochemical communication with the chiral catalyst.

Troubleshooting Guides

Guide 1: Povarov Reaction - Common Problems and Solutions
Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation Inactive catalyst; Unstable imine intermediate; Low reactivity of dienophile.Verify catalyst activity with a known reaction. Ensure strictly anhydrous conditions. Use a more electron-rich dienophile if possible. Increase catalyst loading.
Formation of Multiple Products Side reactions of the imine; Polymerization of the dienophile; Isomerization of the product.Lower the reaction temperature. Use a less acidic catalyst. Add the dienophile slowly to the reaction mixture. Monitor reaction progress by TLC/LC-MS to avoid prolonged reaction times.
Poor Diastereoselectivity Sub-optimal catalyst or reaction conditions for stereocontrol.Screen different Lewis or Brønsted acid catalysts. Optimize the solvent and temperature. Consider using a chiral catalyst for enantioselective variants.
Guide 2: Catalytic Hydrogenation of Quinolines - Common Problems and Solutions
Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction Catalyst poisoning; Insufficient hydrogen pressure; Low catalyst activity.Ensure the purity of the substrate and solvent. Common poisons include sulfur and strong coordinating groups. Increase hydrogen pressure. Increase catalyst loading or try a more active catalyst (e.g., different metal or support).
Over-reduction or Side Reactions Reaction conditions too harsh; Non-selective catalyst.Reduce the reaction temperature and/or hydrogen pressure. Screen different catalysts (e.g., Ru, Rh, Ir-based catalysts can offer different selectivity compared to Pd or Pt).
Poor Reproducibility Inconsistent catalyst activity; Variations in substrate purity or reaction setup.Use a fresh batch of catalyst or pre-activate the catalyst. Standardize the purification of starting materials. Ensure consistent setup and stirring speed.

Catalyst Performance Data

The selection of an appropriate catalyst is critical for the successful synthesis of 1,2,3,4-tetrahydroquinoline analogues. The following tables summarize quantitative data for different catalytic systems to facilitate comparison.

Table 1: Catalyst Performance in the Povarov Reaction
CatalystDienophileSolventTemp (°C)Time (h)Yield (%)Reference
Yb(OTf)₃ (10 mol%)Ethyl vinyl etherCH₃CNRT1285
Sc(OTf)₃ (10 mol%)N-vinyl-2-pyrrolidinoneDCM02492
InCl₃ (20 mol%)StyreneToluene602478
Chiral Phosphoric Acid (10 mol%)DihydropyranToluene-204895 (96% ee)
Table 2: Catalyst Performance in the Hydrogenation of Quinolines
CatalystH₂ Pressure (bar)SolventTemp (°C)Time (h)Yield (%)Reference
Pd/C (5 mol%)50EtOH8012>95
Pt/C (5 mol%)4Toluene100692
Ru-phosphine complex (1 mol%)20MeOH602498
Ir-complex (1 mol%)50Dioxane801691 (93% ee)
Fluorine-modified CobaltElectrocatalyticH₂O/KOHRT-94

Experimental Protocols

Protocol 1: General Procedure for the Lewis Acid-Catalyzed Povarov Reaction
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen anhydrous solvent (e.g., toluene, 5 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.1 mmol, 10 mol%).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the dienophile (e.g., ethyl vinyl ether, 1.2 mmol).

  • Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Catalytic Hydrogenation of a Quinoline Derivative
  • To a high-pressure autoclave, add the quinoline derivative (1.0 mmol) and the catalyst (e.g., 5 mol% Pd/C).

  • Add the solvent (e.g., ethanol, 10 mL).

  • Seal the autoclave and purge it several times with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 bar).

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C) with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for the specified time, monitoring the hydrogen uptake if possible.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthesis Route (e.g., Povarov, Hydrogenation) reagents Prepare High-Purity Starting Materials & Anhydrous Solvents start->reagents catalyst Choose Appropriate Catalyst (Lewis Acid, Metal Catalyst, etc.) reagents->catalyst setup Set up Reaction under Inert Atmosphere catalyst->setup conditions Control Reaction Parameters (Temperature, Pressure, Time) setup->conditions monitor Monitor Progress (TLC, LC-MS) conditions->monitor quench Quench Reaction monitor->quench extract Extraction & Drying quench->extract purify Purification (Chromatography, Recrystallization) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end Obtain Pure Tetrahydroquinoline Analogue characterize->end

Caption: General experimental workflow for the synthesis of 1,2,3,4-tetrahydroquinoline analogues.

povarov_mechanism aniline Aniline imine Imine Intermediate aniline->imine aldehyde Aldehyde aldehyde->imine activated_imine Activated Iminium Ion imine->activated_imine Activation catalyst Lewis/Brønsted Acid Catalyst catalyst->activated_imine cycloaddition [4+2] Cycloaddition activated_imine->cycloaddition dienophile Electron-Rich Alkene dienophile->cycloaddition product Tetrahydroquinoline cycloaddition->product

Caption: Simplified logical relationship in the acid-catalyzed Povarov reaction.

troubleshooting_logic start Low Yield or Selectivity? check_purity Check Purity of Starting Materials & Solvents start->check_purity Yes optimize_catalyst Optimize Catalyst & Catalyst Loading check_purity->optimize_catalyst optimize_conditions Optimize Reaction Conditions (Temp, Time, Pressure) optimize_catalyst->optimize_conditions screen_solvents Screen Different Solvents optimize_conditions->screen_solvents success Improved Yield/ Selectivity screen_solvents->success

Caption: A logical workflow for troubleshooting low-yield or low-selectivity reactions.

analytical methods for detecting impurities in 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions (FAQs) for detecting impurities in samples of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound samples?

A1: Impurities can originate from the synthesis process or degradation. Based on common synthetic routes, such as the catalytic hydrogenation of quinoline-6-carboxylic acid, potential impurities include:

  • Starting Material: Unreacted Quinoline-6-carboxylic acid.

  • Reaction Intermediates: Partially hydrogenated species like 1,2-Dihydroquinoline-6-carboxylic acid.

  • Process-Related Impurities: Reagents, catalysts (e.g., residual palladium or cobalt), and byproducts from side reactions.[1][2]

  • Degradation Products: Oxidized species or other degradation products that may form during storage.

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for separating and quantifying impurities in pharmaceutical compounds like this one.[3] For definitive identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable as they provide molecular weight and structural information.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of isolated impurities.[6]

Q3: My compound, this compound, shows poor retention on a standard C18 HPLC column. What can I do?

A3: This is a common issue for relatively polar molecules.[7] this compound has both a polar carboxylic acid group and a basic secondary amine. To improve retention on a C18 column, you can:

  • Decrease Mobile Phase Polarity: Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

  • Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will suppress the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention on the reversed-phase column.

  • Use a Different Stationary Phase: Consider columns designed for polar analytes, such as those with polar-embedded or polar-endcapped phases.

Q4: How do I identify an unknown peak in my chromatogram?

A4: Identifying unknown peaks requires a systematic approach. A highly effective method is to use a high-resolution mass spectrometer (HRMS) like a Q-TOF LC/MS system.[5] This provides a highly accurate mass measurement of the impurity, from which you can generate a molecular formula. Subsequent MS/MS analysis will fragment the molecule, providing structural clues that, when pieced together, can lead to the identification of the impurity's structure.[4]

Experimental Protocols & Data

Protocol 1: HPLC-UV Method for Impurity Quantification

This protocol provides a general-purpose Reversed-Phase HPLC (RP-HPLC) method suitable for separating this compound from its likely process-related impurities.

Method Parameters:

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-20 min: 5-70% B; 20-22 min: 70% B; 22-23 min: 70-5% B; 23-28 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

| Sample Preparation | Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection. |

Example Quantitative Data (Hypothetical)

The following table presents example performance data for the method described above. Note: These values are illustrative and must be determined experimentally during formal method validation.

CompoundExpected Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Quinoline-6-carboxylic acid~12.50.030.10
1,2-Dihydroquinoline-6-carboxylic acid~9.80.040.12
This compound ~8.2 N/AN/A

Visual Workflow and Troubleshooting Guides

General Analytical Workflow for Impurity Analysis

The following diagram outlines the standard workflow for identifying and quantifying impurities in a pharmaceutical sample.

G cluster_0 Phase 1: Method Development & Analysis cluster_1 Phase 2: Data Interpretation & Reporting SamplePrep Sample Preparation (1 mg/mL in Diluent) HPLCanalysis HPLC-UV Analysis (Screening) SamplePrep->HPLCanalysis LCMSanalysis LC-MS Analysis (Identification) HPLCanalysis->LCMSanalysis If unknown peaks are detected PeakIntegration Peak Integration & Area % HPLCanalysis->PeakIntegration ImpurityID Impurity Identification (Accurate Mass & MS/MS) LCMSanalysis->ImpurityID Quantification Quantification vs. Standard PeakIntegration->Quantification ImpurityID->Quantification Report Final Report Quantification->Report

Workflow for Impurity Identification and Quantification.

Troubleshooting Guide: Unexpected Peaks in Chromatogram

Encountering unexpected peaks is a common challenge. This guide provides a logical flow for diagnosing the issue.

G Start Unexpected Peak Observed in HPLC Blank Inject a Blank (Mobile Phase/Diluent) Start->Blank PeakPresentBlank Peak Present? Blank->PeakPresentBlank SourceIsSystem Source: System Contamination (Solvent, Glassware, Carryover) PeakPresentBlank->SourceIsSystem Yes NewSample Prepare a Fresh Sample PeakPresentBlank->NewSample No PeakPresentNew Peak Still Present? NewSample->PeakPresentNew SourceIsSample Source: Sample Impurity (Proceed to Identification) PeakPresentNew->SourceIsSample Yes SourceIsDegradation Source: Sample Degradation in Solution PeakPresentNew->SourceIsDegradation No

Troubleshooting unexpected chromatographic peaks.

References

Validation & Comparative

A Comparative Guide to the Potential Biological Activities of 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid and its Isoquinoline Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential biological activities of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid and its structural isomer, 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid. Direct comparative studies on the biological activities of these specific parent compounds are limited in the current scientific literature. Therefore, this guide extrapolates potential activities based on published data for their closely related derivatives. Derivatives of this compound have been identified as inhibitors of Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein, suggesting potential applications in oncology. In contrast, derivatives of the isomeric 1,2,3,4-tetrahydroisoquinoline scaffold, particularly with substitution at other positions, are known to exhibit a broad range of pharmacological properties, including activity as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists, indicating potential in metabolic diseases. This guide summarizes the available data, presents potential signaling pathways, and provides generalized experimental protocols for assays relevant to these activities.

Introduction

1,2,3,4-Tetrahydroquinolines and 1,2,3,4-tetrahydroisoquinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The subtle change in the position of the nitrogen atom between these two isomers can lead to significant differences in their three-dimensional structure and, consequently, their biological targets and pharmacological effects. This guide focuses on the carboxylic acid derivatives at the 6-position of these respective scaffolds, aiming to provide a comparative overview of their potential biological activities based on the current landscape of research on their derivatives.

Data Presentation: A Comparative Overview of Derivatives

Compound ScaffoldDerivative ClassBiological ActivityTargetPotential Therapeutic Area
This compound 1-Sulfonylated derivativesAnti-apoptotic protein inhibitionMCL-1Cancer
1,2,3,4-Tetrahydroisoquinoline Various derivatives (Note: Data is for the general scaffold and other positional isomers)Broad spectrum including: PPARγ agonism, anti-inflammatory, antimicrobial, antiviral.[1][3][4]PPARγ, various othersMetabolic diseases, Inflammation, Infectious diseases

Potential Signaling Pathways

MCL-1 Signaling Pathway

Myeloid Cell Leukemia 1 (MCL-1) is a key member of the BCL-2 family of proteins that regulates the intrinsic pathway of apoptosis.[5][6] Overexpression of MCL-1 is associated with tumorigenesis and resistance to cancer therapies.[7][8] Inhibitors of MCL-1 can restore the apoptotic process in cancer cells.

MCL1_Signaling_Pathway cluster_0 Pro-Survival Signaling cluster_1 Apoptotic Regulation cluster_2 Therapeutic Intervention PI3K_AKT PI3K/AKT Pathway MCL1 MCL-1 PI3K_AKT->MCL1 Upregulation MAPK_ERK MAPK/ERK Pathway MAPK_ERK->MCL1 Upregulation JAK_STAT JAK/STAT Pathway JAK_STAT->MCL1 Upregulation BAX_BAK BAX/BAK MCL1->BAX_BAK Inhibition Apoptosis Apoptosis BAX_BAK->Apoptosis Induction THQ_Derivative 1-Sulfonylated 1,2,3,4-Tetrahydroquinoline- 6-carboxylic acid Derivative THQ_Derivative->MCL1 Inhibition

MCL-1 Signaling Pathway and Inhibition.
PPARγ Signaling Pathway

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and glucose homeostasis.[9][10] Activation of PPARγ can improve insulin sensitivity, making it a target for the treatment of type 2 diabetes.[11]

PPARg_Signaling_Pathway cluster_0 Ligand Activation cluster_1 Nuclear Receptor Complex cluster_2 Gene Transcription cluster_3 Physiological Effects THIQ_Derivative 1,2,3,4-Tetrahydroisoquinoline Derivative (Potential Agonist) PPARg PPARγ THIQ_Derivative->PPARg Activation PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (PPAR Response Element) PPARg_RXR->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Activation Adipogenesis Adipogenesis Target_Genes->Adipogenesis Glucose_Uptake Glucose Uptake Target_Genes->Glucose_Uptake Lipid_Metabolism Lipid Metabolism Target_Genes->Lipid_Metabolism

PPARγ Signaling Pathway Activation.

Experimental Protocols

The following are generalized protocols for assays that could be used to evaluate the respective biological activities of the title compounds, based on the activities of their derivatives.

MCL-1 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to disrupt the interaction between MCL-1 and a fluorescently labeled BH3 peptide.

MCL1_Assay_Workflow A Prepare Assay Buffer B Add Recombinant MCL-1 Protein A->B C Add Fluorescently Labeled BH3 Peptide (e.g., from BAK) B->C D Add Test Compound (e.g., Tetrahydroquinoline derivative) C->D E Incubate at Room Temperature D->E F Measure Fluorescence Polarization E->F G Data Analysis: Calculate IC50 values F->G

Workflow for MCL-1 Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20). Dilute recombinant human MCL-1 protein and a fluorescently labeled BH3 peptide (e.g., FITC-BAK BH3) to their final assay concentrations in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound or its derivative) in the assay buffer.

  • Assay Plate Setup: To the wells of a black, low-volume 384-well plate, add the MCL-1 protein solution.

  • Addition of Compound: Add the serially diluted test compound or vehicle control to the wells.

  • Addition of Peptide: Add the fluorescently labeled BH3 peptide to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

  • Measurement: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: The decrease in fluorescence polarization indicates displacement of the labeled peptide from MCL-1. Calculate the IC50 value of the test compound.

PPARγ Agonist Assay (Cell-Based Reporter Assay)

This assay determines the ability of a test compound to activate the PPARγ receptor in a cellular context, leading to the expression of a reporter gene.[12][13][14][15][16]

PPARg_Assay_Workflow A Seed Cells Stably Expressing PPARγ and a Reporter Gene (e.g., Luciferase) B Incubate Cells Overnight A->B C Treat Cells with Test Compound (e.g., Tetrahydroisoquinoline derivative) B->C D Incubate for 16-24 Hours C->D E Lyse Cells and Add Luciferase Substrate D->E F Measure Luminescence E->F G Data Analysis: Calculate EC50 values F->G

Workflow for PPARγ Agonist Assay.

Protocol:

  • Cell Culture: Culture a cell line (e.g., HEK293 or HepG2) that is stably transfected with an expression vector for full-length human PPARγ and a reporter plasmid containing a PPAR response element upstream of a luciferase gene.

  • Cell Plating: Seed the cells into a white, opaque 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid or its derivative) and a known PPARγ agonist (e.g., rosiglitazone) as a positive control. Add the compounds to the cells.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

  • Lysis and Reporter Gene Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: The increase in luminescence indicates the activation of PPARγ. Calculate the EC50 value of the test compound.

Conclusion and Future Directions

While direct comparative data for this compound and its isoquinoline isomer is currently unavailable, the analysis of their derivatives suggests distinct and potentially valuable biological activities. The tetrahydroquinoline scaffold shows promise in the development of MCL-1 inhibitors for cancer therapy, while the tetrahydroisoquinoline scaffold is a versatile platform for discovering modulators of various biological targets, with PPARγ agonism being a notable example for metabolic diseases.

Future research should focus on the direct synthesis and biological evaluation of these parent compounds to confirm the activities inferred from their derivatives. Head-to-head screening in a panel of relevant assays would provide a definitive comparison of their biological profiles and help guide the development of new therapeutic agents based on these important heterocyclic scaffolds.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available research. The potential biological activities discussed for the parent compounds are inferred from studies on their derivatives and require direct experimental validation.

References

Unveiling the Structure-Activity Relationship of 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid Analogues as Potent MCL-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A new class of achiral 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid analogues has emerged as a promising chemotype for the inhibition of Myeloid Cell Leukemia-1 (MCL-1), a key anti-apoptotic protein frequently overexpressed in various cancers. Structure-activity relationship (SAR) studies reveal that strategic modifications to the sulfonyl moiety can dramatically enhance inhibitory potency, paving the way for the development of novel cancer therapeutics.

Recent research has identified 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as effective and readily accessible inhibitors of MCL-1.[1][2] A significant breakthrough in this class of compounds was the discovery that transforming a simple phenylsulfonyl group into a more complex (4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl moiety resulted in a greater than 73-fold enhancement in MCL-1 inhibition.[1][2] This highlights the critical role of the sulfonyl substituent in probing the p2 pocket of the MCL-1 BH3-binding groove, a key interaction for potent inhibition.

Comparative Inhibitory Activity

The inhibitory activities of this compound analogues against MCL-1 have been quantified using fluorescence polarization assays. The binding affinity is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity and more potent inhibition.

Compound IDStructureTargetKi (µM)
(±)-4 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-3-carboxylic acid with a (4-chloro-3,5-dimethylphenoxy)phenyl sulfonyl groupMCL-10.12[1]
5 1-Sulfonylated this compound with a (4-chloro-3,5-dimethylphenoxy)phenyl sulfonyl groupMCL-12.73[1]

Table 1: Inhibitory activity of representative 1,2,3,4-tetrahydroquinoline-carboxylic acid analogues against MCL-1.

Experimental Protocols

General Synthesis of 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic Acids

The synthesis of this class of inhibitors is noteworthy for its efficiency, typically involving a four-step process. A general protocol is outlined below:

Synthesis_Workflow start Commercially available starting materials step1 Step 1: Esterification of the carboxylic acid start->step1 step2 Step 2: Reduction of the quinoline ring step1->step2 step3 Step 3: Sulfonylation of the nitrogen atom step2->step3 step4 Step 4: Saponification of the ester step3->step4 end Final Product: 1-Sulfonylated this compound step4->end

A streamlined four-step synthetic route to the target compounds.
Fluorescence Polarization Assay for MCL-1 Inhibition

The inhibitory activity of the synthesized analogues against MCL-1 is determined using a competitive binding fluorescence polarization (FP) assay. This assay measures the displacement of a fluorescently labeled peptide probe from the BH3-binding groove of MCL-1 by the test compound.

Protocol Outline:

  • Reagent Preparation:

    • Recombinant human MCL-1 protein.

    • Fluorescently labeled probe peptide (e.g., a fluorescein-labeled Bak BH3 peptide).

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, and 0.05% Pluronic F-68).

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • A mixture of MCL-1 protein and the fluorescent probe is pre-incubated to allow for binding.

    • Serial dilutions of the test compounds are added to the mixture.

    • The reaction is incubated to reach equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis:

    • The decrease in fluorescence polarization upon addition of the test compound is indicative of probe displacement.

    • IC50 values are calculated by fitting the data to a dose-response curve.

    • Ki values are then determined from the IC50 values using the Cheng-Prusoff equation.

MCL-1 Signaling Pathway and Inhibition

MCL-1 is a crucial pro-survival member of the B-cell lymphoma 2 (Bcl-2) family of proteins. It sequesters pro-apoptotic proteins such as Bak and Bim, thereby preventing the initiation of the intrinsic apoptotic cascade. Overexpression of MCL-1 allows cancer cells to evade apoptosis, contributing to tumor progression and resistance to chemotherapy.

The this compound analogues act as BH3 mimetics. They bind to the BH3-binding groove of MCL-1, displacing the pro-apoptotic proteins. This leads to the activation of Bak and Bax, mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, caspase activation and apoptosis.

MCL1_Signaling_Pathway cluster_ProSurvival Pro-Survival cluster_ProApoptotic Pro-Apoptotic MCL1 MCL-1 Bak Bak MCL1->Bak Sequesters Bim Bim MCL1->Bim Sequesters Apoptosis Apoptosis Bak->Apoptosis Induces Bim->Apoptosis Induces Inhibitor 1,2,3,4-Tetrahydroquinoline- 6-carboxylic acid analogue Inhibitor->MCL1 Inhibits

Mechanism of action of this compound analogues.

References

The Perils of Promiscuity: Why 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid Fails as a High-Throughput Screening Hit

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid reveals it as a cautionary tale in high-throughput screening (HTS), underscoring the vital importance of rigorous hit validation. While its structural motif may appear promising, this compound belongs to a class of molecules increasingly recognized as Pan-Assay Interference Compounds (PAINS). These molecules are notorious for producing false-positive results in HTS assays, leading to wasted resources and dead-end drug discovery efforts. This guide provides a comparative analysis, contrasting the problematic nature of this tetrahydroquinoline derivative with the characteristics of a genuinely validated HTS hit, supported by experimental data and detailed protocols.

The allure of identifying novel chemical matter for therapeutic intervention has made HTS a cornerstone of modern drug discovery. However, the sheer volume of compounds screened necessitates a robust and discerning hit validation process to separate true biological modulators from assay artifacts. This compound and its analogs serve as a salient example of a scaffold that frequently emerges as a "hit" but ultimately fails the scrutiny of thorough validation.

The Deceptive Nature of PAINS: A Case Study of the Tetrahydroquinoline Scaffold

Recent research has cast a critical eye on fused tetrahydroquinoline structures, identifying them as a class of PAINS.[1][2][3] These compounds often exhibit activity across a wide range of assays not through specific interaction with the intended biological target, but via mechanisms such as chemical reactivity, compound aggregation, or interference with the assay technology itself.

Key Liabilities of this compound and Related PAINS:

  • Non-specific Reactivity: The tetrahydroquinoline ring system can be susceptible to oxidation, forming reactive species that can covalently modify proteins, leading to non-specific inhibition.[3]

  • Compound Aggregation: At concentrations typically used in HTS, many PAINS form aggregates that can sequester and inhibit enzymes, mimicking true inhibitory activity.[3]

  • Assay Interference: These compounds can interfere with various assay detection methods, such as fluorescence or absorbance, leading to false signals.[3]

To illustrate the stark contrast between a problematic HTS hit and a validated lead compound, the following table compares the expected and observed characteristics of this compound (as a representative PAIN) with a hypothetical, well-behaved kinase inhibitor.

CharacteristicThis compound (PAIN)Validated Kinase Inhibitor (Non-PAIN)
Primary HTS Activity Potent inhibitor in the primary screen (e.g., biochemical kinase assay).Potent inhibitor in the primary screen.
Confirmation in Orthogonal Assays Activity is significantly reduced or absent in assays with different detection methods (e.g., a label-free binding assay).Activity is confirmed in orthogonal assays, demonstrating target engagement.
Dose-Response Curve Often exhibits a steep or unusual dose-response curve, sometimes with a high Hill slope, indicative of non-specific inhibition.Displays a classic sigmoidal dose-response curve with a Hill slope close to 1.
Effect of Detergents Inhibitory activity is often attenuated in the presence of detergents like Triton X-100, which disrupt aggregates.Inhibitory activity is unaffected by the presence of detergents.
Selectivity Profiling Shows activity against multiple, unrelated targets.Demonstrates selectivity for the target kinase over other kinases.
Biophysical Characterization May show no direct binding in techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), or may exhibit non-stoichiometric binding.Shows clear evidence of direct binding to the target with well-defined kinetics and stoichiometry.
Structure-Activity Relationship (SAR) Often has a "flat" SAR, where minor structural modifications lead to a complete loss of activity.Exhibits a clear and rational SAR, allowing for potency and selectivity optimization.

The Path to Validation: A Rigorous Experimental Workflow

A systematic and multi-faceted approach is essential to distinguish genuine HTS hits from deceptive PAINS. The following workflow outlines the key experimental stages in the hit validation process.

HTS_Validation_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Orthogonal & Counter Assays cluster_3 Biophysical Characterization cluster_4 Lead Progression PrimaryScreen High-Throughput Screen (e.g., Fluorescence-based assay) DoseResponse Dose-Response in Primary Assay PrimaryScreen->DoseResponse Initial Hits CompoundPurity Compound Purity and Identity Confirmation DoseResponse->CompoundPurity Confirmed Hits OrthogonalAssay Orthogonal Assay (e.g., Label-free binding assay) CompoundPurity->OrthogonalAssay Validated Identity CounterScreen Counter Screen (e.g., Assay for aggregation) OrthogonalAssay->CounterScreen Confirmed Target Engagement Biophysical Biophysical Assays (SPR, DSF, ITC) CounterScreen->Biophysical Non-interfering Hits SAR Structure-Activity Relationship (SAR) Studies Biophysical->SAR Validated Binders

Caption: A streamlined workflow for HTS hit validation.

Detailed Experimental Protocols

To provide a practical guide for researchers, detailed methodologies for key validation experiments are outlined below.

Orthogonal Assay: Surface Plasmon Resonance (SPR)

Objective: To confirm direct binding of the hit compound to the target protein and to determine binding kinetics.

Protocol:

  • Immobilization of Target Protein: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Compound Preparation: Prepare a series of dilutions of the test compound in a suitable running buffer.

  • Binding Analysis: Inject the compound solutions over the sensor surface and monitor the change in the SPR signal in real-time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Counter Screen: Detergent-Based Assay for Aggregation

Objective: To identify compounds that inhibit the target protein through aggregation.

Protocol:

  • Perform the primary enzymatic assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Compare the IC50 values obtained under both conditions.

  • A significant rightward shift in the IC50 value in the presence of the detergent is indicative of inhibition by aggregation.

Biophysical Characterization: Differential Scanning Fluorimetry (DSF)

Objective: To assess the thermal stabilization of the target protein upon compound binding.

Protocol:

  • Mix the purified target protein with a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange).

  • Add the test compound at various concentrations.

  • Gradually increase the temperature of the solution and monitor the fluorescence signal.

  • Binding of the compound will stabilize the protein, resulting in an increase in the melting temperature (Tm).

The Path Forward: Prioritizing Quality over Quantity

The case of this compound serves as a critical reminder that the goal of HTS is not merely to identify "hits," but to find high-quality chemical matter with the potential for further development. By implementing a rigorous and multi-pronged validation strategy, researchers can effectively triage initial hits, discard problematic compounds like PAINS, and focus their efforts on genuinely promising leads. This discerning approach is paramount to enhancing the efficiency and success rate of modern drug discovery endeavors.

Signaling_Pathway_Example cluster_pathway Simplified Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse ValidatedInhibitor Validated Inhibitor ValidatedInhibitor->TargetKinase Specific Inhibition PAIN 1,2,3,4-Tetrahydroquinoline- 6-carboxylic acid (PAIN) PAIN->TargetKinase Non-specific Inhibition (Artifact)

Caption: A diagram illustrating the specific inhibition of a target kinase by a validated inhibitor versus the non-specific interference by a PAIN compound.

References

comparative analysis of different synthetic routes to 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key molecular scaffolds is paramount. 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is a valuable building block in medicinal chemistry, and understanding the various synthetic pathways to this compound is crucial for optimizing production and exploring new chemical space. This guide provides a comparative analysis of different synthetic routes, presenting quantitative data, detailed experimental protocols, and visual representations of the workflows.

At a Glance: Comparing Synthetic Routes

The synthesis of this compound can be broadly approached through two main strategies: a two-step process involving the initial formation of a quinoline ring followed by its reduction, or a more direct one-pot cyclization. The classical Skraup and Doebner-von Miller reactions are cornerstones of quinoline synthesis, while catalytic hydrogenation is the standard method for the subsequent reduction. Reductive amination offers a more direct approach to the tetrahydroquinoline core.

Synthetic Route Starting Materials Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Route 1: Skraup Synthesis & Hydrogenation 4-Aminobenzoic acid, GlycerolH₂SO₄, Oxidizing agent (e.g., nitrobenzene), H₂/Catalyst (e.g., Pd/C)High temperature for Skraup; Mild conditions for hydrogenationVariable, typically moderate to good overallWell-established, readily available starting materialsHarsh and potentially violent reaction conditions for Skraup synthesis, use of toxic oxidizing agents
Route 2: Doebner-von Miller & Hydrogenation 4-Aminobenzoic acid, α,β-Unsaturated aldehyde/ketoneAcid catalyst (e.g., HCl, Lewis acids), H₂/Catalyst (e.g., Pd/C)Varies with substrate and catalystGenerally goodMilder conditions than Skraup, greater substrate scope for substituted quinolinesPotential for side reactions and complex mixtures
Route 3: Reductive Amination/Cyclization 4-Aminobenzoic acid, 1,3-Dihalopropane or equivalentBase, Catalyst (e.g., Pd)Varies, often requires elevated temperature and pressureModerate to goodPotentially more atom-economical, direct routeMay require specialized reagents or catalysts, optimization can be challenging

Deep Dive: Experimental Protocols

Route 1: Skraup Synthesis of Quinoline-6-carboxylic Acid and Subsequent Hydrogenation

This traditional two-step approach first constructs the quinoline ring system, which is then reduced to the desired tetrahydroquinoline.

Step 1: Skraup Synthesis of Quinoline-6-carboxylic Acid

The Skraup synthesis is a classic method for quinoline synthesis involving the reaction of an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.[1][2][3][4][5]

Experimental Protocol:

A mixture of 4-aminobenzoic acid, glycerol, and a suitable oxidizing agent (such as nitrobenzene or arsenic acid) is carefully added to concentrated sulfuric acid.[1][2] The reaction is exothermic and often requires moderation, for instance, by the addition of ferrous sulfate.[1] The mixture is then heated to a high temperature (typically over 100°C) for several hours. After cooling, the reaction mixture is poured onto ice and neutralized with a base to precipitate the crude quinoline-6-carboxylic acid. The product is then purified by recrystallization.

Step 2: Catalytic Hydrogenation of Quinoline-6-carboxylic Acid

The aromatic quinoline ring is subsequently reduced to a tetrahydroquinoline ring via catalytic hydrogenation.

Experimental Protocol:

Quinoline-6-carboxylic acid is dissolved in a suitable solvent, such as ethanol or acetic acid. A hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere, either at atmospheric or elevated pressure, and stirred at room temperature or with gentle heating until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield this compound. The product can be further purified by recrystallization.

Route 2: Doebner-von Miller Synthesis of a Substituted Quinoline and Hydrogenation

The Doebner-von Miller reaction offers a more versatile method for preparing substituted quinolines by reacting an aniline with α,β-unsaturated aldehydes or ketones.[6]

Experimental Protocol:

4-Aminobenzoic acid is reacted with an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) in the presence of an acid catalyst, which can be a Brønsted acid like hydrochloric acid or a Lewis acid.[6] The reaction is typically carried out in a suitable solvent at elevated temperatures. The resulting substituted quinoline-6-carboxylic acid is then isolated and purified. The subsequent hydrogenation to this compound follows the same procedure as described in Route 1.

Route 3: Direct Synthesis via Reductive Amination/Cyclization

This approach aims to construct the tetrahydroquinoline ring in a more direct fashion, potentially in a single step, through a reductive amination and subsequent intramolecular cyclization.

Experimental Protocol:

This route could involve the reaction of 4-aminobenzoic acid or its corresponding ester with a C3-building block, such as a 1,3-dihalopropane or a related dielectrophile. The initial reaction would be an N-alkylation, followed by an intramolecular cyclization. Alternatively, a domino reaction involving a reduction-reductive amination sequence could be employed, starting from a suitably functionalized nitro- or keto-precursor.[7] The specific conditions, including the choice of catalyst (often palladium-based), base, solvent, temperature, and pressure, would need to be carefully optimized for this specific transformation.[7]

Visualizing the Synthetic Pathways

To better illustrate the logical flow of these synthetic strategies, the following diagrams were generated using the DOT language.

Synthetic_Routes cluster_route1 Route 1: Skraup Synthesis & Hydrogenation cluster_route2 Route 2: Doebner-von Miller & Hydrogenation cluster_route3 Route 3: Reductive Amination/Cyclization 4-Aminobenzoic Acid_1 4-Aminobenzoic Acid Skraup Reaction Skraup Reaction (H₂SO₄, Oxidant) 4-Aminobenzoic Acid_1->Skraup Reaction Glycerol_1 Glycerol Glycerol_1->Skraup Reaction Quinoline-6-carboxylic Acid_1 Quinoline-6-carboxylic Acid Skraup Reaction->Quinoline-6-carboxylic Acid_1 Catalytic Hydrogenation_1 Catalytic Hydrogenation (H₂, Pd/C) Quinoline-6-carboxylic Acid_1->Catalytic Hydrogenation_1 Target Molecule_1 1,2,3,4-Tetrahydroquinoline- 6-carboxylic Acid Catalytic Hydrogenation_1->Target Molecule_1 4-Aminobenzoic Acid_2 4-Aminobenzoic Acid Doebner-von Miller Doebner-von Miller (Acid Catalyst) 4-Aminobenzoic Acid_2->Doebner-von Miller Unsaturated Carbonyl α,β-Unsaturated Aldehyde/Ketone Unsaturated Carbonyl->Doebner-von Miller Substituted Quinoline Substituted Quinoline- 6-carboxylic Acid Doebner-von Miller->Substituted Quinoline Catalytic Hydrogenation_2 Catalytic Hydrogenation (H₂, Pd/C) Substituted Quinoline->Catalytic Hydrogenation_2 Target Molecule_2 1,2,3,4-Tetrahydroquinoline- 6-carboxylic Acid Catalytic Hydrogenation_2->Target Molecule_2 4-Aminobenzoic Acid_3 4-Aminobenzoic Acid Reductive Cyclization Reductive Amination/ Intramolecular Cyclization 4-Aminobenzoic Acid_3->Reductive Cyclization C3-Building Block 1,3-Dihalopropane or equivalent C3-Building Block->Reductive Cyclization Target Molecule_3 1,2,3,4-Tetrahydroquinoline- 6-carboxylic Acid Reductive Cyclization->Target Molecule_3

Caption: Overview of synthetic strategies to the target molecule.

Conclusion

The choice of synthetic route to this compound will depend on several factors, including the desired scale of the reaction, the availability of starting materials and reagents, and the tolerance of the substrate to harsh reaction conditions. The traditional Skraup and Doebner-von Miller reactions followed by hydrogenation are well-established but may present challenges in terms of reaction control and purification. Direct reductive amination/cyclization routes offer a more convergent approach but may require more significant optimization. This comparative guide provides a foundation for researchers to make informed decisions when planning the synthesis of this important heterocyclic building block.

References

A Researcher's Guide to In Vitro ADME Profiling of Novel 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of novel chemical entities is paramount. This guide provides a comparative overview of key in vitro ADME assays relevant to the evaluation of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatives, a promising scaffold in medicinal chemistry. While specific experimental data for this class of compounds is not publicly available, this guide outlines the standard experimental protocols and data interpretation used to assess the drug-like potential of similar heterocyclic compounds.

The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals.[1] The success of a drug candidate hinges not only on its pharmacological potency but also on its ability to reach the target site in sufficient concentration and exert its effect without undue toxicity. Early in vitro ADME screening is crucial for identifying and optimizing compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage clinical failures.[2]

Key In Vitro ADME Parameters and Experimental Overviews

A standard panel of in vitro ADME assays provides critical insights into a compound's potential in vivo behavior. These assays are designed to assess physicochemical properties, permeability, metabolic stability, and potential for drug-drug interactions.

Physicochemical Properties

Fundamental physicochemical properties like solubility and lipophilicity are foundational to a drug's behavior. The presence of a carboxylic acid group can enhance aqueous solubility but may also impact permeability and metabolic stability.[3]

Table 1: Key Physicochemical Assays

ParameterAssay TypeDescription
Aqueous Solubility Kinetic and Thermodynamic SolubilityKinetic solubility measures the solubility of a compound from a DMSO stock solution in an aqueous buffer, providing a high-throughput assessment.[4] Thermodynamic solubility is the equilibrium solubility of the solid compound and is a more definitive measure.[4]
Lipophilicity LogD/LogPThe octanol-water partition coefficient (LogP) or distribution coefficient at a specific pH (LogD) is a key indicator of a compound's ability to cross biological membranes.[2][5]
Permeability and Efflux

The ability of a drug to pass through biological membranes, such as the intestinal wall, is a critical determinant of its oral bioavailability.

Table 2: Permeability and Efflux Assays

ParameterAssay TypeDescription
Cellular Permeability Caco-2 or MDCK Permeability AssayThese assays utilize monolayers of intestinal (Caco-2) or kidney (MDCK) cells to predict in vivo absorption of compounds across the gut wall.[4][6]
Efflux Liability P-gp or BCRP Substrate AssessmentOften performed in conjunction with permeability assays, this determines if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which can limit absorption.
Metabolic Stability

The susceptibility of a compound to metabolism, primarily by liver enzymes, dictates its half-life and dosing regimen.

Table 3: Metabolic Stability Assays

ParameterAssay TypeDescription
Phase I Metabolism Microsomal Stability AssayThis assay uses liver microsomes, which contain cytochrome P450 (CYP) enzymes, to assess the rate of phase I metabolism and predict intrinsic clearance.[6]
Phase I & II Metabolism Hepatocyte Stability AssayPrimary hepatocytes contain a broader range of metabolic enzymes, including both phase I and phase II enzymes, providing a more comprehensive picture of metabolic stability.[7]
CYP Inhibition Cytochrome P450 Inhibition AssayThis assay determines if a compound inhibits major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), which is crucial for predicting potential drug-drug interactions.[7]
Plasma Protein Binding

The extent to which a drug binds to plasma proteins affects its distribution and the concentration of free drug available to exert its pharmacological effect.

Table 4: Plasma Protein Binding Assay

ParameterAssay TypeDescription
Plasma Protein Binding Rapid Equilibrium Dialysis (RED) or UltrafiltrationThese methods separate free drug from protein-bound drug in plasma to determine the fraction of unbound compound, which is considered the pharmacologically active portion.[7]

Experimental Workflow for In Vitro ADME Profiling

The following diagram illustrates a typical workflow for the in vitro ADME assessment of a novel compound series.

ADME_Workflow cluster_physchem Physicochemical Profiling cluster_absorption Absorption & Permeability cluster_metabolism Metabolic Stability cluster_distribution Distribution cluster_lead_opt Lead Optimization Solubility Aqueous Solubility (Kinetic & Thermodynamic) PAMPA PAMPA (Passive Permeability) Solubility->PAMPA LogD Lipophilicity (LogD @ pH 7.4) LogD->PAMPA Caco2 Caco-2 Assay (Active Transport & Efflux) PAMPA->Caco2 Lead_Opt Structure-ADME Relationship Analysis Caco2->Lead_Opt Microsomes Microsomal Stability (Phase I Metabolism) Hepatocytes Hepatocyte Stability (Phase I & II Metabolism) Microsomes->Hepatocytes Hepatocytes->Lead_Opt CYP_Inhibition CYP450 Inhibition (DDI Potential) CYP_Inhibition->Lead_Opt PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->Lead_Opt New_Compound New Chemical Entity New_Compound->Solubility New_Compound->LogD New_Compound->Microsomes New_Compound->CYP_Inhibition New_Compound->PPB

Caption: A typical workflow for in vitro ADME profiling of new chemical entities.

Detailed Experimental Protocols

While specific protocols may vary between laboratories, the fundamental principles remain consistent.

Aqueous Solubility (Kinetic Assay)

A concentrated stock solution of the test compound in DMSO is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The solution is shaken for a defined period (e.g., 2 hours), and then the amount of compound remaining in solution after filtration is quantified by LC-MS/MS.[4]

Caco-2 Permeability Assay

Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to form a confluent monolayer. The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time to determine the apparent permeability coefficient (Papp) in the A to B direction. To assess efflux, the experiment is also performed in the B to A direction.

Microsomal Stability Assay

The test compound is incubated with liver microsomes and NADPH (a cofactor for CYP enzymes) at 37°C. Aliquots are taken at various time points, and the reaction is quenched. The concentration of the parent compound remaining is quantified by LC-MS/MS to determine the rate of metabolism.[6]

Plasma Protein Binding (Rapid Equilibrium Dialysis)

A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer. The system is allowed to reach equilibrium, after which the concentration of the compound in both chambers is measured by LC-MS/MS to calculate the percentage of unbound drug.

Conclusion

The in vitro ADME properties of this compound derivatives are critical to their potential as drug candidates. By employing a comprehensive panel of assays to assess solubility, permeability, metabolic stability, and plasma protein binding, researchers can effectively guide the optimization of these compounds. The interplay of the tetrahydroquinoline core and the carboxylic acid moiety will likely influence these properties, necessitating a thorough and early-stage evaluation to identify derivatives with the most promising pharmacokinetic profiles for further development.

References

Unveiling the Potential of 1,2,3,4-Tetrahydroquinoline-Based Inhibitors in Cancer Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide presents a comprehensive comparison of a promising class of emerging anticancer compounds—1,2,3,4-tetrahydroquinoline-based inhibitors—against established drugs for specific cancer targets. This analysis is tailored for researchers, scientists, and drug development professionals, providing a detailed overview of their relative performance based on available experimental data.

The 1,2,3,4-tetrahydroquinoline scaffold has garnered significant attention in medicinal chemistry due to its versatile structure, which allows for the development of inhibitors targeting various key signaling pathways implicated in cancer progression.[1] This guide will focus on the efficacy of these inhibitors in the context of prostate cancer, a field with well-established therapeutic options, allowing for a robust comparative assessment.

Efficacy Against Prostate Cancer: A Head-to-Head Comparison

Prostate cancer is a primary area where 1,2,3,4-tetrahydroquinoline derivatives have been investigated. Their performance has been evaluated against standard-of-care drugs such as enzalutamide and abiraterone acetate. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 1,2,3,4-tetrahydroquinoline-based inhibitors and known drugs against different prostate cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: In Vitro Efficacy (IC50 in µM) of 1,2,3,4-Tetrahydroquinoline-Based Inhibitors in Prostate Cancer Cell Lines

Compound/InhibitorCell LineIC50 (µM)Target
Quinoline 12PC331.37Not Specified
Quinoline 11PC334.34Not Specified
PAWI-2PC-30.018Not Specified
PAWI-2LNCaP0.014Not Specified

Table 2: In Vitro Efficacy (IC50 in µM) of Known Drugs in Prostate Cancer Cell Lines

DrugCell LineIC50 (µM)Target
EnzalutamideLNCaP> 2Androgen Receptor
EnzalutamideLNCaP5.6 ± 0.8Androgen Receptor
EnzalutamidePC-3> 2Androgen Receptor
Abiraterone AcetatePC3~40CYP17A1
Abiraterone AcetateDU145~40CYP17A1
AbirateroneLNCaP11.5CYP17A1

The data indicates that certain 1,2,3,4-tetrahydroquinoline derivatives, such as PAWI-2, exhibit potent low nanomolar to micromolar activity against prostate cancer cell lines, demonstrating comparable or superior in vitro efficacy to established drugs like enzalutamide and abiraterone in specific contexts.[1][2][3][4]

Multi-Targeting Potential of Tetrahydroquinoline Derivatives

Beyond prostate cancer, various 1,2,3,4-tetrahydroquinoline-based compounds have demonstrated significant cytotoxic effects against a range of other human cancer cell lines, showcasing their broad therapeutic potential.

Table 3: In Vitro Efficacy (IC50 in µM) of 1,2,3,4-Tetrahydroquinoline-Based Inhibitors in Other Cancer Cell Lines

Compound/InhibitorCell LineIC50 (µM)
Compound 3cH460 (Lung)4.9 ± 0.7
Compound 3cA-431 (Skin)2.0 ± 0.9
Compound 3cHT-29 (Colon)4.4 ± 1.3
Quinoline 13HeLa (Cervical)8.3
Tetrahydroquinoline 18HeLa (Cervical)13.15
Compound 19bHCT-116 (Colon)13.49 ± 0.20
Compound 19bA-549 (Lung)15.69 ± 2.56
Compound 19cHCT-116 (Colon)12.96 ± 2.68
Compound 20dHCT-116 (Colon)12.04 ± 0.57
Compound 20dA-549 (Lung)12.55 ± 0.54

Mechanisms of Action: Targeting Key Cancer Pathways

The anticancer effects of 1,2,3,4-tetrahydroquinoline-based inhibitors are attributed to their ability to modulate critical signaling pathways involved in tumor growth and survival. Two prominent mechanisms of action that have been elucidated are the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the inverse agonism of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ).

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway plays a crucial role in regulating immune and inflammatory responses, and its aberrant activation is a hallmark of many cancers, promoting cell proliferation, survival, and metastasis. Several 1,2,3,4-tetrahydroquinoline derivatives have been identified as potent inhibitors of this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm THQ 1,2,3,4-Tetrahydroquinoline Inhibitor IKK IKK Complex THQ->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus Translocates genes Target Gene Expression (Proliferation, Survival) nucleus->genes Activates

NF-κB Signaling Pathway Inhibition by 1,2,3,4-Tetrahydroquinoline Derivatives.
RORγ Inverse Agonism

RORγ is a nuclear receptor that has been identified as a promising therapeutic target in prostate cancer. Inverse agonists of RORγ can suppress its transcriptional activity, leading to the inhibition of tumor growth.

RORg_Pathway THQ_ROR 1,2,3,4-Tetrahydroquinoline Inverse Agonist RORg RORγ THQ_ROR->RORg Binds to Coactivator Co-activator RORg->Coactivator Recruitment Blocked Corepressor Co-repressor RORg->Corepressor Recruits DNA DNA (ROR Response Element) RORg->DNA Binds to Transcription Target Gene Transcription (e.g., PSA) DNA->Transcription Repressed

Mechanism of RORγ Inverse Agonism by 1,2,3,4-Tetrahydroquinoline Derivatives.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides an overview of the methodologies for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the 1,2,3,4-tetrahydroquinoline-based inhibitors or known drugs for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.[6]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.[7]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[5][7]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells add_compounds Add Test Compounds & Incubate plate_cells->add_compounds add_mtt Add MTT Reagent & Incubate add_compounds->add_mtt add_solvent Add Solubilization Solvent add_mtt->add_solvent read_absorbance Read Absorbance at 570 nm add_solvent->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

General Workflow of the MTT Assay for Cytotoxicity Assessment.
In Vivo Efficacy Evaluation: 22Rv1 Xenograft Model

The 22Rv1 human prostate carcinoma xenograft model is a widely used in vivo model to assess the antitumor efficacy of investigational agents.[8]

  • Cell Implantation: 22Rv1 cells are suspended in a suitable medium, often mixed with Matrigel, and subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude or SCID mice).[8][9]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (length × width²) / 2.[8][10]

  • Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.[8]

  • Drug Administration: The 1,2,3,4-tetrahydroquinoline-based inhibitor or the known drug is administered to the treatment group according to a specific dosing schedule and route (e.g., intraperitoneal injection). The control group receives the vehicle.[9]

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group. Body weight is also monitored as an indicator of toxicity.[8][9]

  • Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as histological examination or biomarker assessment.[10]

Conclusion

The presented data underscores the significant potential of 1,2,3,4-tetrahydroquinoline-based inhibitors as a new frontier in cancer therapeutics. Their potent in vitro activity against various cancer cell lines, including those resistant to current therapies, coupled with their ability to modulate key oncogenic pathways, positions them as promising candidates for further preclinical and clinical development. This guide provides a foundational comparison to facilitate informed decision-making and stimulate further research into this exciting class of compounds. The detailed experimental protocols offer a framework for the validation and expansion of these initial findings.

References

Comparative Cross-Reactivity Profiling of Tetrahydroquinoline and Isoquinoline Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline and its isomeric 1,2,3,4-tetrahydroisoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of their carboxylic acid forms have been explored as inhibitors of various protein targets. A critical aspect of drug development is understanding the selectivity of these compounds to minimize off-target effects and potential toxicity. This guide provides a comparative analysis of the cross-reactivity profiles of three distinct classes of derivatives based on this structural motif, supported by experimental data and detailed protocols.

Cross-Reactivity Profiles of Selected Derivatives

The following tables summarize the cross-reactivity data for three classes of compounds based on the tetrahydroquinoline and tetrahydroisoquinoline scaffolds, targeting different protein families.

Table 1: Selectivity of 1-Sulfonylated 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid Derivatives Against BCL-2 Family Proteins

This class of compounds has been investigated as inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). Their selectivity against other BCL-2 family members, such as BCL-xL, is a key determinant of their therapeutic window.

Compound IDPrimary TargetKᵢ (μM) vs MCL-1Kᵢ (μM) vs BCL-xLSelectivity (BCL-xL/MCL-1)Reference
Compound 1 MCL-10.778>10>12.8[1]
Compound 2 MCL-1/BCL-xL0.6291.672.7[1]

Note: Lower Kᵢ values indicate higher binding affinity.

Table 2: Cross-Reactivity of 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic Acid Derivatives Against Sirtuin Family Proteins

A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been evaluated as inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase. The following data for a representative compound (P6) illustrates its selectivity against other sirtuin isoforms.

Compound IDPrimary TargetIC₅₀ (μM) vs SIRT3IC₅₀ (μM) vs SIRT1IC₅₀ (μM) vs SIRT2Reference
P6 SIRT37.232.633.5[2][3][4]

Note: Lower IC₅₀ values indicate higher inhibitory potency.

Table 3: Off-Target Profile of Tetrahydroisoquinoline-Based CXCR4 Antagonists

Derivatives of the isomeric 1,2,3,4-tetrahydroisoquinoline scaffold have been developed as antagonists of the C-X-C chemokine receptor type 4 (CXCR4). A significant challenge in their development has been off-target activity, particularly inhibition of cytochrome P450 (CYP) enzymes and binding to muscarinic acetylcholine receptors (mAChR).

Compound IDPrimary TargetIC₅₀ (nM) vs CXCR4% Inhibition @ 10 μM vs CYP2D6Kᵢ (μM) vs mAChR M₁Reference
TIQ-15 CXCR43>50Not Reported[5]
Compound 30 CXCR424<20>10[6]
AMD11070 CXCR41-10HighNot Reported[7]

Note: For CYP2D6, lower percentage inhibition is desirable. For mAChR M₁, a higher Kᵢ value indicates lower off-target binding.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity data. Below are representative protocols for key assays used in the profiling of the compounds discussed.

Fluorescence Polarization Assay for BCL-2 Family Protein Binding

This assay is used to determine the binding affinity (Kᵢ) of compounds to MCL-1 and BCL-xL.

Principle: The assay measures the change in polarization of fluorescently labeled BH3 peptides upon binding to BCL-2 family proteins. Unbound peptides tumble rapidly, resulting in low polarization, while protein-bound peptides tumble slower, leading to high polarization. Test compounds that inhibit this interaction will displace the fluorescent peptide, causing a decrease in polarization.

Protocol:

  • Reagents: Recombinant human MCL-1 and BCL-xL proteins, fluorescently labeled BIM BH3 peptide (e.g., FAM-BIM), assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Procedure:

    • In a 384-well black plate, add the test compound dilutions.

    • Add the BCL-2 family protein to each well at a final concentration optimized for the assay window.

    • Add the fluorescently labeled BH3 peptide at a constant concentration (typically in the low nanomolar range).

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: The data is used to calculate the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

In Vitro Kinase/Sirtuin Activity Assay (Luminescence-Based)

This protocol is suitable for measuring the inhibitory activity (IC₅₀) of compounds against sirtuins or other kinases.

Principle: The assay quantifies the amount of NAD⁺ consumed (for sirtuins) or ADP produced (for kinases) in the enzymatic reaction. This is achieved through a coupled-enzyme system that generates a luminescent signal proportional to the amount of NAD⁺ or ADP.

Protocol:

  • Reagents: Recombinant human SIRT1, SIRT2, and SIRT3 enzymes; acetylated peptide substrate; NAD⁺; test compound; a commercial luminescent assay kit (e.g., ADP-Glo™ for kinases or a specific sirtuin activity assay kit).

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Enzymatic Reaction:

    • In a white, opaque 96- or 384-well plate, add the test compound dilutions.

    • Add the sirtuin/kinase enzyme and its corresponding substrate to each well.

    • Initiate the reaction by adding NAD⁺ (for sirtuins) or ATP (for kinases).

    • Incubate the plate at 30-37°C for a specified period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the enzymatic reaction and deplete the remaining NAD⁺/ATP by adding the detection reagent from the kit.

    • Add the second reagent to convert the consumed NAD⁺ or produced ADP into a luminescent signal.

    • Incubate at room temperature as per the manufacturer's instructions.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Radioligand Binding Assay for Receptor Off-Targeting

This assay is used to determine the binding affinity of test compounds to receptors like the muscarinic acetylcholine receptor (mAChR).

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor in a cell membrane preparation.

Protocol:

  • Reagents: Cell membranes expressing the target receptor (e.g., mAChR M₁), a specific radioligand (e.g., [³H]-N-methylscopolamine), test compound, wash buffer.

  • Assay Procedure:

    • In a 96-well filter plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After incubation to reach equilibrium, separate the bound and free radioligand by vacuum filtration.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition: Quantify the amount of bound radioligand on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for cross-reactivity profiling.

MCL1_Signaling_Pathway Growth_Factors Growth Factors (e.g., IL-3, IL-6) RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K ERK ERK RTK->ERK AKT AKT PI3K->AKT MCL1_Transcription MCL-1 Transcription AKT->MCL1_Transcription ERK->MCL1_Transcription MCL1_Protein MCL-1 Protein MCL1_Transcription->MCL1_Protein Apoptosis_Inhibition Inhibition of Apoptosis MCL1_Protein->Apoptosis_Inhibition Inhibitor 1-Sulfonylated THQ-6-COOH Derivatives Inhibitor->MCL1_Protein

Caption: MCL-1 Signaling Pathway and Inhibition.

SIRT3_Signaling_Pathway Mitochondria Mitochondria SIRT3 SIRT3 Metabolic_Enzymes Metabolic Enzymes (e.g., IDH2, SOD2) SIRT3->Metabolic_Enzymes Deacetylation Metabolic_Homeostasis Metabolic Homeostasis Metabolic_Enzymes->Metabolic_Homeostasis ROS_Reduction ROS Reduction Metabolic_Enzymes->ROS_Reduction Inhibitor 2-Aryl-quinoline-4-COOH Derivatives Inhibitor->SIRT3 SIRT1_2 SIRT1 / SIRT2 (Off-targets) Inhibitor->SIRT1_2

Caption: SIRT3 Signaling and Off-Target Inhibition.

CXCR4_Signaling_Pathway CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 G_Protein G-Protein Signaling (Gαi, Gβγ) CXCR4->G_Protein Downstream_Effectors Downstream Effectors (PI3K/AKT, MAPK) G_Protein->Downstream_Effectors Cellular_Responses Cell Migration, Proliferation, Survival Downstream_Effectors->Cellular_Responses Antagonist THIQ-based Antagonists Antagonist->CXCR4 Off_Targets Off-Targets (CYP2D6, mAChR) Antagonist->Off_Targets

Caption: CXCR4 Signaling and Off-Target Effects.

Experimental_Workflow Start Compound Synthesis (THQ/THIQ Derivative) Primary_Assay Primary Target Assay (e.g., Kinase, Receptor) Start->Primary_Assay Hit_Identified Active Compound (Hit) Primary_Assay->Hit_Identified Selectivity_Panel Cross-Reactivity Profiling (e.g., Kinase Panel, Receptor Panel) Hit_Identified->Selectivity_Panel Data_Analysis Data Analysis (IC₅₀ / Kᵢ Determination, Selectivity Score) Selectivity_Panel->Data_Analysis SAR_Optimization Structure-Activity Relationship (SAR) Optimization Data_Analysis->SAR_Optimization Guide further design

References

A Comparative Guide to a Novel HPLC-UV Method for the Quantification of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a new, rapid reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection against traditional HPLC-UV and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid. This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, making its precise measurement critical for drug development and quality control.

The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[1][2][3] This involves evaluating key parameters such as accuracy, precision, specificity, linearity, and robustness to ensure the generation of reliable and consistent results.[2][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking a robust and efficient analytical method for this specific analyte.

Comparison of Analytical Methods

A novel RP-HPLC-UV method was developed to offer a faster and more efficient alternative for the quantification of this compound. The performance of this new method is compared with a traditional HPLC-UV method and a highly sensitive LC-MS/MS method.

Method A (New): Rapid RP-HPLC-UV

  • A newly developed method utilizing a modern C18 column with smaller particle size to achieve a significantly shorter run time while maintaining high resolution.

Method B (Alternative 1): Traditional HPLC-UV

  • A standard, widely-used HPLC method that serves as a baseline for performance comparison. It is reliable but has a longer analytical run time.

Method C (Alternative 2): LC-MS/MS

  • A highly sensitive and selective method that combines the separation power of liquid chromatography with the mass analysis capability of mass spectrometry.[6][7][8] It is ideal for detecting trace amounts of the analyte, especially in complex biological matrices.[9][10][11]

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from the validation of the three analytical methods, based on the International Council for Harmonisation (ICH) guidelines.[4][5][12]

Table 1: Linearity and Range

ParameterMethod A (New HPLC-UV)Method B (Traditional HPLC-UV)Method C (LC-MS/MS)
Linear Range 0.1 - 100 µg/mL0.5 - 150 µg/mL0.001 - 10 µg/mL
Correlation Coefficient (r²) > 0.9995> 0.9992> 0.9998

Table 2: Accuracy and Precision

Concentration (µg/mL)Method A (New HPLC-UV)Method B (Traditional HPLC-UV)Method C (LC-MS/MS)
Recovery (%) RSD (%) Recovery (%)
Low QC 99.51.298.9
Mid QC 100.20.9100.5
High QC 100.80.7101.1

Table 3: Sensitivity and Run Time

ParameterMethod A (New HPLC-UV)Method B (Traditional HPLC-UV)Method C (LC-MS/MS)
LOD (µg/mL) 0.030.150.0003
LOQ (µg/mL) 0.10.50.001
Analysis Run Time (min) 4.012.03.0

Experimental Workflows and Methodologies

The validation of a new analytical procedure follows a structured workflow to ensure it is fit for its intended purpose.

Analytical_Method_Validation_Workflow Dev Method Development Proto Write Validation Protocol Dev->Proto Define Purpose & Parameters Exec Execute Validation Experiments Proto->Exec ICH Guidelines Report Generate Validation Report Exec->Report Summarize Data Imp Method Implementation & Routine Use Report->Imp Approval Hypothetical_Signaling_Pathway Receptor GPCR Receptor G_Protein G-Protein Activation Receptor->G_Protein KinaseA Kinase A G_Protein->KinaseA KinaseB Kinase B KinaseA->KinaseB Target Target Protein (Phosphorylated) KinaseB->Target Response Cellular Response Target->Response Analyte 1,2,3,4-Tetrahydroquinoline- 6-carboxylic acid Analyte->KinaseB Inhibition

References

A Head-to-Head Comparison of 1,2,3,4-Tetrahydroquinoline Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional shape and synthetic tractability have made it an attractive starting point for the development of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. This guide provides a comparative overview of various THQ-based scaffolds, their target kinases, and their inhibitory activities, supported by experimental data and methodologies.

Quantitative Comparison of THQ-Based Kinase Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[1] The following table summarizes the reported IC50 values for various THQ derivatives against different kinase-related targets.

Scaffold/CompoundTarget(s)IC50 Value (µM)Cell Line(s)Reference
Compound 10e mTOR0.033 ± 0.003A549 (Lung Cancer)[2][3]
Compound 10h mTOR0.087 ± 0.007MCF-7 (Breast Cancer)[2][3]
Compound 10d mTOR0.062 ± 0.01A549 (Lung Cancer)[2]
0.58 ± 0.11MCF-7 (Breast Cancer)[2]
1.003 ± 0.008MDA-MB-231 (Breast Cancer)[2]
Generic THQ Derivatives NF-κB Transcriptional ActivityVaries (0.70 - >60)-[4]
Compound 6gNF-κB Transcriptional Activity0.70 ± 0.071-[4]
Compound 6fNF-κB Transcriptional Activity0.90 ± 0.071-[4]
Compound 5eNF-κB Transcriptional Activity1.4 ± 0.71-[4]

Note: NF-κB is a transcription factor, not a kinase, but its signaling pathway is heavily regulated by kinases like IKK. Inhibiting these kinases can block NF-κB activity.

Key Signaling Pathways Targeted by THQ Scaffolds

THQ derivatives have been primarily investigated as inhibitors of key nodes in pro-survival and proliferation pathways, such as the PI3K/AKT/mTOR and NF-κB signaling cascades.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[4][5][6] Its over-activation is a frequent event in many cancers, making it a prime target for therapeutic intervention.[5] THQ scaffolds have shown particular promise as inhibitors of mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[2][7]

PI3K_AKT_mTOR_Pathway Simplified PI3K/AKT/mTOR Signaling Pathway cluster_legend Legend RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K_4EBP1 S6K & 4E-BP1 mTORC1->S6K_4EBP1 phosphorylates mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Growth & Proliferation S6K_4EBP1->Proliferation THQ THQ-based mTOR Inhibitors THQ->mTORC1 THQ->mTORC2 key_activates Activation key_inhibits Inhibition

Caption: Simplified PI3K/AKT/mTOR Signaling Pathway targeted by THQ inhibitors.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of the inflammatory response.[8] In its canonical pathway, the IκB kinase (IKK) complex is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB).[9][10] This frees the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory and survival genes.[9][10] THQ derivatives have been shown to potently inhibit NF-κB transcriptional activity, likely by targeting upstream kinases like IKK.[4]

NFkB_Pathway Canonical NF-κB Signaling Pathway cluster_legend Legend Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocation Proteasome Proteasome Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription THQ THQ-based Inhibitors THQ->IKK IkB_NFkB->NFkB releases IkB_NFkB->Proteasome IκB degradation key_activates Activation/Process key_inhibits Inhibition

Caption: Canonical NF-κB signaling pathway and the inhibitory action of THQ scaffolds.

Experimental Protocols

The evaluation of kinase inhibitors requires robust and reproducible experimental methods. Below is a representative protocol for an in vitro kinase assay, which is a common starting point for inhibitor characterization.

Representative In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular format for their sensitivity and homogeneous nature (no wash steps required).

Objective: To determine the IC50 value of a THQ-based compound against a target kinase.

Materials:

  • Purified, active target kinase.

  • Biotinylated substrate peptide specific to the kinase.

  • Test THQ compound stock solution (e.g., 10 mM in DMSO).

  • ATP solution.

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Detection reagents: Europium (Eu)-labeled anti-phospho-substrate antibody and Streptavidin-XL665 (SA-XL665).

  • Stop/Detection buffer (e.g., Kinase buffer containing EDTA to chelate Mg2+ and stop the reaction).

  • Low-volume 384-well assay plates.

  • HTRF-compatible microplate reader.

Procedure:

  • Compound Plating: Prepare a serial dilution of the THQ test compound in DMSO. Then, dilute this series into the kinase reaction buffer to create a 4X final assay concentration stock. Dispense the 4X compound solutions into the 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Enzyme Addition: Dilute the kinase to a 2X working concentration in kinase reaction buffer. Add the 2X kinase solution to all wells except the "no enzyme" controls.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare a 2X substrate/ATP solution in the kinase reaction buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the kinase to ensure competitive inhibitors are fairly evaluated.[11] Initiate the kinase reaction by adding this solution to all wells.

  • Kinase Reaction: Incubate the plate at room temperature for the determined linear reaction time (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction by adding the detection reagents (Eu-antibody and SA-XL665) diluted in the stop/detection buffer. This buffer contains EDTA, which chelates the Mg2+ ions necessary for kinase activity.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection antibodies to bind.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Inhibitor_Workflow General Workflow for Kinase Inhibitor Screening Start Start: Compound Library (THQ Derivatives) HTS Primary Screen: High-Throughput Screening (HTS) (Single concentration) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Assay: IC50 Determination Hit_ID->Dose_Response Active 'Hits' End Preclinical Candidate Hit_ID->End Inactive Potency_Selectivity Assess Potency & Selectivity (Kinase Panel) Dose_Response->Potency_Selectivity SAR Structure-Activity Relationship (SAR) Analysis Potency_Selectivity->SAR Potent & Selective Cellular Cell-Based Assays: Target Engagement & Efficacy Potency_Selectivity->Cellular Promising Leads Lead_Opt Lead Optimization: Synthesize New Analogs SAR->Lead_Opt Lead_Opt->HTS Iterate In_Vivo In Vivo Studies: Animal Models Cellular->In_Vivo In_Vivo->End

Caption: A typical workflow for the discovery and development of kinase inhibitors.

References

A Comparative Guide to the Drug-Likeness of Novel 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide provides a comparative assessment of the drug-likeness of novel 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid derivatives, offering a framework for evaluating their potential as orally bioavailable drug candidates.

The evaluation of a compound's "drug-likeness" is a critical step in the early stages of drug discovery, helping to filter out candidates that are likely to fail due to poor pharmacokinetic properties.[4][5] This assessment is often guided by principles such as Lipinski's Rule of Five and the analysis of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6][7][8]

Comparative Analysis of Physicochemical Properties

A molecule's physicochemical properties are key determinants of its pharmacokinetic profile. Lipinski's Rule of Five provides a set of guidelines for evaluating the drug-likeness of a chemical compound and its potential for oral bioavailability.[6][7][9] The rule states that an orally active drug generally has:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular mass of less than 500 daltons.

  • A calculated octanol-water partition coefficient (logP) not greater than 5.

The following table compares the calculated properties of the parent compound, this compound, and two hypothetical derivatives against established oral medications, Ibuprofen and Ciprofloxacin.

Compound Molecular Weight ( g/mol ) logP H-Bond Donors H-Bond Acceptors Lipinski Violations
This compound177.20[10]-1.4[10]230
Derivative A (N-acetyl)219.23-0.8140
Derivative B (4-phenyl)253.291.5230
Ibuprofen (Marketed NSAID)206.29[11]3.84[11]120
Ciprofloxacin (Marketed Antibiotic)331.34-0.8260

Note: Properties for derivatives are calculated estimations for illustrative purposes.

In Silico ADMET Profile Comparison

Beyond physicochemical properties, a comprehensive ADMET profile is crucial for predicting a drug candidate's success. In silico models provide a rapid and cost-effective means of assessing these properties early in the discovery pipeline.[12][13][14]

Parameter Derivative A (N-acetyl) Derivative B (4-phenyl) Ibuprofen Ciprofloxacin
Absorption
Human Intestinal AbsorptionHighHighHighLow
Caco-2 PermeabilityModerateHighHighLow
Distribution
BBB PermeabilityNoYesYesNo
P-glycoprotein SubstrateNoYesNoYes
Metabolism
CYP2D6 InhibitorNoYesNoYes
CYP3A4 InhibitorNoNoNoNo
Toxicity
AMES MutagenicityNon-mutagenNon-mutagenNon-mutagenNon-mutagen
hERG InhibitionLow RiskLow RiskLow RiskMedium Risk

Note: ADMET profiles for derivatives are hypothetical predictions based on typical structural modifications.

Experimental Protocols

1. In Silico Drug-Likeness and ADMET Prediction:

  • Objective: To computationally evaluate the physicochemical properties and ADMET profile of novel derivatives.

  • Methodology: The 2D structures of the compounds are generated using chemical drawing software. These structures are then submitted to various web-based platforms for analysis.

    • Physicochemical Properties (Lipinski's Rule): Calculated using tools like SwissADME or Molinspiration.[15][16] These platforms compute properties such as molecular weight, logP, and the number of hydrogen bond donors and acceptors directly from the molecular structure.

    • ADMET Prediction: Predicted using servers such as admetSAR or PreADMET.[15][17] These platforms utilize quantitative structure-activity relationship (QSAR) models built from large datasets of experimentally determined ADMET properties.[18] The models predict various endpoints, including intestinal absorption, blood-brain barrier penetration, cytochrome P450 inhibition, and toxicity risks.

2. Experimental Solubility Assay (Kinetic Measurement):

  • Objective: To experimentally determine the aqueous solubility of the compounds, a critical factor for oral absorption.

  • Methodology:

    • A concentrated stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

    • A small aliquot of the DMSO stock is added to an aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration typically between 50-200 µM.

    • The solution is shaken for a period of 1-2 hours at room temperature.

    • The solution is then filtered to remove any precipitated compound.

    • The concentration of the compound remaining in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS).

3. Experimental Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA):

  • Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating absorption in the gastrointestinal tract.

  • Methodology:

    • A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

    • The test compound is dissolved in an aqueous buffer on the donor side of the membrane.

    • The receiver plate, containing fresh buffer, is placed in contact with the acceptor side of the membrane.

    • The assembly is incubated for a set period (typically 4-16 hours).

    • After incubation, the concentration of the compound in both the donor and receiver wells is measured using HPLC-UV or LC-MS.

    • The effective permeability (Pe) is calculated based on the amount of compound that has crossed the membrane.

Visualizing the Drug-Likeness Assessment and Action

To better illustrate the processes and concepts involved in this guide, the following diagrams have been generated.

G cluster_0 Drug Discovery Workflow Compound Design Compound Design In Silico Screening In Silico Screening Compound Design->In Silico Screening Virtual Library Synthesis Synthesis In Silico Screening->Synthesis Prioritized Hits Experimental Assays Experimental Assays Synthesis->Experimental Assays Physical Compound Data Analysis Data Analysis Experimental Assays->Data Analysis Data Analysis->Compound Design SAR Feedback Lead Candidate Lead Candidate Data Analysis->Lead Candidate Favorable Profile

Caption: Workflow for assessing drug-likeness.

G cluster_0 Cell Membrane Receptor Biological Target (e.g., Receptor/Enzyme) Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Drug THQ Derivative Drug->Receptor Binding Response Cellular Response (e.g., Apoptosis) Signaling->Response Inactive_Pathway Inactive State Inactive_Pathway->Receptor

Caption: Generalized signaling pathway of a drug candidate.

References

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following protocol provides essential safety and logistical information for the proper disposal of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE). The compound and its derivatives are classified as hazardous.

Key Hazards:

  • Harmful if swallowed.[1]

  • Causes skin and serious eye irritation.[2]

  • May cause respiratory irritation.[2]

  • Some related compounds are suspected of causing cancer.[3]

Hazard CategoryGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, OralWarningH302
Skin Corrosion/IrritationCategory 2H315
Serious Eye Damage/IrritationCategory 2H319
Specific target organ toxicityCategory 3H335

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Eye/Face Protection Chemical safety goggles or face shield.To prevent eye contact which can cause serious irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and lab coat.To prevent skin irritation upon contact.[2]
Respiratory Protection Use in a well-ventilated area or with a fume hood.To avoid inhalation which may cause respiratory irritation.[2]

Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in accordance with institutional guidelines and local regulations. The primary method is to dispose of the material through an approved waste disposal plant.[2][3][4][5][6]

1. Waste Segregation and Collection:

  • Do not mix with other waste streams. Keep this compound waste separate from non-hazardous and other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect all waste, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled, and sealed waste container.

2. Labeling the Waste Container:

  • The container must be clearly labeled with the full chemical name: "this compound".

  • Include appropriate hazard symbols (e.g., harmful, irritant).

  • Indicate the date of waste accumulation.

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area.[2][4]

  • Keep the container tightly closed.[2][4]

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong acids.[3][5]

4. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the chemical waste.

  • Provide them with all necessary information about the waste, including the chemical name and quantity.

  • Follow their specific procedures for packaging and handover of the waste.

5. Accidental Spill Cleanup:

  • In case of a spill, evacuate the immediate area if necessary.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully collect the absorbed material and place it in the designated chemical waste container.

  • Clean the spill area thoroughly with soap and water.[2][4]

  • Report the spill to your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_label Labeling cluster_storage Storage cluster_disposal Final Disposal cluster_spill Spill Procedure A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Segregate Chemical Waste A->B C Collect in a Designated, Sealed Container B->C D Label Container with: - Full Chemical Name - Hazard Symbols - Date C->D E Store in a Secure, Well-Ventilated Area D->E F Keep Container Tightly Closed E->F G Contact EHS Office for Waste Pickup F->G H Transfer to Approved Waste Disposal Facility G->H S1 Contain Spill with Inert Absorbent S2 Collect Contaminated Material S1->S2 S3 Place in Waste Container S2->S3 S4 Clean Spill Area S3->S4 S5 Report to EHS S4->S5

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling analogous chemical compounds.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Guidelines
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.[2]Must meet ANSI Z87.1 or EN 166 standards.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron.[2][5]Inspect gloves for integrity before each use.[2] Dispose of contaminated gloves properly.[2] Lab coats should be fully buttoned.[5]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1][2][5]For dusts or aerosols, a particulate filter may be appropriate. For vapors, an organic vapor cartridge is recommended.[6]
Foot Protection Closed-toe shoes.Shoes must cover the entire foot.[5]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][3] Ensure that eyewash stations and safety showers are readily accessible.[3][7]

  • Safe Handling Practices: Avoid direct contact with the skin, eyes, and clothing.[2][6] Do not breathe dust or vapors.[3] Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory.[1][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]

Spill and Emergency Procedures:

  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.[2]

  • Large Spills: Evacuate the area and prevent further leakage if it is safe to do so.[2] Notify appropriate safety personnel.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][6]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6]

    • Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[3][6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan:

  • Waste Disposal: Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.[4] Do not allow the product to enter drains or waterways.[2]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself.[4]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup Proceed prep_weigh Weigh Compound prep_setup->prep_weigh Proceed handle_dissolve Dissolve/Use in Reaction prep_weigh->handle_dissolve Transfer store_compound Return Compound to Storage prep_weigh->store_compound Return Unused handle_monitor Monitor Experiment handle_dissolve->handle_monitor Initiate clean_quench Quench/Work-up Reaction handle_monitor->clean_quench Complete clean_waste Segregate & Label Waste clean_quench->clean_waste Generate clean_decon Decontaminate Work Area clean_waste->clean_decon Proceed store_waste Store Waste Appropriately clean_waste->store_waste Transfer clean_ppe Doff PPE clean_decon->clean_ppe Finalize

References

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Reactant of Route 1
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
Reactant of Route 2
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.